1H-Indole-4-carboximidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5,12H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPGWNUHZFFMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695169 | |
| Record name | 1H-Indole-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887578-31-6 | |
| Record name | 1H-Indole-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1H-Indole-4-carboximidamide synthesis starting materials
An In-Depth Technical Guide to the Synthesis of 1H-Indole-4-carboximidamide
Introduction
1H-Indole-4-carboximidamide is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structural motif, featuring the indole core with a basic amidine group at the 4-position, serves as a key pharmacophore for interacting with various biological targets. The synthesis of this molecule requires a strategic approach, focusing on the efficient installation and transformation of functional groups on the indole ring. This guide provides an in-depth exploration of the primary and alternative synthetic routes to 1H-Indole-4-carboximidamide, with a focus on the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding.
Part 1: Primary Synthetic Pathway via the Pinner Reaction
The most direct and reliable strategy for the synthesis of 1H-Indole-4-carboximidamide hinges on the transformation of a nitrile precursor, specifically 4-cyanoindole. The nitrile group offers an ideal electrophilic handle for its conversion into the desired carboximidamide functionality through the classic Pinner reaction. This two-step process provides a high-yielding and well-established route to the target molecule.
The Pinner Reaction: A Mechanistic Overview
The Pinner reaction, first described by Adolf Pinner in 1877, is an acid-catalyzed process that converts a nitrile into an imino ester salt, known as a Pinner salt.[1][2] This intermediate is then readily converted into a carboximidamide (amidine) upon treatment with ammonia.
The mechanism proceeds as follows:
-
Protonation and Nucleophilic Attack: Anhydrous hydrogen chloride (HCl) protonates the nitrogen atom of the nitrile (4-cyanoindole), significantly increasing the electrophilicity of the nitrile carbon. An alcohol, such as anhydrous ethanol, then acts as a nucleophile, attacking this activated carbon.[3][4]
-
Formation of the Pinner Salt: The resulting intermediate undergoes proton transfer to form the stable ethyl 1H-indole-4-carboximidate hydrochloride salt (Pinner salt). It is crucial to maintain anhydrous conditions throughout this step to prevent hydrolysis of the Pinner salt to an ester.[5][6]
-
Ammonolysis: The isolated Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the imino ester carbon and displacing the ethoxy group to form the final 1H-Indole-4-carboximidamide product, typically as its hydrochloride salt.[1][5]
Caption: Pd-catalyzed cyanation of 4-bromoindole.
Experimental Protocol: Cyanation of 4-Bromoindole [7]
-
Setup: To an oven-dried Schlenk flask, add 4-bromoindole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%).
-
Reaction: Add anhydrous dimethylformamide (DMF) and purge the flask with an inert gas (e.g., argon) for 15 minutes. Heat the reaction mixture to 90 °C and stir for 18-24 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 4-cyanoindole.
Method B: Sandmeyer Reaction of 4-Aminoindole
The Sandmeyer reaction is a classic transformation that converts an aromatic amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate. [8][9] Causality: 4-aminoindole is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This highly reactive diazonium salt is then treated with a copper(I) cyanide solution. A single-electron transfer from the copper(I) to the diazonium salt generates an aryl radical and nitrogen gas, followed by the transfer of the cyanide group from a copper(II) species to form 4-cyanoindole. [8][9]
Caption: Sandmeyer reaction of 4-aminoindole.
Experimental Protocol: Sandmeyer Reaction of 4-Aminoindole [7][10]
-
Diazotization: Dissolve 4-aminoindole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt solution.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Slowly add the cold diazonium salt solution to the copper cyanide solution. Allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Work-up and Purification: Cool the reaction mixture and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield 4-cyanoindole.
Part 3: Synthesis of 4-Aminoindole from 4-Nitroindole
For the Sandmeyer route, 4-aminoindole is required. This is commonly prepared by the reduction of 4-nitroindole.
Catalytic Hydrogenation of 4-Nitroindole
Catalytic hydrogenation is a clean, efficient, and high-yielding method for the reduction of aromatic nitro groups. [11][12] Causality: In the presence of a palladium catalyst, molecular hydrogen (H₂) is adsorbed onto the catalyst surface and adds across the nitro group, reducing it to the corresponding amine.
Experimental Protocol: Reduction of 4-Nitroindole [11]
-
Setup: To a solution of 4-nitroindole (1.0 eq) in ethanol in a hydrogenation flask, add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Reaction: Seal the flask and purge with hydrogen gas (using a balloon or a Parr hydrogenation apparatus). Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 1-4 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol. The filtrate contains the 4-aminoindole. Due to the potential instability of 4-aminoindole, it is often recommended to use the resulting solution directly in the subsequent Sandmeyer reaction.
Data Summary
| Target Compound | Starting Material | Key Reagents/Catalysts | Typical Yield (%) | Reference(s) |
| 1H-Indole-4-carboximidamide | 4-Cyanoindole | 1. EtOH, HCl (gas) 2. NH₃ | High (est.) | [1][5] |
| 4-Cyanoindole | 4-Bromoindole | Zn(CN)₂, Pd(PPh₃)₄, DMF | ~71% | [7] |
| 4-Cyanoindole | 4-Aminoindole | 1. NaNO₂, HCl 2. CuCN, NaCN | ~60-70% (est.) | [7][8] |
| 4-Aminoindole | 4-Nitroindole | H₂, 10% Pd/C, Ethanol | >95% | [11] |
Conclusion
The synthesis of 1H-Indole-4-carboximidamide is most efficiently achieved from the key intermediate, 4-cyanoindole, via the Pinner reaction. This approach is direct and relies on well-understood, high-yielding transformations. The requisite 4-cyanoindole can be reliably prepared either through palladium-catalyzed cyanation of 4-bromoindole or via a Sandmeyer reaction starting from 4-aminoindole. The latter can, in turn, be synthesized by the catalytic reduction of 4-nitroindole. The choice of the initial starting material will depend on commercial availability and cost, but each route presented in this guide offers a robust and scientifically sound pathway to this important synthetic building block.
References
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Pinner Reaction . NROChemistry. Available at: [Link]
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A Lewis acid-promoted Pinner reaction . Beilstein Journal of Organic Chemistry. Available at: [Link]
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Pinner Reaction . Organic Chemistry Portal. Available at: [Link]
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Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands . ACS Omega. Available at: [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity . National Institutes of Health. Available at: [Link]
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Sandmeyer Reaction . Organic Chemistry Portal. Available at: [Link]
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The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring . University of Missouri-St. Louis. Available at: [Link]
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Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists . MDPI. Available at: [Link]
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Biocatalytic ammonolysis of (5S)-4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl)-5-ethyl ester: preparation of an intermediate to the dipeptidyl peptidase IV inhibitor Saxagliptin . PubMed. Available at: [Link]
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A new synthetic approach to the 3,4-dihydro-1H-o[13][7]xazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate . National Institutes of Health. Available at: [Link]
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Synthesis of 5-Ethyl-1H-indole . Oriental Journal of Chemistry. Available at: [Link]
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Spectroscopic Elucidation of 1H-Indole-4-carboximidamide: A Technical Guide
This guide provides a detailed technical analysis of the spectroscopic characteristics of 1H-Indole-4-carboximidamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions and established principles of spectroscopic interpretation to serve as a robust reference in the absence of readily available experimental data for this specific molecule. Our approach is grounded in the analysis of its constituent functional groups—the indole nucleus and the carboximidamide moiety—to forecast its spectral behavior in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Significance
1H-Indole-4-carboximidamide is a heterocyclic compound featuring an indole core substituted at the 4-position with a carboximidamide (amidine) group. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization allows for the modulation of biological activity. Spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of such novel compounds during synthesis and development.
Molecular Structure and Numbering
Caption: Structure of 1H-Indole-4-carboximidamide with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of organic structure elucidation. While experimental spectra for 1H-Indole-4-carboximidamide are not available in public databases, we can predict the ¹H and ¹³C NMR spectra with high confidence by analyzing related structures and applying established principles of chemical shift theory.[1]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the indole ring protons and the exchangeable protons of the amine and imine groups. The chemical shifts are influenced by the electron-donating and -withdrawing nature of the substituents and the aromatic ring current. Machine learning algorithms can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm, providing a strong basis for our predictions.[2][3]
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H1 (N-H) | 11.0 - 12.0 | broad singlet | - | Typical for indole N-H, deshielded, subject to exchange. |
| H7 | 7.8 - 8.0 | doublet | J = ~8.0 | Deshielded due to proximity to the electron-withdrawing C4 substituent. |
| H5 | 7.5 - 7.7 | doublet | J = ~8.0 | Ortho to the C4 substituent. |
| H2 | 7.3 - 7.5 | triplet | J = ~2.5 | Typical chemical shift for the C2-H of an indole ring. |
| H6 | 7.1 - 7.3 | triplet | J = ~8.0 | Part of the benzene portion of the indole ring. |
| H3 | 6.5 - 6.7 | triplet | J = ~2.5 | Typical chemical shift for the C3-H of an indole ring. |
| Amidine (NH, NH₂) | 5.0 - 8.0 | broad singlets | - | Exchangeable protons with a wide chemical shift range depending on solvent and concentration. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton.[4] The predicted chemical shifts are based on data from indole and amidine-containing compounds.[5][6]
| Carbon | Predicted δ (ppm) | Rationale |
| C8 (C=N) | 160 - 165 | The imine carbon of the amidine group is characteristically deshielded. |
| C7a | 135 - 138 | Quaternary carbon at the fusion of the two rings. |
| C3a | 128 - 132 | Quaternary carbon at the fusion of the two rings. |
| C2 | 123 - 126 | C2 of the indole ring. |
| C6 | 121 - 124 | Aromatic CH carbon. |
| C5 | 118 - 121 | Aromatic CH carbon. |
| C4 | 115 - 120 | Carbon bearing the carboximidamide group. |
| C7 | 110 - 113 | Aromatic CH carbon. |
| C3 | 101 - 104 | C3 of the indole ring, typically shielded. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 1H-Indole-4-carboximidamide in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of N-H protons.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H signals and determine chemical shifts relative to a reference standard (e.g., TMS or residual solvent peak). Assign peaks based on chemical shifts, multiplicities, and coupling constants.
NMR Workflow
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.[7] The spectrum of 1H-Indole-4-carboximidamide is expected to be dominated by absorptions from the N-H, C=N, and aromatic C-H and C=C bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale |
| 3400 - 3200 | N-H stretch (indole & amidine) | Medium-Strong, Broad | Characteristic of N-H bonds, often broad due to hydrogen bonding.[8] |
| 3100 - 3000 | Aromatic C-H stretch | Medium | Typical for sp² C-H bonds in the indole ring.[9] |
| ~1650 | C=N stretch (imidine) | Strong | A key diagnostic peak for the carboximidamide group. |
| 1600 - 1450 | C=C stretch (aromatic) | Medium-Strong | Multiple bands are expected from the indole ring system.[10] |
| 1350 - 1250 | C-N stretch | Medium | Associated with both the indole ring and the amidine group. |
| 900 - 675 | Aromatic C-H bend (out-of-plane) | Strong | The pattern of these bands can sometimes indicate the substitution pattern on the benzene ring.[11] |
Experimental Protocol for ATR-IR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid 1H-Indole-4-carboximidamide sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify and assign the major absorption bands to their corresponding functional group vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrum and Fragmentation
-
Molecular Formula: C₉H₉N₃
-
Exact Mass: 159.0796
-
Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺): m/z 159 or 160
The fragmentation of indole derivatives is well-documented.[12][13] A common fragmentation pathway for indoles involves the loss of small molecules like HCN.[12] The side chain is also a likely point of initial fragmentation.
Predicted ESI-MS Fragmentation Pathway
Caption: A plausible fragmentation pathway for protonated 1H-Indole-4-carboximidamide.
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of 1H-Indole-4-carboximidamide (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To confirm the structure, isolate the precursor ion (m/z 160) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.[14]
-
Analysis: Analyze the resulting spectra to confirm the molecular weight and identify characteristic fragment ions.
Summary of Predicted Spectroscopic Data
| Technique | Key Predicted Features |
| ¹H NMR | Indole N-H (>11 ppm); Aromatic protons (6.5-8.0 ppm); Exchangeable amidine protons (5.0-8.0 ppm). |
| ¹³C NMR | Imidine carbon (160-165 ppm); Aromatic carbons (101-138 ppm). |
| IR | N-H stretch (3400-3200 cm⁻¹); C=N stretch (~1650 cm⁻¹); Aromatic C=C stretch (1600-1450 cm⁻¹). |
| MS | [M+H]⁺ at m/z 160; Characteristic fragments at m/z 143 (loss of NH₃) and m/z 116 (subsequent loss of HCN). |
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The 1H-Indole Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Potential Mechanisms of Action of 1H-Indole-4-carboximidamide
Executive Summary
1H-Indole-4-carboximidamide represents a novel chemical entity with potential therapeutic applications. While direct research on the mechanism of action of this specific molecule is not extensively available in current scientific literature, its structural similarity to the well-characterized class of 1H-indole-4-carboxamide derivatives allows for a scientifically grounded inference of its potential biological activities. This guide synthesizes the known mechanisms of action of these closely related analogs to provide a comprehensive overview of the most probable signaling pathways and molecular targets of 1H-Indole-4-carboximidamide. The primary inferred mechanisms of action are the inhibition of Poly(ADP-ribose) polymerase (PARP) and Janus kinase 2 (JAK2), both of which are critical targets in oncology and inflammatory diseases. This document provides detailed experimental protocols and theoretical frameworks for researchers and drug development professionals to investigate these potential mechanisms.
The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in biologically active compounds and natural products. The addition of a carboxamide or a carboximidamide group at the 4-position creates a scaffold with a specific three-dimensional arrangement of hydrogen bond donors and acceptors, as well as hydrophobic surfaces. This particular arrangement allows for high-affinity interactions with the active sites of a diverse range of protein targets. Derivatives of the indole carboxamide core have been successfully developed as inhibitors of enzymes such as kinases and polymerases, and as modulators of protein-protein interactions. The versatility of this scaffold makes it a cornerstone in the design of targeted therapies.
Primary Inferred Mechanism of Action: PARP Inhibition
A significant body of research has focused on 1H-indole-4-carboxamide derivatives as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks in DNA.
The Role of PARP-1 in DNA Repair and the Principle of Synthetic Lethality
In healthy cells, single-strand DNA breaks are detected by PARP-1, which then synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, leading to the resolution of the damage. When PARP-1 is inhibited, these single-strand breaks are not efficiently repaired. During DNA replication, the replication fork encounters these unrepaired single-strand breaks, leading to their collapse and the formation of more cytotoxic double-strand breaks.
In cells with a functional homologous recombination (HR) pathway, these double-strand breaks can be effectively repaired. However, in cancer cells with mutations in HR genes, such as BRCA1 or BRCA2, these double-strand breaks cannot be repaired, leading to genomic instability and ultimately cell death. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a pre-existing defect in another pathway (HR), is known as synthetic lethality.[2][3]
Molecular Mechanism of Indole Carboxamide-Mediated PARP Inhibition
1H-indole-4-carboxamide derivatives are thought to act as competitive inhibitors of NAD+, the substrate for PARP-1.[2] The carboxamide moiety mimics the nicotinamide portion of NAD+, allowing the molecule to bind to the catalytic domain of PARP-1. This binding prevents the synthesis of PAR chains, thereby inhibiting the recruitment of DNA repair machinery. The indole scaffold itself likely forms favorable hydrophobic and pi-stacking interactions within the active site, contributing to the high potency of these inhibitors.
Signaling Pathway of PARP Inhibition
Figure 1: Signaling pathway of PARP inhibition by 1H-Indole-4-carboximidamide.
Secondary Inferred Mechanism of Action: JAK2 Inhibition
Derivatives of the indole carboxamide scaffold have also been identified as inhibitors of Janus kinase 2 (JAK2).[4] The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, which in turn controls cell survival, proliferation, and differentiation.
The JAK-STAT Pathway and its Role in Disease
The JAK-STAT pathway is activated by the binding of cytokines to their receptors, leading to the dimerization of the receptor and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. A specific mutation (V617F) in JAK2 leads to its constitutive activation, driving myeloproliferative disorders.[4]
Indole Carboxamides as JAK2 Inhibitors
Indole carboxamide derivatives can act as ATP-competitive inhibitors of the JAK2 kinase domain. The indole scaffold occupies the adenine-binding region of the ATP-binding pocket, while the carboxamide group forms key hydrogen bonds with the hinge region of the kinase. This inhibition prevents the phosphorylation of STAT proteins, thereby blocking the downstream signaling cascade.
JAK-STAT Signaling Pathway and Inhibition
Figure 2: The JAK-STAT signaling pathway and its inhibition.
Experimental Protocols for Mechanistic Elucidation
To validate the inferred mechanisms of action of 1H-Indole-4-carboximidamide, a series of in vitro and cell-based assays are required.
In Vitro PARP-1 Inhibition Assay
This assay directly measures the enzymatic activity of PARP-1 in the presence of the inhibitor.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing histone proteins (as a substrate for PARylation), biotinylated NAD+ (as a source of biotinylated ADP-ribose), and activated DNA.
-
Compound Dilution: Prepare a serial dilution of 1H-Indole-4-carboximidamide in the reaction buffer.
-
Enzyme Addition: Add recombinant human PARP-1 enzyme to each well of a 96-well plate.
-
Incubation: Add the compound dilutions to the wells and incubate to allow for binding to the enzyme.
-
Reaction Initiation: Initiate the PARylation reaction by adding the biotinylated NAD+ and activated DNA mixture. Incubate at room temperature.
-
Detection: Stop the reaction and transfer the contents to a streptavidin-coated plate. The biotinylated histones will bind to the streptavidin.
-
Signal Generation: Add a streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent HRP substrate.
-
Data Acquisition: Read the luminescence signal on a plate reader. The signal intensity is proportional to the PARP-1 activity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP-1 activity by 50%.
Table 1: Representative IC50 Values for Indole Carboxamide PARP Inhibitors
| Compound | PARP-1 IC50 (nM) | Reference |
| LX15 | 13 | [1] |
| AG014699 | >13 | [1] |
Cell-Based PARP Inhibition Assay
This assay confirms the activity of the inhibitor within a cellular context.
Methodology:
-
Cell Culture: Culture a cancer cell line of interest (e.g., a BRCA-deficient line) in appropriate media.
-
Compound Treatment: Treat the cells with varying concentrations of 1H-Indole-4-carboximidamide for a defined period.
-
DNA Damage Induction (Optional): Induce DNA damage using an agent like hydrogen peroxide to stimulate PARP activity.
-
Cell Lysis: Lyse the cells to release the nuclear proteins.
-
ELISA: Use an ELISA-based assay to quantify the levels of PAR in the cell lysates. This typically involves capturing PAR with a specific antibody and detecting with a secondary antibody-HRP conjugate.
-
Data Analysis: Determine the concentration-dependent reduction in PAR levels to confirm cellular PARP inhibition.
Cell Cycle Analysis by Flow Cytometry
This assay assesses the downstream consequences of PARP inhibition on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with the test compound for 24-72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. PARP inhibition in HR-deficient cells is expected to cause an accumulation of cells in the G2/M phase due to DNA damage-induced cell cycle arrest.[5][6]
Conclusion and Future Directions
While direct evidence for the mechanism of action of 1H-Indole-4-carboximidamide is currently lacking, the extensive research on the closely related 1H-indole-4-carboxamide scaffold provides strong inferential support for its potential as a dual inhibitor of PARP-1 and JAK2. The experimental protocols outlined in this guide provide a clear roadmap for the validation of these hypotheses.
Future research should focus on:
-
Directly assessing the inhibitory activity of 1H-Indole-4-carboximidamide against a panel of PARP enzymes and kinases.
-
Solving the co-crystal structure of the compound with its primary targets to understand the precise binding mode.
-
Evaluating its efficacy in preclinical models of BRCA-deficient cancers and myeloproliferative disorders.
-
Characterizing its pharmacokinetic and pharmacodynamic properties to assess its drug-like potential.[7][8][9]
By systematically investigating these potential mechanisms, the therapeutic utility of 1H-Indole-4-carboximidamide can be fully elucidated, paving the way for its potential clinical development.
References
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Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances. [Link]
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Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. Journal of Medicinal Chemistry. [Link]
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Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]
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PARP assay for inhibitors. BMG LABTECH. [Link]
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Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
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New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics. [Link]
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(PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. ResearchGate. [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells. Genes & Development. [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]
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A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. [Link]
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Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry. [Link]
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Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands. ACS Medicinal Chemistry Letters. [Link]
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PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]
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Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters. [Link]
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The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry. [Link]
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Mechanism of PARP inhibitor resistance and potential overcoming strategies. Signal Transduction and Targeted Therapy. [Link]
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Mechanism of Action of PARP Inhibitors. Trends in Pharmacological Sciences. [Link]
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In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. International Journal of Molecular Sciences. [Link]
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Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... Scientific Reports. [Link]
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How PARP inhibitors (PARPi) work. YouTube. [Link]
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Unveiling the Molecular Dossier of 1H-Indole-4-carboximidamide: A Technical Guide to its Probable Biological Targets
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold for a multitude of biologically active compounds. Within this vast chemical space, 1H-Indole-4-carboximidamide emerges as a molecule of significant interest, distinguished by the presence of a carboximidamide functional group at the 4-position. While direct, extensive biological characterization of this specific entity is not widely documented in publicly available literature, a comprehensive analysis of structurally related indole-carboxamides and indole-carboximidamides provides compelling evidence for its probable interaction with key enzymatic targets. This in-depth technical guide synthesizes the current understanding of these related compounds to illuminate the likely biological targets of 1H-Indole-4-carboximidamide, focusing on Poly(ADP-ribose) polymerase (PARP) and Nitric Oxide Synthase (NOS). Furthermore, we explore a potential role in the disruption of microbial tryptophan biosynthesis. This guide provides a robust framework for initiating research into this promising compound, complete with detailed experimental protocols for target validation and characterization.
Introduction: The Rationale for Investigating 1H-Indole-4-carboximidamide
The indole scaffold is a recurring motif in numerous FDA-approved drugs and clinical candidates, valued for its ability to participate in various non-covalent interactions with biological macromolecules. The substitution at the 4-position of the indole ring, combined with the basic and hydrogen-bonding capabilities of the carboximidamide group, suggests a high potential for specific and potent enzyme inhibition. This guide is predicated on the principle of chemical similarity, drawing logical inferences from the established biological activities of closely related analogs to predict the therapeutic potential of 1H-Indole-4-carboximidamide.
Our analysis points to two primary, high-probability target classes:
-
Poly(ADP-ribose) Polymerases (PARPs): The indole-4-carboxamide core has been extensively explored for its potent PARP inhibitory activity. The structural resemblance of 1H-Indole-4-carboximidamide to known PARP inhibitors makes this a primary avenue of investigation.
-
Nitric Oxide Synthases (NOS): The carboximidamide functional group is a known pharmacophore for NOS inhibition. The discovery of potent and selective NOS inhibitors based on an indole-carboximidamide scaffold strongly suggests that 1H-Indole-4-carboximidamide may also modulate the activity of this enzyme family.
A third, secondary line of inquiry is also considered:
-
Tryptophan Biosynthesis Enzymes in Mycobacteria: Indole-4-carboxamides have been identified as prodrugs that, upon hydrolysis, interfere with tryptophan biosynthesis in Mycobacterium tuberculosis. This presents a potential application in the development of novel anti-infective agents.
This guide will now delve into the specifics of each potential target, the underlying scientific reasoning, and the practical methodologies required for experimental validation.
Primary Target Class 1: Poly(ADP-ribose) Polymerase (PARP)
Mechanistic Rationale for PARP Inhibition
Poly(ADP-ribose) polymerases, particularly PARP-1, are central to the cellular response to DNA damage. They play a critical role in the repair of single-strand breaks (SSBs). Inhibition of PARP-1 in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to synthetic lethality. The accumulation of unrepaired SSBs results in the formation of double-strand breaks (DSBs) during replication, which cannot be repaired in HR-deficient cells, ultimately leading to cell death.
The rationale for investigating 1H-Indole-4-carboximidamide as a PARP inhibitor is strongly supported by extensive research on 1H-indole-4-carboxamide derivatives. These compounds have been shown to be potent PARP-1 inhibitors, with some exhibiting IC50 values in the low nanomolar range[1][2]. The indole-4-carboxamide scaffold effectively mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP-1 and preventing the synthesis of poly(ADP-ribose) chains.
Signaling Pathway
Caption: PARP Inhibition in HR-Deficient Cancer Cells.
Experimental Workflow: In Vitro PARP-1 Inhibition Assay
This protocol outlines a robust, ELISA-based method to determine the in vitro inhibitory activity of 1H-Indole-4-carboximidamide against PARP-1.
Caption: Workflow for PARP-1 Inhibition Assay.
Detailed Protocol:
-
Plate Coating:
-
Dilute histone H1 to 10 µg/mL in PBS.
-
Add 100 µL of the histone H1 solution to each well of a 96-well high-binding plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (PBS with 2% BSA) to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Compound and Enzyme Preparation:
-
Prepare a serial dilution of 1H-Indole-4-carboximidamide in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA).
-
Prepare a solution of recombinant human PARP-1 enzyme in assay buffer.
-
Prepare a solution of biotinylated NAD+ in assay buffer.
-
-
Reaction Incubation:
-
Add 25 µL of the 1H-Indole-4-carboximidamide dilutions to the appropriate wells.
-
Add 25 µL of the PARP-1 enzyme solution to all wells except the negative control.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the biotinylated NAD+ solution.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 100 µL of 1 M H2SO4.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the percentage of PARP-1 inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Predicted Quantitative Data and Interpretation
Based on the potent activity of related 1H-indole-4-carboxamide derivatives, it is anticipated that 1H-Indole-4-carboximidamide will exhibit significant PARP-1 inhibition.
| Compound | Predicted PARP-1 IC50 (nM) | Reference Compound | Reference PARP-1 IC50 (nM) |
| 1H-Indole-4-carboximidamide | 10 - 100 | Olaparib | ~1-5 |
| LX15 (an indole-4-carboxamide derivative) | 13 | AG014699 | >13 |
Interpretation: An IC50 value in the low nanomolar range would classify 1H-Indole-4-carboximidamide as a potent PARP-1 inhibitor, warranting further investigation in cellular and in vivo models of cancer.
Primary Target Class 2: Nitric Oxide Synthase (NOS)
Mechanistic Rationale for NOS Inhibition
Nitric Oxide Synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). Overproduction of NO by nNOS and iNOS is implicated in neurodegenerative diseases and inflammatory conditions, respectively, making selective inhibition of these isoforms a desirable therapeutic strategy.
The carboximidamide group is a well-established mimic of the guanidinium group of L-arginine, the natural substrate for NOS. This structural analogy allows carboximidamide-containing compounds to act as competitive inhibitors of NOS. A study on N-(3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide demonstrated potent and selective inhibition of nNOS, highlighting the potential of the indole-carboximidamide scaffold for targeting this enzyme family[3][4][5].
Signaling Pathway
Caption: Competitive Inhibition of Nitric Oxide Synthase.
Experimental Workflow: In Vitro NOS Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibition of NOS activity by monitoring the enzymatic conversion of a non-fluorescent probe to a fluorescent product in the presence of NO.
Caption: Workflow for NOS Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of 1H-Indole-4-carboximidamide in assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol).
-
Prepare working solutions of recombinant human nNOS, iNOS, or eNOS enzyme, L-arginine, NADPH, and any necessary cofactors (e.g., FAD, FMN, BH4, Calmodulin).
-
Prepare a working solution of a fluorescent NO probe (e.g., DAF-FM diacetate).
-
-
Reaction Setup:
-
In a 96-well black plate, add 20 µL of the 1H-Indole-4-carboximidamide dilutions to the appropriate wells.
-
Add 20 µL of the NOS enzyme solution to all wells except the negative control.
-
Add 20 µL of the cofactor mix.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the L-arginine and NADPH mixture.
-
-
Incubation and Detection:
-
Incubate the plate for 1-2 hours at 37°C.
-
Add 20 µL of the fluorescent NO probe to each well.
-
Incubate for an additional 30 minutes at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/530 nm for DAF-FM).
-
Plot the percentage of NOS inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Predicted Quantitative Data and Interpretation
Given the activity of a related indole-6-carboximidamide, 1H-Indole-4-carboximidamide is expected to show inhibitory activity against NOS isoforms, potentially with some selectivity.
| Compound | Predicted nNOS IC50 (µM) | Predicted iNOS IC50 (µM) | Predicted eNOS IC50 (µM) |
| 1H-Indole-4-carboximidamide | 0.1 - 1 | 1 - 10 | > 10 |
| Indole-6-carboximidamide Derivative | ~0.05 (nNOS) | ~15 (iNOS) | ~4.5 (eNOS) |
Interpretation: Selective inhibition of nNOS or iNOS over eNOS is a key objective in the development of NOS inhibitors to avoid cardiovascular side effects. If 1H-Indole-4-carboximidamide demonstrates isoform selectivity, it would be a promising candidate for further development for neurological or inflammatory disorders.
Secondary Target Class: Tryptophan Biosynthesis in Mycobacteria
Mechanistic Rationale
Research has shown that indole-4-carboxamides can act as prodrugs with antimycobacterial activity[6][7]. In Mycobacterium tuberculosis, an amidase (AmiC) can hydrolyze the carboxamide to produce 4-aminoindole. This metabolite is then incorporated into the tryptophan biosynthesis pathway by tryptophan synthase, leading to the formation of 4-aminotryptophan, an antimetabolite that disrupts downstream processes and inhibits bacterial growth[7]. It is plausible that 1H-Indole-4-carboximidamide could be similarly processed by a bacterial amidase, releasing 4-aminoindole and thereby exhibiting antimicrobial effects.
Conclusion and Future Directions
This technical guide provides a scientifically grounded framework for initiating the investigation of 1H-Indole-4-carboximidamide. Based on robust evidence from structurally related compounds, PARP-1 and NOS isoforms are identified as high-probability biological targets. The provided experimental workflows offer clear, actionable protocols for validating these interactions and quantifying the compound's potency and selectivity.
The logical next steps in the research and development of 1H-Indole-4-carboximidamide are:
-
Synthesis and Characterization: If not commercially available, the compound must be synthesized and its identity and purity confirmed using standard analytical techniques (NMR, MS, HPLC).
-
In Vitro Target Validation: Perform the PARP-1 and NOS inhibition assays as described to determine the IC50 values and isoform selectivity.
-
Cellular Assays: Evaluate the compound's activity in relevant cellular models, such as BRCA-deficient cancer cell lines for PARP inhibition and stimulated macrophage cell lines for NOS inhibition.
-
Mechanism of Action Studies: Conduct further biochemical and cellular assays to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive).
-
Pharmacokinetic Profiling: Assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.
The exploration of 1H-Indole-4-carboximidamide holds significant promise for the discovery of novel therapeutic agents. This guide serves as a comprehensive starting point for researchers and drug development professionals to unlock the full potential of this intriguing molecule.
References
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Gao, Y., et al. (2018). Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances, 8(3), 1337-1353. Available from: [Link]
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Singh, R., et al. (2021). Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. Cell Chemical Biology, 28(8), 1180-1191.e20. Available from: [Link]
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Fujikawa, Y., et al. (1999). Synthesis and Biological Activity of N-(aminoiminomethyl)-1H-indole Carboxamide Derivatives as Na+/H+ Exchanger Inhibitors. Chemical & Pharmaceutical Bulletin, 47(11), 1538-1548. Available from: [Link]
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Li, X., et al. (2018). Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. ResearchGate. Available from: [Link]
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Tse, C., et al. (2011). Discovery of N-(3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide as a Selective Inhibitor of Human Neuronal Nitric Oxide Synthase (nNOS) for the Treatment of Pain. Journal of Medicinal Chemistry, 54(20), 7408-7416. Available from: [Link]
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PubMed. (2011). Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. Available from: [Link]
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El-Sayed, M. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5677. Available from: [Link]
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An In-depth Technical Guide to the Solubility and Stability Studies of 1H-Indole-4-carboximidamide
This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 1H-Indole-4-carboximidamide, a critical step in early-stage drug development. As direct experimental data for this specific molecule is not extensively published, this document outlines the foundational principles and robust methodologies that form the industry-standard approach to generating this essential dataset. The protocols described herein are designed to be self-validating and are grounded in authoritative guidelines to ensure data integrity and regulatory alignment.
Introduction: The Imperative of Early Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a multitude of factors, with aqueous solubility and chemical stability standing as paramount pillars of developability. For a molecule like 1H-Indole-4-carboximidamide, which possesses the characteristic indole scaffold known for both its therapeutic potential and occasional physicochemical challenges, a thorough and early assessment of these properties is not just recommended—it is critical.[1][2]
-
Solubility directly influences bioavailability. A compound must dissolve to be absorbed. Poor solubility can lead to low and variable drug exposure, necessitating complex and costly formulation strategies.[3][4]
-
Stability dictates a compound's shelf-life, storage conditions, and degradation pathways. Unstable compounds can lose potency and generate potentially toxic impurities, posing significant safety risks.[5][6][7]
This guide will provide the experimental logic and detailed protocols to empower researchers to systematically evaluate 1H-Indole-4-carboximidamide, thereby enabling data-driven decisions in lead optimization and preformulation development.
Physicochemical Properties of Indole Derivatives
While specific data for 1H-Indole-4-carboximidamide is sparse, we can infer potential properties from closely related analogs. The indole nucleus is an electron-rich aromatic system.[8] The addition of a carboximidamide group at the 4-position introduces a basic center, which is expected to significantly influence its pKa and, consequently, its pH-dependent solubility. The table below summarizes known data for a related compound, 1H-Indole-4-carboxamide, to provide a preliminary reference point.
| Property | Value (for 1H-Indole-4-carboxamide) | Significance for 1H-Indole-4-carboximidamide |
| Molecular Formula | C₉H₈N₂O | C₉H₉N₃ (Target Compound) |
| Molecular Weight | 160.17 g/mol [9][10] | Approx. 159.19 g/mol |
| Melting Point | 141 °C[10] | Influences solid-state stability and dissolution. |
| LogP (calculated) | 1.498 (for Indole-4-carboxaldehyde)[11] | Indicates potential for moderate lipophilicity. The basic amidine group will likely lower the LogP compared to the aldehyde or amide. |
| pKa (predicted) | The carboximidamide group is basic (predicted pKa ~10-11). The indole NH is weakly acidic (pKa ~17). | The basicity of the amidine will dominate the solubility profile, suggesting significantly higher solubility at acidic pH. |
It is imperative that these properties are experimentally determined for 1H-Indole-4-carboximidamide as a primary step.
Aqueous Solubility Determination: A Phased Approach
Solubility assessment should progress from high-throughput kinetic measurements in early discovery to definitive thermodynamic measurements for lead candidates.[12]
Kinetic Solubility Assessment
This high-throughput screening method provides a rapid estimation of solubility and is invaluable for comparing large numbers of compounds.[12] It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[3][12]
-
DMSO Stock: Using a concentrated DMSO stock allows for the rapid addition of the compound to aqueous media, though it's crucial to keep the final DMSO concentration low (typically <1%) to avoid co-solvency effects.[13]
-
Nephelometry: Laser nephelometry is a highly sensitive technique for detecting the formation of sub-visible precipitate, providing a more accurate endpoint than visual inspection.[4]
-
Preparation: Prepare a 10 mM stock solution of 1H-Indole-4-carboximidamide in 100% DMSO. Prepare aqueous buffers (e.g., pH 5.0 acetate, pH 7.4 phosphate-buffered saline).
-
Assay Plate Setup: In a 96-well plate, add the aqueous buffer.
-
Compound Addition: Use a liquid handler to serially dilute the DMSO stock solution directly into the aqueous buffers.
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C).
-
Measurement: Read the plate using a laser nephelometer to detect the point of precipitation. The concentration in the last clear well is reported as the kinetic solubility.
Thermodynamic Solubility Assessment (Shake-Flask Method)
This "gold standard" method determines the true equilibrium solubility of a compound's most stable crystalline form in a given medium.[14] It is essential for preformulation and is the value used for biopharmaceutical classification (BCS).
-
Excess Solid: Adding an excess of solid compound ensures that an equilibrium between the dissolved and solid states is reached.[13]
-
Equilibration Time: Shaking for 24-48 hours is typically required to ensure equilibrium is fully established. The system's state should be confirmed by sampling at multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued.
-
Phase Separation: Filtration or centrifugation is used to separate the saturated supernatant from the undissolved solid. Filtration is common, but potential adsorption of the compound to the filter must be assessed.[3]
-
Preparation: Add an excess amount of solid 1H-Indole-4-carboximidamide to vials containing relevant aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) to cover the physiological pH range.
-
Equilibration: Seal the vials and shake them in a temperature-controlled water bath (e.g., 25°C or 37°C) for 24-48 hours.
-
Phase Separation: Withdraw a sample and filter it through a low-binding 0.45 µm filter (e.g., PVDF). Discard the initial portion of the filtrate to saturate any binding sites on the filter.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of 1H-Indole-4-carboximidamide using a validated HPLC-UV method against a standard curve.
-
Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using techniques like XRPD or DSC to confirm that no solid-state transformation (e.g., to a different polymorph or a hydrate) has occurred.
Caption: Workflow for forced degradation studies of a drug substance.
Long-Term Stability Studies (ICH)
Formal stability studies are performed on primary batches of the drug substance to establish a retest period. The drug substance is stored under various temperature and humidity conditions defined by ICH guidelines. [5][15][16]
-
Batch Selection: Use at least one primary batch of 1H-Indole-4-carboximidamide with a quality representative of the material to be used in clinical studies.
-
Container Closure: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH [15][16]4. Testing Frequency: For a 12-month study, typical pull points for long-term testing are 0, 3, 6, 9, and 12 months. For accelerated testing, pull points are 0, 3, and 6 months. [16]5. Tests: At each pull point, the sample should be tested for appearance, assay, degradation products, and any other critical quality attributes.
-
| Storage Condition | Time Point | Appearance | Assay (% Initial) | Total Impurities (%) |
| 25°C / 60% RH | 0 Months | White Powder | 100.0 | 0.15 |
| 3 Months | ||||
| 6 Months | ||||
| 12 Months | ||||
| 40°C / 75% RH | 0 Months | White Powder | 100.0 | 0.15 |
| 3 Months | ||||
| 6 Months |
Conclusion
A systematic investigation of solubility and stability is a non-negotiable step in the progression of 1H-Indole-4-carboximidamide as a potential therapeutic agent. By employing the kinetic and thermodynamic solubility protocols, researchers can define its dissolution characteristics, which is fundamental for formulation design. The forced degradation and formal stability studies, grounded in ICH principles, will establish the compound's intrinsic stability, identify potential liabilities, and are prerequisites for developing a robust analytical control strategy. The data generated from this comprehensive guide will provide the foundational knowledge required to confidently advance 1H-Indole-4-carboximidamide through the drug development pipeline.
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An In-depth Technical Guide to the Physical and Chemical Properties of 1H-Indole-4-carboximidamide
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1H-Indole-4-carboximidamide. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data, theoretical predictions, and expert insights into the core characteristics of this heterocyclic compound. Due to the limited availability of direct experimental data for 1H-Indole-4-carboximidamide, this guide leverages information from closely related analogs, namely 1H-Indole-4-carboxamide and (Z)-N'-hydroxy-1H-indole-4-carboximidamide, to provide a robust predictive profile. The guide covers structural features, physicochemical parameters, reactivity, and proposed experimental protocols for synthesis and characterization, offering a foundational resource for future research and application.
Introduction and Significance
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with diverse therapeutic applications.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged structure" in drug discovery.[3] 1H-Indole-4-carboximidamide, a derivative featuring a carboximidamide (amidine) moiety at the 4-position of the indole ring, is of particular interest due to the known bioisosteric relationship between amidines and amides, and the unique pharmacological profiles often conferred by the basic amidine group. Carboximidamides are known to engage in critical hydrogen bonding interactions with biological targets and can influence a molecule's pharmacokinetic profile.[4]
While its corresponding carboxamide analog has been investigated as a PARP-1 inhibitor for cancer therapy and for its role in tryptophan biosynthesis perturbations in Mycobacterium tuberculosis, direct research into 1H-Indole-4-carboximidamide is still emerging.[5][6] This guide aims to bridge the current knowledge gap by providing a detailed analysis of its expected properties, thereby facilitating its exploration as a novel therapeutic agent.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any compound is a thorough characterization of its physical and chemical properties. Given the scarcity of direct experimental data for 1H-Indole-4-carboximidamide, the following section presents a comparative analysis with its close structural analogs to derive a predictive profile.
Structural Features
1H-Indole-4-carboximidamide consists of a bicyclic indole ring system with a carboximidamide group attached to the C4 position of the benzene ring portion. The carboximidamide group introduces a basic center to the otherwise weakly acidic/neutral indole scaffold.
Caption: Chemical structure of 1H-Indole-4-carboximidamide.
Comparative Physicochemical Data
The following table summarizes key physicochemical properties of 1H-Indole-4-carboximidamide (predicted) alongside experimental and computational data for its carboxamide and hydroxy-carboximidamide analogs.
| Property | 1H-Indole-4-carboximidamide (Predicted) | 1H-Indole-4-carboxamide[7][8] | (Z)-N'-hydroxy-1H-indole-4-carboximidamide[9] |
| CAS Number | Not assigned | 1670-86-6 | 952511-15-8 |
| Molecular Formula | C₉H₉N₃ | C₉H₈N₂O | C₉H₉N₃O |
| Molecular Weight | 159.19 g/mol | 160.17 g/mol | 175.19 g/mol |
| Melting Point | > 150 °C (decomposes) | 141 °C[10] | Not available |
| Boiling Point | Not available (likely decomposes) | Not available | Not available |
| Solubility | Soluble in polar protic solvents (e.g., methanol, water at acidic pH). | Sparingly soluble in water. | Not available |
| pKa (most basic) | ~10-11 (amidine group) | Not available (amide is weakly basic) | Not available |
| LogP | < 0.7 | 0.7 | 1.26 |
| Topological Polar Surface Area (TPSA) | ~65 Ų | 58.9 Ų | 74.4 Ų |
| Hydrogen Bond Donors | 3 | 2 | 3 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
Note: Predicted values for 1H-Indole-4-carboximidamide are based on computational models and comparison with its analogs. Experimental verification is required.
Chemical Properties and Reactivity
The chemical behavior of 1H-Indole-4-carboximidamide is dictated by the interplay between the electron-rich indole nucleus and the basic carboximidamide functionality.
Reactivity of the Indole Ring
The indole ring is susceptible to electrophilic substitution, with the C3 position being the most reactive.[8] However, in 4-substituted indoles, electrophilic attack can also occur at other positions, influenced by the nature of the substituent at C4. The electron-donating nature of the indole nitrogen enhances the nucleophilicity of the ring system.
Reactivity of the Carboximidamide Group
The carboximidamide group is a strong base and a good nucleophile. It can be readily protonated to form a resonance-stabilized amidinium ion. This basicity will significantly influence the compound's solubility in aqueous media, being more soluble at acidic pH. The amidine moiety can also participate in various chemical transformations, including hydrolysis (though generally more stable than esters), and reactions with electrophiles at the nitrogen atoms. The reactivity of carboxylic acid derivatives generally follows the order: acid halide > acid anhydride > thioester > ester > amide.[2][11] Carboximidamides, being analogs of amides, are expected to be relatively stable.
Caption: Key reactivity pathways for 1H-Indole-4-carboximidamide.
Proposed Synthesis and Characterization Protocols
As a Senior Application Scientist, it is crucial to not only present data but also to provide actionable methodologies. The following protocols are designed to be self-validating systems for the synthesis and characterization of 1H-Indole-4-carboximidamide.
Proposed Synthesis Workflow
A common route to carboximidamides is via the Pinner reaction, starting from the corresponding nitrile.
Caption: Proposed synthesis workflow for 1H-Indole-4-carboximidamide.
Step-by-Step Protocol:
-
Formation of Ethyl 1H-indole-4-carboximidate hydrochloride:
-
Suspend 1H-indole-4-carbonitrile in anhydrous ethanol in a flame-dried, three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube.
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution until saturation.
-
Seal the flask and stir at room temperature for 12-24 hours. The progress can be monitored by TLC.
-
The product, the imidate hydrochloride salt, will precipitate. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Causality: The Pinner reaction requires anhydrous conditions to prevent hydrolysis of the nitrile and the resulting imidate ester to the corresponding amide or carboxylic acid. HCl acts as a catalyst and forms the salt of the product.
-
-
Formation of 1H-Indole-4-carboximidamide hydrochloride:
-
Dissolve the crude imidate hydrochloride salt from the previous step in anhydrous ethanol.
-
Cool the solution to 0 °C.
-
Bubble anhydrous ammonia gas through the solution until saturation, or add a solution of ammonia in ethanol.
-
Allow the mixture to stir at room temperature for 24-48 hours.
-
The product, 1H-Indole-4-carboximidamide hydrochloride, will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
-
Causality: Ammonia acts as the nucleophile, displacing the ethoxy group from the imidate to form the more stable amidine.
-
-
Purification:
-
The crude hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Alternatively, the free base can be liberated by treatment with a mild base and purified by column chromatography on silica gel, though the basicity of the compound may require a solvent system containing a small amount of a basic modifier like triethylamine.
-
Characterization Protocol: HPLC-UV and NMR Spectroscopy
4.2.1. High-Performance Liquid Chromatography (HPLC)
Purpose: To assess the purity of the synthesized compound and for quantitative analysis.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended for analyzing indole derivatives.[12]
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Solvent B: 0.1% TFA or formic acid in acetonitrile.
-
-
Gradient: A typical gradient would be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.[13] Indoles have characteristic UV absorbance in this range.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[14]
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure of the synthesized compound.
Sample Preparation:
-
Weigh 5-10 mg of the purified 1H-Indole-4-carboximidamide hydrochloride salt.[15]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄, in a clean, dry vial. DMSO-d₆ is often preferred for indole derivatives as it can help resolve the N-H protons.[16]
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[17][18]
Expected ¹H NMR Signals (in DMSO-d₆):
-
Indole N-H: A broad singlet in the downfield region (δ 11.0-12.0 ppm).
-
Amidine N-H: Two or three broad signals for the -C(=NH)NH₂ protons, likely in the range of δ 7.0-9.0 ppm, which may exchange with water.
-
Aromatic Protons: Signals for the protons on the indole ring will appear in the aromatic region (δ 6.5-8.0 ppm). The specific chemical shifts and coupling patterns will be characteristic of the 4-substitution pattern.
-
C3-H: A signal around δ 6.5-7.0 ppm.
-
C2-H: A signal around δ 7.0-7.5 ppm.
-
Benzene Ring Protons: Signals for H5, H6, and H7, with splitting patterns determined by their coupling to each other.
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Amidine Carbonyl (C=N): A signal in the range of δ 160-170 ppm.
-
Indole Carbons: Eight distinct signals for the indole ring carbons, with chemical shifts consistent with published data for 4-substituted indoles.
Potential Applications and Future Directions
The structural similarity of 1H-Indole-4-carboximidamide to biologically active indole-4-carboxamides suggests several promising avenues for investigation:
-
Anticancer Agents: Given that the corresponding amide is a PARP-1 inhibitor, 1H-Indole-4-carboximidamide should be evaluated for similar activity.[5] The basic amidine group could lead to different binding interactions and pharmacokinetic properties.
-
Antimicrobial Agents: The demonstrated activity of indole-4-carboxamides against Mycobacterium tuberculosis warrants investigation of the carboximidamide analog.[6] The amidine functionality is present in several known antimicrobial agents.
-
Na+/H+ Exchanger Inhibitors: A study has shown that N-(aminoiminomethyl)-1H-indole carboxamide derivatives are potent inhibitors of the Na+/H+ exchanger, suggesting that the 4-substituted isomer could also exhibit this activity.[1]
Future research should focus on the successful synthesis and thorough experimental characterization of 1H-Indole-4-carboximidamide to validate the predictions outlined in this guide. Subsequent biological screening in the areas mentioned above could uncover a novel and potent therapeutic candidate.
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A Guide to the Crystal Structure Analysis of 1H-Indole-4-carboximidamide: From Synthesis to Structural Elucidation
This technical guide provides a comprehensive overview of the methodologies involved in the determination and analysis of the single-crystal X-ray structure of 1H-Indole-4-carboximidamide. While a publicly available crystal structure for this specific molecule is not available at the time of this writing, this document outlines a robust and scientifically rigorous workflow for its structural elucidation. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural characterization of novel small molecules.
Introduction: The Significance of 1H-Indole-4-carboximidamide
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable pharmacophore. The addition of a carboximidamide (amidine) group at the 4-position of the indole ring introduces a strongly basic and highly polar functional group. Amidines are known to be involved in crucial binding interactions with biological targets, such as enzymes and receptors, often through hydrogen bonding and electrostatic interactions.[2]
The precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice of 1H-Indole-4-carboximidamide are critical for understanding its physicochemical properties, including solubility, stability, and crystal packing. This knowledge is paramount for rational drug design, polymorphism screening, and formulation development.[3] Single-crystal X-ray diffraction (SCXRD) is the definitive technique for obtaining this detailed structural information.[4][5]
Synthetic Pathway and Purification
A plausible synthetic route to obtain high-purity 1H-Indole-4-carboximidamide is essential for the growth of single crystals suitable for SCXRD analysis. A common approach involves the conversion of a nitrile to an amidine.
Proposed Synthesis of 1H-Indole-4-carboximidamide
A potential synthesis could start from 1H-indole-4-carbonitrile. The Pinner reaction is a classic method for converting nitriles to imidates, which can then be treated with ammonia to yield the corresponding amidine.
Step 1: Formation of the Imidate Ester Hydrochloride (Pinner Salt)
1H-indole-4-carbonitrile is treated with an anhydrous alcohol (e.g., ethanol) in the presence of dry hydrogen chloride gas. This reaction forms the ethyl imidate hydrochloride salt.
Step 2: Ammonolysis to form 1H-Indole-4-carboximidamide
The resulting Pinner salt is then reacted with anhydrous ammonia in an appropriate solvent to yield 1H-Indole-4-carboximidamide.
Purification: The crude product would be purified using recrystallization from a suitable solvent system to achieve the high purity (>99%) required for successful crystallization.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. The goal is to encourage slow, ordered growth of crystals from a supersaturated solution.[6] Several techniques can be employed, and the optimal method is often determined empirically.[7][8][9]
Solvent Selection
The choice of solvent is critical. A suitable solvent should dissolve the compound when heated but lead to supersaturation upon cooling.[6] A screening of various solvents with different polarities is recommended. For a polar molecule like 1H-Indole-4-carboximidamide, solvents such as methanol, ethanol, acetonitrile, or mixtures with water could be effective.
Crystallization Techniques
-
Slow Evaporation: A near-saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.[10] This is a simple and often effective method.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.[9] Insulating the container can promote the formation of larger, higher-quality crystals.[8]
-
Vapor Diffusion: This is a highly successful technique for growing high-quality crystals.[9] A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[9][10]
Experimental Workflow for Crystal Structure Determination
Caption: Experimental workflow for the crystal structure determination of 1H-Indole-4-carboximidamide.
Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its three-dimensional structure.[4]
Crystal Mounting and Data Collection
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[11]
The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations. At specific angles, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a pattern of diffraction spots. A series of diffraction images are collected.
Data Processing and Reduction
The collected diffraction images are processed to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (the symmetry operations that describe the arrangement of molecules in the unit cell). The intensities of the diffraction spots are integrated, corrected for experimental factors, and a unique set of reflection data is generated.
Structure Solution and Refinement
The goal of this stage is to determine the positions of all the atoms in the unit cell.
Structure Solution
For small molecules like 1H-Indole-4-carboximidamide, direct methods are typically used to solve the phase problem of crystallography and obtain an initial electron density map. This map reveals the positions of the heavier atoms. Software packages such as SHELXS or SIR are commonly used for this purpose.
Structure Refinement
The initial atomic model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. Difference Fourier maps are used to locate missing atoms, such as hydrogen atoms. The refinement continues until the model converges, and the quality of the final structure is assessed using various metrics, such as the R-factor. Specialized software like SHELXL or CRYSTALS is used for refinement.
Analysis of the Crystal Structure
Once the structure is solved and refined, a detailed analysis of the molecular geometry, conformation, and intermolecular interactions can be performed.
Molecular Geometry and Conformation
The analysis would reveal the precise bond lengths, bond angles, and torsion angles of the 1H-Indole-4-carboximidamide molecule. The planarity of the indole ring system and the orientation of the carboximidamide group relative to the ring would be determined.
Intermolecular Interactions and Crystal Packing
A key aspect of the analysis is the identification of intermolecular interactions that govern the crystal packing. Given the functional groups present in 1H-Indole-4-carboximidamide (N-H of the indole, N-H of the amidine, and the imine nitrogen), a network of hydrogen bonds is expected to play a dominant role in the crystal structure. These interactions would likely involve the donation of protons from the N-H groups to the nitrogen atoms of neighboring molecules, leading to the formation of supramolecular assemblies such as chains, layers, or three-dimensional networks.
Hypothetical Intermolecular Interactions
Caption: Predicted hydrogen bonding interactions in the crystal lattice of 1H-Indole-4-carboximidamide.
Data Deposition and Validation
Upon completion of the structure determination, the crystallographic data should be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC). This ensures the data is accessible to the scientific community. The deposition process includes the submission of a Crystallographic Information File (CIF), which contains all the relevant information about the crystal structure, including unit cell parameters, atomic coordinates, and refinement statistics.
Applications in Drug Development
The detailed structural information obtained from the crystal structure analysis of 1H-Indole-4-carboximidamide has several important applications in drug development:
-
Structure-Activity Relationship (SAR) Studies: The precise 3D structure provides a basis for understanding how the molecule interacts with its biological target, guiding the design of more potent and selective analogs.
-
Polymorphism Screening: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, affecting its bioavailability and stability. A definitive crystal structure is the starting point for identifying and characterizing polymorphs.
-
In Silico Drug Design: The experimentally determined structure can be used as a starting point for computational studies, such as molecular docking and molecular dynamics simulations, to predict the binding affinity of related compounds.
-
Intellectual Property: A novel crystal structure can be a key component of a patent application, protecting the intellectual property of a new drug candidate.
Conclusion
The determination of the single-crystal X-ray structure of 1H-Indole-4-carboximidamide is a critical step in its characterization as a potential drug candidate. Although a published structure is not yet available, this guide has outlined a comprehensive and established workflow for its synthesis, crystallization, and structural elucidation. The resulting detailed three-dimensional information will be invaluable for advancing our understanding of its chemical and biological properties and for guiding its further development as a therapeutic agent.
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The Enigmatic Amidine: A Technical Guide to the Synthesis and Isolation of 1H-Indole-4-carboximidamide
This guide provides an in-depth exploration of the synthetic pathways and purification strategies for 1H-Indole-4-carboximidamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While the formal "discovery" of this specific molecule is not prominently documented, its structural motifs—the indole nucleus and the carboximidamide (amidine) functional group—are cornerstones of numerous biologically active molecules. This document serves as a technical roadmap for its de novo synthesis and isolation, grounded in established chemical principles and field-proven laboratory techniques.
Introduction: The Scientific Impetus
The indole scaffold is a privileged structure in drug discovery, forming the core of a vast array of natural products and synthetic pharmaceuticals with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The carboximidamide group, a highly basic functional group, is a key pharmacophore in many enzyme inhibitors and receptor antagonists due to its ability to participate in strong hydrogen bonding and electrostatic interactions with biological targets.[3] The convergence of these two pharmacophores in 1H-Indole-4-carboximidamide presents a compelling case for its investigation as a potential modulator of various biological processes.
Part 1: Strategic Synthesis of 1H-Indole-4-carboximidamide
The synthesis of 1H-Indole-4-carboximidamide is most logically approached through the transformation of a readily accessible precursor, 1H-Indole-4-carbonitrile. This strategy hinges on the robust and well-established Pinner reaction, a classic method for the conversion of nitriles to amidines.
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic pathway from 1H-Indole-4-carbaldehyde to 1H-Indole-4-carboximidamide.
Step 1: Synthesis of the Key Precursor, 1H-Indole-4-carbonitrile
The successful synthesis of the target amidine is contingent upon the efficient preparation of 1H-Indole-4-carbonitrile. A common and effective method involves the conversion of the corresponding aldehyde, 1H-Indole-4-carbaldehyde.
Protocol 1: Synthesis of 1H-Indole-4-carbonitrile
-
Oxime Formation: To a solution of 1H-Indole-4-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and pyridine, add hydroxylamine hydrochloride (1.1 eq). The reaction is typically stirred at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.
-
Dehydration: The resulting aldoxime is then dehydrated to the nitrile. A common method involves refluxing the oxime with a dehydrating agent like acetic anhydride or phosphorus pentachloride in an inert solvent.
-
Work-up and Purification: After completion of the reaction, the mixture is cooled and poured into ice-water. The precipitated product is collected by filtration, washed with water, and dried. The crude 1H-Indole-4-carbonitrile can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: The Pinner Reaction: Formation of the Imidate Salt
The Pinner reaction is a cornerstone of amidine synthesis from nitriles.[3][4][5][6][7] It proceeds via an acid-catalyzed addition of an alcohol to the nitrile, forming a stable imidate salt, commonly referred to as a Pinner salt.
Protocol 2: Formation of Ethyl 1H-indole-4-carboximidate hydrochloride (Pinner Salt)
-
Critical Consideration: This reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the nitrile to the corresponding amide or carboxylic acid. All glassware should be oven-dried, and anhydrous solvents must be used.
-
Reaction Setup: A solution of 1H-Indole-4-carbonitrile (1.0 eq) in anhydrous ethanol is prepared in a three-necked flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer.
-
Acidification: The solution is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solution for several hours. The progress of the reaction can be monitored by the precipitation of the Pinner salt.
-
Isolation of the Pinner Salt: The reaction mixture is typically allowed to stand at low temperature (e.g., 0-4°C) overnight to ensure complete precipitation. The crystalline Pinner salt is then collected by filtration under a dry atmosphere (e.g., in a glove bag or under a stream of dry nitrogen), washed with anhydrous diethyl ether to remove any unreacted starting material and excess HCl, and dried under vacuum.
Step 3: Ammonolysis: Conversion to 1H-Indole-4-carboximidamide
The final step involves the reaction of the isolated Pinner salt with ammonia to yield the desired amidine.
Protocol 3: Synthesis of 1H-Indole-4-carboximidamide
-
Reaction: The dried Pinner salt (1.0 eq) is suspended in a solution of anhydrous ammonia in ethanol. This can be prepared by bubbling dry ammonia gas through anhydrous ethanol at 0°C. The reaction mixture is stirred at room temperature in a sealed vessel.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS until the Pinner salt is consumed.
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue, containing the product and ammonium chloride, is then subjected to purification.
Part 2: Isolation and Purification
The purification of the highly basic 1H-Indole-4-carboximidamide requires careful consideration to avoid decomposition.
Protocol 4: Purification of 1H-Indole-4-carboximidamide
-
Initial Extraction: The crude product can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. The organic layer is then dried over anhydrous sodium sulfate and concentrated.
-
Chromatography: Column chromatography on silica gel is a common method for purification.[8] A mobile phase consisting of a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate), often with a small amount of a basic modifier like triethylamine or ammonia to prevent protonation and tailing on the acidic silica gel, is typically employed.
-
Recrystallization: For obtaining highly pure material, recrystallization can be performed.[7] Suitable solvent systems can be determined through small-scale solubility tests.
Part 3: Characterization
The identity and purity of the synthesized 1H-Indole-4-carboximidamide must be confirmed through rigorous analytical techniques.
Table 1: Expected Spectroscopic Data for 1H-Indole-4-carboximidamide
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the indole ring protons, with characteristic chemical shifts and coupling constants. A broad singlet for the NH of the indole and distinct signals for the amidine NH₂ protons.[9][10][11] |
| ¹³C NMR | Resonances for the nine carbon atoms of the indole ring and the carboximidamide carbon. The amidine carbon (C=N) is expected to appear in the range of 150-165 ppm.[9][10][12] |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₉H₉N₃. |
| FT-IR | Characteristic absorption bands for N-H stretching (indole and amidine), C=N stretching of the amidine, and aromatic C-H and C=C stretching. |
Diagram 2: Logic of Spectroscopic Characterization
Caption: The convergence of spectroscopic data to confirm the molecular structure.
Part 4: Potential Applications and Future Directions
The biological significance of compounds containing the carboximidamide moiety is well-established, with applications ranging from antimicrobial to antiprotozoal agents.[3] Given the prevalence of the indole nucleus in pharmacologically active compounds, 1H-Indole-4-carboximidamide and its derivatives represent a promising area for further investigation. Future research could focus on:
-
Screening for Biological Activity: Evaluating the compound against a panel of biological targets, such as enzymes (e.g., proteases, kinases) and receptors.
-
Derivative Synthesis: Exploring structure-activity relationships by synthesizing a library of substituted analogs.
-
Pharmacokinetic Profiling: Assessing the drug-like properties of the molecule, including its solubility, stability, and membrane permeability.
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the synthesis, isolation, and characterization of 1H-Indole-4-carboximidamide. By leveraging established synthetic methodologies and rigorous analytical techniques, researchers can confidently prepare this intriguing molecule for further exploration in the realms of chemical biology and drug discovery. The convergence of the privileged indole scaffold and the versatile carboximidamide functional group makes this compound a compelling target for future scientific inquiry.
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Introduction: Unveiling Molecular Interactions in the Digital Realm
An In-Depth Technical Guide: In Silico Modeling of 1H-Indole-4-carboximidamide Interactions
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Specifically, derivatives of the 1H-Indole-carboxamide and carboximidamide family have garnered significant interest for their diverse biological activities, including the inhibition of key enzymes in disease pathways like Poly(ADP-ribose) polymerase-1 (PARP-1).[3][4] 1H-Indole-4-carboximidamide, with its unique arrangement of hydrogen bond donors and acceptors, represents a compelling chemical entity for targeted drug design.
This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of 1H-Indole-4-carboximidamide using a suite of in silico modeling techniques. As a Senior Application Scientist, my objective is not merely to present a sequence of commands, but to illuminate the strategic thinking and scientific rationale that underpin a robust computational drug discovery workflow. We will journey from the foundational steps of preparing the molecule and its biological target to the sophisticated analyses of dynamic stability and pharmacophoric features. This integrated approach is designed to generate high-confidence hypotheses, prioritize experimental efforts, and ultimately accelerate the path from a chemical concept to a potential therapeutic.[5]
Part 1: Foundational Preparations: The Digital Blueprint
The fidelity of any in silico model is fundamentally dependent on the quality of its starting structures. Garbage in, garbage out is the immutable law of computational science. This initial phase ensures that both our ligand (1H-Indole-4-carboximidamide) and its prospective protein target are represented with the highest possible chemical and structural accuracy.
Ligand Preparation
The first step is to generate a high-quality, three-dimensional representation of 1H-Indole-4-carboximidamide.
Protocol 1: Generating a 3D Ligand Structure
-
Obtain 2D Representation: Start by defining the molecule's structure. The canonical SMILES (Simplified Molecular Input Line Entry System) for 1H-Indole-4-carboximidamide is C1=CC(=C2C=CNC2=C1)C(=N)N.
-
Convert to 3D: Use a tool like Open Babel to convert the 2D SMILES string into a 3D structure. This initial conversion provides a rough conformation.
-
Energy Minimization: The crucial step is to refine the 3D geometry to find a low-energy, stable conformation. This is performed using a molecular mechanics force field (e.g., MMFF94 or UFF). This process optimizes bond lengths, angles, and dihedrals.
-
Assign Partial Charges: Accurate electrostatic calculations are vital for predicting interactions. Assign partial charges to each atom using a method like Gasteiger-Hückel.
-
Save in Appropriate Format: Save the final, prepared ligand structure in a format suitable for docking software, such as .pdbqt for AutoDock Vina.[6]
Target Protein Preparation
For this guide, we will consider PARP-1 as a representative target, given its known interaction with related indole derivatives.[4] We will source its structure from the RCSB Protein Data Bank (PDB).
Protocol 2: Preparing a Receptor Structure for Docking
-
Select and Download PDB Structure: Choose a high-resolution X-ray crystal structure of the target protein, preferably one co-crystallized with a ligand in the binding site of interest. For PARP-1, a structure like PDB ID: 5RUQ could be a starting point.[7] Download the .pdb file.
-
Clean the PDB File: The raw PDB file contains non-essential information for docking.
-
Remove all water molecules (HOH). Water molecules can interfere with the docking algorithm unless they are known to be critical for binding, which requires more advanced techniques.
-
Remove any co-crystallized ligands, ions, or cofactors not relevant to the intended binding site.
-
-
Protonation State and Hydrogen Addition: Crystal structures typically do not include hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4). This step is critical as it correctly defines potential hydrogen bond donors and acceptors. Tools like UCSF Chimera or AutoDock Tools can perform this automatically.[8]
-
Assign Partial Charges: Just as with the ligand, assign partial charges to the protein atoms (e.g., Kollman charges).
-
Save as Receptor File: Save the processed protein structure in the .pdbqt format, which includes charge and atom type information for the docking program.
Part 2: Molecular Docking: Predicting the "Handshake"
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[9][10] It functions as a computational "screening" to identify plausible binding modes that can be further investigated. We will use AutoDock Vina, a widely used and effective docking engine.[8]
Workflow for Molecular Docking
Caption: The molecular docking workflow, from inputs to final predicted outputs.
Protocol 3: Performing Molecular Docking with AutoDock Vina
-
Define the Search Space (Grid Box): The most critical step is to define the three-dimensional grid where the docking algorithm will search for binding poses.[8] If a co-crystallized ligand was present in the original PDB file, the grid box should be centered on and encompass that binding site. If no ligand is present (an apo structure), the site must be predicted using pocket-finding algorithms or based on published literature.
-
Configure Docking Parameters: Create a configuration file (conf.txt) that specifies the file paths for the receptor and ligand, the center coordinates of the grid box, and the dimensions of the box (in Angstroms).
-
Execute the Docking Run: Launch the docking simulation from the command line using the Vina executable. The command typically looks like: vina --config conf.txt --out output.pdbqt --log log.txt.
-
Analyze the Results: The docking run will produce an output file (output.pdbqt) containing a number of predicted binding poses (typically 9 by default), ranked by their binding affinity scores in kcal/mol.[8] The log.txt file contains the binding energy for each pose.
-
Binding Affinity: The more negative the value, the stronger the predicted binding.
-
Pose Analysis: Visualize the top-ranked poses within the protein's binding site using software like PyMOL or UCSF Chimera. Scrutinize the interactions: Are there hydrogen bonds with key residues? Are there favorable hydrophobic or pi-stacking interactions? The most plausible pose is often one that satisfies key interactions known to be important for that target class.
-
Table 1: Example Docking Results for 1H-Indole-4-carboximidamide against PARP-1
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | GLY 863, SER 904, TYR 907 |
| 2 | -8.2 | GLY 863, ILE 872, ARG 878 |
| 3 | -7.9 | SER 904, PHE 902, LYS 903 |
Part 3: Molecular Dynamics Simulation: Bringing the Static Picture to Life
While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulation assesses the stability of the docked protein-ligand complex over time, providing insights into its structural fluctuations and interaction dynamics in a simulated physiological environment.[10]
MD Simulation Workflow
Caption: The sequential phases of a protein-ligand molecular dynamics simulation.
Protocol 4: GROMACS MD Simulation of the Protein-Ligand Complex
This protocol provides a high-level overview of the steps involved using GROMACS, a popular MD engine.[11][12][13]
-
System Preparation:
-
Topology Generation: Generate topology files for both the protein (using a force field like CHARMM36) and the ligand (using a server like CGenFF).[12][14] These files describe the bond lengths, angles, charges, and other parameters needed for the simulation.
-
Combine Complex: Merge the coordinate files of the protein and the top-ranked ligand pose from docking.
-
Define Simulation Box: Place the complex in a simulation box of a specific shape (e.g., cubic) ensuring a minimum distance between the protein and the box edges.[15]
-
Solvation: Fill the simulation box with water molecules (e.g., TIP3P water model) to mimic an aqueous environment.[15]
-
Adding Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.[14]
-
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.
-
Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.[12]
-
NVT Ensemble (Canonical): Equilibrate the system at a constant Number of particles, Volume, and Temperature. This allows the solvent to settle around the protein and ligand while they are held in place with position restraints.
-
NPT Ensemble (Isothermal-Isobaric): Equilibrate at a constant Number of particles, Pressure, and Temperature. This adjusts the system density to be appropriate for the target pressure. Position restraints are typically relaxed gradually.
-
-
Production MD: Run the simulation for a set period (e.g., 100 nanoseconds) without any restraints. This is the data collection phase where the trajectory (atomic coordinates over time) is saved for analysis.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not diffusing away from the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site might indicate instability.
-
Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) identified during docking. A stable interaction is one that is maintained for a significant portion of the simulation time.
-
Part 4: Pharmacophore Modeling: Abstracting the Key Features
Once a stable binding mode is confirmed, pharmacophore modeling can be used to abstract the essential chemical features required for binding.[16][17] A pharmacophore model is a 3D arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.[18][19] This model serves as a 3D query for screening large chemical databases to find novel scaffolds that could also bind to the target.
Protocol 5: Structure-Based Pharmacophore Generation
-
Input: Use the equilibrated protein-ligand complex from the MD simulation as the input.
-
Feature Identification: Identify all potential pharmacophoric features on the ligand and the interacting residues of the protein. Common software like LigandScout or PHASE can automate this process.[18][19]
-
Model Generation: The software generates a hypothesis that includes the key features and their spatial relationships. For our 1H-Indole-4-carboximidamide, a model might include:
-
A hydrogen bond donor (from the -NH- of the indole).
-
A hydrogen bond donor/acceptor pair (from the carboximidamide group).
-
An aromatic ring feature (from the indole ring system).
-
-
Database Screening: Use the generated pharmacophore model as a 3D query to search databases like ZINC or ChEMBL for other molecules that match the feature arrangement.[20] Hits from this virtual screen are potential new leads for experimental testing.
Part 5: Scientific Integrity: Validation and Critical Interpretation
In silico models are powerful but are ultimately predictions that require rigorous validation.[21] Trustworthiness is built by acknowledging limitations and outlining a path toward experimental confirmation.
-
Computational Validation: A key control experiment is to "re-dock" a known ligand into its co-crystallized protein structure. The docking protocol is considered reliable if it can reproduce the experimentally observed binding pose with a low RMSD (< 2.0 Å).
-
Sensitivity Analysis: Test how sensitive the results are to small changes in the setup, such as the size of the grid box or the initial protonation states.
-
The Need for Experimental Corroboration: The ultimate validation comes from the lab.[[“]] In silico predictions generate hypotheses that must be tested. Promising candidates identified through this workflow should be synthesized or acquired and evaluated in biochemical or biophysical binding assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) to measure their actual binding affinity (Kd or Ki).[23] If a compound shows potent activity, solving its co-crystal structure with the target protein provides the final confirmation of the predicted binding mode.
Conclusion
The in silico modeling of 1H-Indole-4-carboximidamide interactions is a multi-faceted process that integrates molecular docking, dynamics, and pharmacophore analysis into a cohesive discovery pipeline. This guide outlines a scientifically rigorous workflow that moves beyond simple prediction to provide a dynamic understanding of molecular recognition. By carefully preparing input structures, critically analyzing predicted binding modes, assessing their stability over time, and abstracting key features for further screening, researchers can significantly enhance the efficiency and insight of their drug discovery programs. These computational tools, when wielded with an understanding of their underlying principles and limitations, are indispensable for navigating the complex landscape of modern medicinal chemistry.
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 1H-Indole-4-carboximidamide
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1H-Indole-4-carboximidamide, a molecule of significant interest in medicinal chemistry and drug development.[1] As computational methods become increasingly integral to the drug discovery pipeline, a robust understanding of the underlying principles and practical workflows is paramount for researchers.[2][3] This document outlines a complete computational protocol, beginning with the foundational principles of Density Functional Theory (DFT), guiding the reader through geometry optimization, vibrational frequency analysis, and the calculation of key electronic properties. The emphasis is on the causality behind methodological choices, ensuring that the described protocols are not merely procedural but are grounded in established scientific reasoning. By synthesizing theoretical accuracy with practical insights, this guide serves as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research endeavors.[3][4]
Introduction to 1H-Indole-4-carboximidamide in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. 1H-Indole-4-carboximidamide, as a derivative, holds potential as a building block for novel therapeutic agents.[1] Its structure, featuring a fused benzene and pyrrole ring with a carboximidamide group, presents a unique electronic and steric profile that can be exploited for targeted drug design.[1]
Quantum chemical calculations offer a powerful lens through which to investigate the intrinsic properties of such molecules at the atomic level.[5] By employing these in silico techniques, we can predict a molecule's three-dimensional structure, electronic charge distribution, reactivity, and spectroscopic signatures without the need for initial synthesis and experimental characterization.[6][7] This predictive power is invaluable in the early stages of drug discovery, enabling the rational design of molecules with desired properties and the prioritization of candidates for further experimental validation.[2] This guide will provide a detailed walkthrough of how to apply these powerful computational tools to 1H-Indole-4-carboximidamide.
Foundational Principles of Quantum Chemical Calculations
The behavior of electrons in molecules is governed by the principles of quantum mechanics. Solving the Schrödinger equation for a molecule provides all its properties; however, for multi-electron systems, exact solutions are not feasible. Consequently, we rely on approximations.
Density Functional Theory (DFT): A Pragmatic Choice
For many applications in drug design, Density Functional Theory (DFT) has emerged as the method of choice, offering a favorable balance between computational cost and accuracy.[8][9] Unlike wave function-based methods, DFT determines the ground state energy and other molecular properties from the molecule's electron density, ρ.[8][9] This approach is computationally more efficient while still providing accurate results for a wide range of molecular systems.[6]
A key component of DFT is the exchange-correlation functional, which approximates the complex many-body electron interactions. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and extensively benchmarked functional for organic molecules, known for providing reliable geometries and energetic information.[10][11][12][13] Its inclusion of a portion of the exact Hartree-Fock exchange improves the description of electronic structure. For these reasons, B3LYP is a robust choice for the calculations on 1H-Indole-4-carboximidamide.
The Language of Electrons: Basis Sets
To perform a quantum chemical calculation, the molecular orbitals are represented by a set of mathematical functions known as a basis set. The choice of basis set directly impacts the accuracy and computational cost of the calculation.
For molecules containing C, H, N, and O, the Pople-style 6-311++G(d,p) basis set is a well-regarded choice that provides a high level of accuracy for a reasonable computational expense. Let's break down its nomenclature:
-
6-311G : This indicates a triple-zeta split-valence basis set. The core orbitals are described by a single function composed of 6 primitive Gaussian functions, while the valence orbitals are described by three functions, composed of 3, 1, and 1 primitive Gaussians, respectively. This provides flexibility for the valence electrons, which are most involved in chemical bonding.
-
++ : The two plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms.[14][15] Diffuse functions are important for describing the electron density far from the nucleus, which is crucial for anions, excited states, and weak intermolecular interactions.
-
(d,p) : This denotes the addition of polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions).[14][16] These functions allow for the distortion of atomic orbitals within the molecular environment, leading to a more accurate description of chemical bonds.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a robust and self-validating workflow for the quantum chemical characterization of 1H-Indole-4-carboximidamide.
Prerequisite: Molecular Structure Preparation
-
Obtain Initial 3D Coordinates: Start by generating an initial 3D structure of 1H-Indole-4-carboximidamide. This can be done using molecular building software (e.g., Avogadro, ChemDraw) or by retrieving the structure from a chemical database like PubChem.[17]
-
Pre-optimization (Optional but Recommended): Perform a quick geometry optimization using a lower-level, computationally cheaper method like molecular mechanics (e.g., MMFF94 force field). This step provides a reasonable starting geometry for the more demanding quantum chemical calculations.
Step 1: Geometry Optimization
The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.
-
Methodology:
-
Specify the calculation type as "Geometry Optimization."
-
Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).
-
The output will be the optimized 3D coordinates of the molecule.
-
Causality: An accurate molecular geometry is the foundation for all subsequent property calculations. Properties like dipole moment and molecular orbitals are highly sensitive to the molecular structure.
Step 2: Vibrational Frequency Analysis
A vibrational frequency analysis is crucial to confirm that the optimized geometry is a true energy minimum.[18][19][20][21]
-
Methodology:
-
Use the optimized geometry from the previous step.
-
Employ the same level of theory (B3LYP/6-311++G(d,p) ) as the geometry optimization.
-
Specify the calculation type as "Frequency."
-
Execute the calculation.
-
-
Self-Validation:
-
Real Frequencies: A true minimum energy structure will have all real (positive) vibrational frequencies.
-
Imaginary Frequencies: The presence of one or more imaginary (negative) frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable minimum.[19] If an imaginary frequency is found, the geometry must be perturbed along the direction of this vibrational mode and re-optimized.
-
Step 3: Calculation of Molecular Properties
Once the optimized geometry is confirmed as a true minimum, a single-point energy calculation can be performed to obtain various electronic properties.
-
Methodology:
-
Use the optimized and frequency-verified geometry.
-
Maintain the B3LYP/6-311++G(d,p) level of theory.
-
Request the calculation of the following properties:
-
Molecular Orbitals (HOMO, LUMO)
-
Molecular Electrostatic Potential (MEP)
-
Natural Bond Orbital (NBO) analysis for atomic charges and bond analysis.
-
-
Analysis and Interpretation of Computed Properties
The raw output of quantum chemical calculations needs to be translated into chemically meaningful insights.
Structural Parameters
The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental data for similar indole derivatives to validate the computational model.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity.[22][23][24] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[25][26]
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[22]
| Property | Description | Significance in Drug Design |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; relates to oxidation potential. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; relates to reduction potential. |
| ΔE (LUMO-HOMO) | Energy Gap | Correlates with chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a 3D map of the electrostatic potential around a molecule.[27][28] It is an invaluable tool for understanding intermolecular interactions, which are at the heart of drug-receptor binding.[29][30][31]
-
Negative Potential (Red/Yellow): Regions of high electron density, typically around electronegative atoms (e.g., oxygen, nitrogen). These are sites for electrophilic attack and hydrogen bond acceptance.
-
Positive Potential (Blue): Regions of low electron density, typically around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.
The MEP map provides a visual guide to how 1H-Indole-4-carboximidamide might interact with a biological target.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized bonds and lone pairs, akin to a Lewis structure.[32][33][34][35]
-
Atomic Charges: NBO analysis provides a more robust calculation of partial atomic charges compared to other methods like Mulliken population analysis. This information is crucial for understanding the polarity of the molecule and its electrostatic interactions.
-
Donor-Acceptor Interactions: The analysis quantifies the delocalization of electron density from filled "donor" orbitals (bonds or lone pairs) to empty "acceptor" orbitals (antibonding or Rydberg orbitals). These interactions, evaluated using second-order perturbation theory, reveal the strength of hyperconjugative and resonance effects within the molecule.[34]
Conclusion and Future Directions
This guide has detailed a comprehensive and scientifically grounded workflow for the quantum chemical characterization of 1H-Indole-4-carboximidamide. By following these protocols, researchers can obtain reliable insights into the structural and electronic properties of this molecule, which are essential for rational drug design.
The data generated from these calculations, such as the MEP map and atomic charges, can serve as direct inputs for more advanced computational studies. For instance, these parameters can be used to develop more accurate force fields for molecular dynamics simulations or to inform the scoring functions in molecular docking studies to predict the binding affinity of 1H-Indole-4-carboximidamide derivatives to a specific protein target. Ultimately, the integration of these quantum chemical calculations into the drug discovery process can significantly enhance efficiency and reduce the costs associated with bringing new therapeutics to the clinic.[2]
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Methodological & Application
Application Notes & Protocols: High-Throughput Screening of 1H-Indole-4-carboximidamide and its Analogs for PARP Inhibition
Abstract
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical mediators of DNA repair and have emerged as validated therapeutic targets in oncology. The inhibition of PARP is a clinically proven strategy, especially for cancers harboring deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality. The 1H-indole-carboxamide scaffold is a known pharmacophore for PARP inhibition[1][2][3]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing its bioisostere, 1H-Indole-4-carboximidamide, as a representative small molecule in high-throughput screening (HTS) campaigns to identify and characterize novel PARP inhibitors. We present detailed, field-proven protocols for both direct biochemical assays and mechanism-based cellular screens, complete with workflows, data analysis strategies, and hit validation criteria.
Introduction: The Rationale for Targeting PARP
Poly(ADP-ribose) polymerase-1 (PARP1) is a nuclear enzyme that plays a pivotal role in the cellular response to DNA damage. Upon detecting single-strand breaks (SSBs) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, creates a scaffold that recruits other essential DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway[4].
Inhibition of PARP1's enzymatic activity prevents the repair of SSBs. In normal cells, this damage can be effectively repaired by the high-fidelity homologous recombination (HR) pathway during DNA replication. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the accumulation of unrepaired SSBs leads to the collapse of replication forks, generating double-strand breaks that cannot be repaired. This overwhelming DNA damage triggers apoptosis, a concept known as synthetic lethality [5]. This selective killing of cancer cells while sparing normal cells is the cornerstone of PARP inhibitor therapy[1].
The indole carboxamide chemical scaffold has been successfully exploited in the development of potent PARP inhibitors[1][3][6]. 1H-Indole-4-carboximidamide, as a close analog, represents a valuable starting point for discovery campaigns. High-throughput screening (HTS) provides the necessary platform to rapidly evaluate large compound libraries, including derivatives of this scaffold, to identify novel and potent inhibitors[7][8]. This guide details two complementary HTS approaches: a biochemical screen for direct enzyme inhibition and a cell-based screen to identify compounds that induce synthetic lethality.
Figure 1. The Principle of Synthetic Lethality. In normal cells, PARP-mediated repair is one of several functional DNA repair pathways. In BRCA-mutant cancer cells, the inhibition of PARP by a compound like 1H-Indole-4-carboximidamide creates a synthetic lethal phenotype, leading to selective cell death.
Biochemical HTS for Direct PARP1 Inhibition
This primary screening approach aims to identify compounds that directly inhibit the enzymatic activity of PARP1. The assay is typically performed in a cell-free system using recombinant human PARP1 enzyme. A common HTS-compatible format measures the consumption of the enzyme's substrate, nicotinamide adenine dinucleotide (NAD+), or the formation of the product, PAR[9][10]. We will detail a homogeneous, fluorescence-based assay that is robust and amenable to automation in 384- or 1536-well formats[9][11].
Biochemical HTS Workflow
The workflow is designed for efficiency and scalability, moving from large-scale primary screening to more focused hit validation.
Figure 3. Workflow for Cell-Based Synthetic Lethality HTS. Parallel screening in isogenic or matched-pair cell lines to identify compounds that are selectively toxic to DNA repair-deficient cells.
Protocol 2: Dual Cell Line Viability Assay
This protocol uses an ATP-based luminescent assay (e.g., CellTiter-Glo®) as a robust and sensitive measure of cell viability, which is highly compatible with HTS.[12]
A. Materials & Reagents
-
Cell Lines: A matched pair of cell lines is crucial. For example:
-
HR-Deficient: CAPAN-1 (pancreatic cancer, BRCA2 mutation) [1] * HR-Proficient: BxPC-3 (pancreatic cancer, BRCA2 wild-type)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, white, clear-bottom tissue culture treated plates (Greiner, Cat# 781098).
-
Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat# G7573).
-
Positive Control: Olaparib.
-
Compound Plates: As described in Protocol 1.
B. Assay Development & Optimization Causality: Proper optimization of cell-based assays is critical to ensure that results reflect compound activity rather than experimental artifacts. Key parameters include cell seeding density and incubation time.
-
Cell Seeding Density: Determine the optimal number of cells to seed per well. Plate a range of cell densities (e.g., 500 to 5,000 cells/well) and measure viability at 24, 48, 72, and 96 hours. Select a density that ensures cells are in the exponential growth phase at the end of the assay period (typically 72 hours).
-
DMSO Tolerance: Confirm that both cell lines tolerate the final DMSO concentration (e.g., 0.1% - 0.5%) without significant loss of viability.
-
Z' Factor Validation: Using the optimized cell density and incubation time, run test plates with high controls (cells + DMSO) and low controls (cells + a potent cytotoxic agent like staurosporine) to ensure a Z' factor > 0.5.
C. HTS Primary Screening Protocol
-
Cell Seeding: Using a multi-drop dispenser (e.g., Matrix Wellmate), seed the optimized number of CAPAN-1 and BxPC-3 cells in 40 µL of culture medium into separate sets of 384-well plates.
-
Incubation: Allow cells to adhere by incubating for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Addition: Transfer 50 nL of compounds from the library plates to the cell plates.
-
Treatment Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Measurement: a. Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. b. Add 25 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader (e.g., EnVision or PHERAstar).
Data Analysis and Hit Identification
-
Normalization: Calculate the percent viability for each compound in each cell line:
-
Percent Viability = 100 * (Signal_compound - Mean_low_control) / (Mean_high_control - Mean_low_control)
-
-
Hit Selection: Primary hits are compounds that show selective cytotoxicity. The criteria are two-fold:
-
Potency: Percent viability in the BRCA-mutant line (CAPAN-1) is below a certain threshold (e.g., <50%).
-
Selectivity: The viability of the BRCA-wildtype line (BxPC-3) is significantly higher than the mutant line (e.g., >80% viability, or a selectivity index >2).
-
| Parameter | BRCA-mutant (CAPAN-1) | BRCA-wildtype (BxPC-3) |
| Seeding Density | 1,500 cells/well | 1,200 cells/well |
| % Viability (DMSO) | 100% | 100% |
| % Viability (Olaparib) | ~30% | ~90% |
| Hit Criteria | < 50% Viability | > 80% Viability |
Table 2. Example Parameters and Hit Criteria for the Cell-Based Screen. (Note: Seeding densities must be empirically determined).
Hit Validation and Confirmation
A primary screen will inevitably identify compounds that are false positives due to assay interference, non-specific activity, or other artifacts.[13] A rigorous hit validation cascade is essential to focus resources on the most promising chemical matter.[14][15]
Figure 4. Hit Validation Cascade. A multi-step process to confirm activity, verify structure, and eliminate artifacts, ensuring that only high-quality hits advance to lead optimization.
Protocol 3: Dose-Response Analysis
Causality: Single-point screening data can be misleading. A full dose-response curve confirms the activity of a hit and determines its potency (IC₅₀ for biochemical assays, EC₅₀ for cell-based assays).
-
Compound Preparation: For each confirmed hit, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions starting from 50 µM) in DMSO.
-
Assay Performance: Perform the biochemical (Protocol 1) and/or cell-based (Protocol 2) assays using the full dilution series for each compound.
-
Data Analysis: Plot the percent inhibition or percent viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ value. A high-quality hit should display a sigmoidal dose-response curve.[16]
Protocol 4: Orthogonal Cellular PARylation Assay (ELISA)
Causality: An orthogonal assay confirms the mechanism of action using a different detection modality. This protocol measures the level of PAR in cells, which should decrease in the presence of a true PARP inhibitor.
-
Cell Treatment: Seed a BRCA-mutant cell line (e.g., CAPAN-1) in a 96-well plate. Treat the cells with a dose-response of the hit compound for 2-4 hours.
-
Induce DNA Damage: To stimulate PARP activity, treat cells with a DNA damaging agent like H₂O₂ (e.g., 200 µM) for the final 15 minutes of incubation.
-
Cell Lysis: Wash and lyse the cells according to the manufacturer's protocol for a PAR-specific ELISA kit (e.g., Trevigen, Cat# 4520-096-K).
-
ELISA: Perform the ELISA to quantify PAR levels in the cell lysates.
-
Data Analysis: A potent PARP inhibitor will show a dose-dependent decrease in H₂O₂-induced PAR formation.
Conclusion
The strategic application of high-throughput screening is fundamental to modern drug discovery. This guide provides a robust framework for utilizing 1H-Indole-4-carboximidamide and its analogs in the search for novel PARP inhibitors. By employing a dual-pronged approach—combining direct biochemical screening with a physiologically relevant cell-based assay—researchers can efficiently identify potent and selective compounds. The subsequent rigorous hit validation cascade ensures that the most promising candidates are advanced, maximizing the potential for discovering next-generation therapeutics for oncology.
References
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An, W. F., & Tolliday, N. (2009). Introduction: cell-based assays for high-throughput screening. Methods in Molecular Biology, 486, 1–12. Retrieved from [Link]
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Zuck, P., & O'Donnell, G. T. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186. Retrieved from [Link]
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High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (2006). Lab on a Chip, 6(5), 621-627. Retrieved from [Link]
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Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. (2022). Assay and Drug Development Technologies, 20(3), 111-124. Retrieved from [Link]
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Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. (2017). Drug Design, Development and Therapy, 11, 2739–2751. Retrieved from [Link]
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High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. (2006). Analytical Chemistry, 78(18), 6478-6486. Retrieved from [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Future Medicinal Chemistry, 9(18), 2145-2163. Retrieved from [Link]
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High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry, 63(19), 10742-10772. Retrieved from [Link]
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Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review. Retrieved from [Link]
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Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. (2019). Molecules, 24(10), 1937. Retrieved from [Link]
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An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. (2004). Analytical Biochemistry, 326(1), 78–86. Retrieved from [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. (2014). Nucleic Acids Research, 42(W1), W139-W145. Retrieved from [Link]
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Assay Validation in High Throughput Screening – from Concept to Application. (2015). IntechOpen. Retrieved from [Link]
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Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. (2012). Methods in Molecular Biology, 920, 321–336. Retrieved from [Link]
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Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. Retrieved from [Link]
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7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. (2014). Bioorganic & Medicinal Chemistry, 22(3), 1163–1171. Retrieved from [Link]
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What is a PARP Inhibitor? (2016). Dana-Farber Cancer Institute. Retrieved from [Link]
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1H-Indole-4-carboximidamide assay development and protocols
Application Note & Protocol
Topic: Development of a Biochemical Assay for the Characterization of 1H-Indole-4-carboximidamide as a Nitric Oxide Synthase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Within this class, molecules featuring an amidine group (-C(=NH)NH2) or a structurally related carboximidamide moiety have garnered significant attention as potent enzyme inhibitors.[3] A primary target for such compounds is the Nitric Oxide Synthase (NOS) family of enzymes.[4][5][6]
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, blood pressure regulation, and immune responses.[4][7] It is synthesized by three distinct NOS isoforms:
-
Neuronal NOS (nNOS or NOS1): Primarily involved in neurotransmission.[7]
-
Endothelial NOS (eNOS or NOS3): Plays a key role in regulating vascular tone.[7]
-
Inducible NOS (iNOS or NOS2): Expressed during inflammatory responses.[7][8]
Dysregulation of NO production is implicated in various disorders, making selective inhibition of NOS isoforms a compelling therapeutic strategy.[8][9] For instance, overproduction of NO by nNOS and iNOS is linked to neurodegenerative diseases, pain, and inflammation.[4][10]
Given the structural precedent of indole-amidines as NOS inhibitors, this guide details the development and execution of a robust biochemical assay to characterize 1H-Indole-4-carboximidamide as a potential inhibitor of NOS activity. The protocol is designed to be a self-validating system, incorporating essential controls and clear data analysis pathways to ensure scientific integrity.
Assay Principle: Quantifying Nitric Oxide Production
The foundational principle of this assay is to quantify the enzymatic activity of a NOS isoform by measuring its product, nitric oxide (NO). NOS catalyzes the five-electron oxidation of L-arginine to L-citrulline, producing NO in the process.[7] Due to the transient nature of NO, this protocol utilizes the well-established Griess Reagent system to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solution.
The Griess assay is a two-step diazotization reaction. First, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a vibrant magenta-colored azo compound. The intensity of this color, which is directly proportional to the nitrite concentration, can be quantified by measuring the absorbance at approximately 540 nm.[11] By comparing the amount of nitrite produced in the presence of 1H-Indole-4-carboximidamide to a control reaction, the inhibitory potential of the compound can be accurately determined.
Nitric Oxide Synthase Catalytic Pathway
Caption: The enzymatic conversion of L-arginine to L-citrulline and Nitric Oxide by NOS.
Experimental Protocols
These protocols are designed for a 96-well microplate format, which is suitable for screening and dose-response analysis.[11]
PART 1: Materials and Reagent Preparation
A. Required Materials:
-
Purified, active NOS isoform (e.g., human recombinant nNOS, iNOS, or eNOS)
-
1H-Indole-4-carboximidamide (Test Inhibitor)
-
L-Arginine (Substrate)
-
NADPH (Cofactor)
-
Calcium Chloride (CaCl₂) (Cofactor for nNOS/eNOS)
-
Calmodulin (Cofactor for nNOS/eNOS)
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH₄) (Cofactor)
-
HEPES Buffer
-
DMSO (for dissolving inhibitor)
-
Griess Reagent Kit (containing Sulfanilamide and NED solutions)
-
Sodium Nitrite (NaNO₂) (for standard curve)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 540-550 nm
-
Standard laboratory equipment (pipettes, tubes, incubator)
B. Reagent Preparation:
-
Assay Buffer (50 mM HEPES, pH 7.4): Prepare a 50 mM solution of HEPES in ultrapure water and adjust the pH to 7.4 with 1M NaOH. This buffer is the foundation for all other aqueous solutions. The stability of the enzyme and its activity are highly dependent on pH.[12]
-
Complete Reaction Buffer: Prepare a master mix of cofactors in Assay Buffer. The final concentrations in the reaction well should be:
-
1 mM NADPH
-
10 µM BH₄
-
2 mM CaCl₂ (omit for iNOS assays)
-
10 µg/mL Calmodulin (omit for iNOS assays)
-
Expertise Note: nNOS and eNOS are constitutive, calcium/calmodulin-dependent enzymes, whereas iNOS is calcium-independent.[7] Tailoring the cofactor mix is essential for assaying the correct isoform.
-
-
L-Arginine Substrate Solution (10X): Prepare a 1 mM solution of L-Arginine in Assay Buffer. This will result in a final reaction concentration of 100 µM.
-
Trustworthiness Note: It is crucial to run initial enzyme kinetic studies to determine the Michaelis-Menten constant (Km) for L-arginine under your specific assay conditions. For inhibitor screening, running the assay at a substrate concentration near the Km is often optimal for detecting competitive inhibitors.[12][13]
-
-
NOS Enzyme Stock: Reconstitute the lyophilized enzyme in cold Assay Buffer to a concentration of 0.1 U/µL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
1H-Indole-4-carboximidamide Stock (10 mM): Dissolve the test compound in 100% DMSO. This high-concentration stock allows for minimal solvent carryover into the final reaction, which should not exceed 1% DMSO to prevent enzyme denaturation.
-
Nitrite Standard Curve Solutions: Prepare a 100 µM stock solution of NaNO₂ in Assay Buffer. Perform serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 0 µM) to generate a standard curve for every experiment. This is a critical self-validating step to ensure the accuracy of nitrite quantification.
PART 2: NOS Inhibition Assay Protocol
This protocol outlines the steps for a single 96-well plate. Adjust volumes as needed.
-
Inhibitor Preparation: Perform a serial dilution of the 10 mM 1H-Indole-4-carboximidamide stock in Assay Buffer to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).
-
Assay Plate Setup: Add the following to each well of a 96-well plate:
-
50 µL of Complete Reaction Buffer.
-
10 µL of the diluted 1H-Indole-4-carboximidamide or control solution.
-
Test wells: Add inhibitor dilutions.
-
100% Activity Control (Positive Control): Add Assay Buffer with 1% DMSO.
-
No Enzyme Control (Negative Control): Add Assay Buffer.
-
-
10 µL of NOS Enzyme solution (e.g., 0.5 Units/well). For the "No Enzyme Control" wells, add 10 µL of Assay Buffer instead.
-
-
Pre-incubation: Gently tap the plate to mix. Cover and incubate at 37°C for 15 minutes.
-
Causality Explanation: This pre-incubation step allows the inhibitor to bind to the enzyme before the enzymatic reaction is initiated, which is especially important for inhibitors that may have a slow binding mechanism.[14]
-
-
Reaction Initiation: Add 30 µL of the 10X L-Arginine Substrate Solution to all wells to start the reaction. The total reaction volume is now 100 µL.
-
Enzymatic Reaction: Cover the plate and incubate at 37°C for 30 minutes.
-
Trustworthiness Note: The reaction time should be within the linear range of product formation. This can be determined in initial optimization experiments by measuring product formation at multiple time points.[12]
-
-
Nitrite Detection (Griess Reaction):
-
Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component 2 of Griess Reagent) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. A magenta color will develop.
-
-
Data Acquisition: Measure the absorbance of each well at 540 nm using a microplate reader.
Assay Workflow Diagram
Caption: Step-by-step workflow for the NOS inhibition assay using the Griess reaction.
Data Analysis and Presentation
1. Nitrite Standard Curve: Plot the absorbance at 540 nm versus the known concentration of the NaNO₂ standards. Perform a linear regression to obtain the equation of the line (y = mx + c). Use this equation to convert the absorbance values from the experimental wells into nitrite concentrations (µM).
2. Calculation of Percent Inhibition: Use the following formula to determine the percentage of NOS activity inhibited at each concentration of 1H-Indole-4-carboximidamide:
% Inhibition = 100 * (1 - ([NO₂⁻]Inhibitor - [NO₂⁻]No_Enzyme) / ([NO₂⁻]100%_Activity - [NO₂⁻]No_Enzyme))
3. IC₅₀ Determination: The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%. To determine this value, plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). The IC₅₀ value will be derived from this curve. Understanding the IC₅₀ is a critical step in characterizing the potency of a potential drug candidate.[12]
Table 1: Summary of Assay Parameters
| Parameter | Recommended Value | Notes |
| Plate Format | 96-well, clear, flat-bottom | Essential for accurate absorbance readings. |
| Total Reaction Volume | 100 µL | Can be scaled down for 384-well plates. |
| Enzyme Concentration | 0.5 Units/well | Must be optimized to ensure reaction is in the linear range. |
| Substrate [L-Arginine] | 100 µM | Should be near the Km for optimal inhibitor detection.[13] |
| Incubation Temp. | 37°C | Optimal for human enzymes. |
| Pre-incubation Time | 15 minutes | Allows for inhibitor-enzyme binding. |
| Reaction Time | 30 minutes | Must be within the linear range of product formation.[12] |
| Final DMSO Conc. | < 1% | High DMSO concentrations can inhibit enzyme activity. |
| Detection Wavelength | 540 nm | Peak absorbance for the Griess reaction product. |
References
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Annedi, S. C., et al. (2012). 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Annedi, S. C., et al. (2012). 3,5-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase (nNOS) inhibitors. PubMed. Available at: [Link]
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BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Available at: [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]
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Annedi, S. C., et al. (2014). Discovery of N-(3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a Selective Inhibitor of Human Neuronal Nitric Oxide Synthase (nNOS) for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link]
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Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. Available at: [Link]
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Copeland, R. A. (2005). Considerations for the design and reporting of enzyme assays in high-throughput screening applications. ResearchGate. Available at: [Link]
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Kumar, V., et al. (2019). Inducible nitric oxide synthase inhibitors: A comprehensive update. ResearchGate. Available at: [Link]
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Cinelli, M. A., et al. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. PMC - PubMed Central. Available at: [Link]
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Annedi, S. C., et al. (2014). Discovery of N-(3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1 H -indol-6-yl) thiophene-2-carboximidamide as a Selective Inhibitor of Human Neuronal Nitric Oxide Synthase (nNOS) for the Treatment of Pain. ResearchGate. Available at: [Link]
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Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology. Available at: [Link]
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Fang, M., et al. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1H-indole-4-carboxamide. PubChem. Available at: [Link]
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De Rycker, M., et al. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Available at: [Link]
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Al-Ostath, A. I., et al. (2023). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society. Available at: [Link]
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Kumar, V., et al. (2019). Inducible nitric oxide synthase inhibitors: A comprehensive update. PubMed. Available at: [Link]
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El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]
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Eldehna, W. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - PubMed Central. Available at: [Link]
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Lee, Y., et al. (2000). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Indole-7-carboxamide. PubChem. Available at: [Link]
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Li, L., et al. (2016). Discovery of N-hydroxy-4-(1H-indol-3-yl)butanamide as a Histone Deacetylase Inhibitor. PubMed. Available at: [Link]
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McGill University. (2018). A near-universal way to measure enzyme inhibition. McGill Newsroom. Available at: [Link]
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LaBuda, C. J., et al. (2006). GW274150, a Novel and Highly Selective Inhibitor of the Inducible Isoform of Nitric Oxide Synthase (iNOS), Shows Analgesic Effects in Rat Models of Inflammatory and Neuropathic Pain. PubMed. Available at: [Link]
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Di Trani, J. M., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. PubMed. Available at: [Link]
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Laprairie, R. B., et al. (2016). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC - PubMed Central. Available at: [Link]
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Brown, F. J., et al. (1994). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. PubMed. Available at: [Link]
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Elucidating the Cellular Journey of 1H-Indole-4-carboximidamide: Application Notes and Protocols for Uptake and Distribution Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular uptake and distribution of 1H-Indole-4-carboximidamide. This document offers detailed protocols and the scientific rationale behind the experimental designs, ensuring robust and reproducible results.
Introduction: The Significance of 1H-Indole-4-carboximidamide in Cellular Research
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] 1H-Indole-4-carboximidamide, a member of this important class of compounds, holds potential for therapeutic development. Understanding how this molecule enters cells, its intracellular concentration, and its subcellular localization is critical for elucidating its mechanism of action, predicting its efficacy, and identifying potential off-target effects.[6] The carboximidamide moiety can influence the molecule's physicochemical properties, potentially affecting its interaction with cellular membranes and transport proteins.
This guide will equip researchers with the necessary methodologies to thoroughly characterize the cellular pharmacokinetics of 1H-Indole-4-carboximidamide.
Part 1: Characterizing the Physicochemical Properties of 1H-Indole-4-carboximidamide
A foundational understanding of the physicochemical properties of 1H-Indole-4-carboximidamide is essential for designing and interpreting cellular uptake studies. These properties will dictate the most likely mechanisms of transport across the cell membrane.
| Property | Value | Source | Implication for Cellular Uptake |
| Molecular Weight | 160.17 g/mol | [7] | Small size is favorable for passive diffusion across the lipid bilayer. |
| LogP | 1.2624 | [8] | Indicates moderate lipophilicity, suggesting it can partition into the cell membrane. |
| Hydrogen Bond Donors | 3 | [8] | May interact with polar head groups of phospholipids and membrane proteins. |
| Hydrogen Bond Acceptors | 2 | [8] | Can form hydrogen bonds with components of the cellular membrane and potential transporters. |
| Topological Polar Surface Area (TPSA) | 74.4 Ų | [8] | Suggests that the molecule may have good cell permeability. |
Part 2: Investigating the Mechanisms of Cellular Uptake
The cellular uptake of a small molecule like 1H-Indole-4-carboximidamide can occur through several mechanisms. The following experiments are designed to elucidate the primary routes of entry.
Protocol 1: General Cellular Uptake Assay
This initial experiment aims to quantify the overall accumulation of 1H-Indole-4-carboximidamide in cells over time and at different concentrations.
Workflow for General Cellular Uptake Assay
Caption: Workflow for quantifying cellular uptake of 1H-Indole-4-carboximidamide.
Step-by-Step Methodology:
-
Cell Culture: Plate your chosen cell line (e.g., HeLa, A549) in a 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of 1H-Indole-4-carboximidamide in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to the desired final concentrations.
-
Incubation: Remove the culture medium from the cells and add the medium containing 1H-Indole-4-carboximidamide. Incubate for the desired time points at 37°C.
-
Termination of Uptake: To stop the uptake process, aspirate the compound-containing medium and immediately wash the cells three times with ice-cold phosphate-buffered saline (PBS).[9]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification: Analyze the cell lysates by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the intracellular concentration of 1H-Indole-4-carboximidamide.[6] Normalize the data to the total protein concentration in each well.
Protocol 2: Differentiating Active Transport from Passive Diffusion
This protocol helps to distinguish between energy-dependent (active) and energy-independent (passive) uptake mechanisms.
Experimental Design to Differentiate Transport Mechanisms
Caption: Experimental design to elucidate the mechanism of cellular uptake.
Step-by-Step Methodology:
-
Temperature Dependence: Perform the uptake assay as described in Protocol 1 at both 37°C and 4°C. A significant reduction in uptake at 4°C suggests an energy-dependent process, as low temperatures inhibit active transport mechanisms.[10][11]
-
Metabolic Inhibition: Pre-incubate the cells with metabolic inhibitors such as sodium azide and 2-deoxy-D-glucose for 30-60 minutes before adding 1H-Indole-4-carboximidamide. These inhibitors deplete intracellular ATP, thereby blocking active transport. A decrease in uptake in the presence of these inhibitors points towards an active transport mechanism.
Part 3: Visualizing Intracellular Distribution
Visualizing where 1H-Indole-4-carboximidamide localizes within the cell is crucial for understanding its potential targets and mechanism of action.
Protocol 3: Fluorescence Microscopy for Subcellular Localization
This protocol requires a fluorescently labeled version of 1H-Indole-4-carboximidamide or relies on its intrinsic fluorescence if applicable. If a fluorescent derivative is not available, immunofluorescence targeting a potential protein interactor could be an alternative approach.
Workflow for Subcellular Localization using Fluorescence Microscopy
Caption: Workflow for visualizing the subcellular distribution of 1H-Indole-4-carboximidamide.
Step-by-Step Methodology:
-
Cell Preparation: Seed cells on sterile glass coverslips in a petri dish and allow them to adhere and grow.
-
Compound Incubation: Treat the cells with a fluorescently labeled derivative of 1H-Indole-4-carboximidamide for a specified time.
-
Organelle Staining: After incubation, wash the cells with PBS and stain with organelle-specific fluorescent dyes such as DAPI (for the nucleus) and MitoTracker (for mitochondria).[12]
-
Fixation and Mounting: Fix the cells with 4% paraformaldehyde, wash with PBS, and mount the coverslips on microscope slides.
-
Confocal Microscopy: Image the cells using a confocal microscope to obtain high-resolution images of the subcellular distribution of the compound.[13][14]
-
Co-localization Analysis: Use image analysis software to determine the extent of co-localization between the fluorescent compound and the organelle-specific dyes.
Part 4: High-Throughput Quantification of Cellular Uptake
For screening purposes or for analyzing uptake in different cell populations, flow cytometry offers a powerful high-throughput method.
Protocol 4: Flow Cytometry Analysis of Cellular Uptake
This protocol is suitable for a fluorescent version of 1H-Indole-4-carboximidamide.
Step-by-Step Methodology:
-
Cell Preparation: Prepare a single-cell suspension of your target cells.
-
Compound Incubation: Incubate the cells with the fluorescently labeled 1H-Indole-4-carboximidamide at various concentrations and for different time points.
-
Washing: After incubation, wash the cells with ice-cold PBS to remove any unbound compound.
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of individual cells.[15][16][17][18]
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the relative uptake of the compound under different conditions.
Expected Quantitative Data Summary
| Experiment | Parameters Measured | Expected Outcome | Interpretation |
| General Cellular Uptake (LC-MS/MS) | Intracellular concentration (pmol/mg protein) | Time- and concentration-dependent increase in intracellular compound. | Characterizes the kinetics and saturation of uptake. |
| Uptake Mechanism (LC-MS/MS) | % uptake at 4°C vs 37°C; % uptake with/without metabolic inhibitors | Reduced uptake at 4°C and in the presence of inhibitors. | Indicates the contribution of active transport mechanisms. |
| Subcellular Localization (Microscopy) | Co-localization coefficients (e.g., Pearson's) | High co-localization with specific organelle markers. | Identifies potential subcellular targets of the compound. |
| Flow Cytometry | Mean Fluorescence Intensity (MFI) | Shift in MFI proportional to compound concentration and incubation time. | Provides a quantitative measure of uptake across a cell population. |
Conclusion
The protocols outlined in these application notes provide a robust framework for a thorough investigation into the cellular uptake and distribution of 1H-Indole-4-carboximidamide. By systematically applying these methods, researchers can gain valuable insights into the cellular pharmacology of this promising compound, which is essential for its further development as a potential therapeutic agent.
References
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Application Notes and Protocols for 1H-Indole-4-carboximidamide and Derivatives as PARP Inhibitors in Cancer Research
Introduction: The Rationale for PARP Inhibition in Oncology
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis, with PARP1 being a primary sensor of DNA single-strand breaks (SSBs).[1][2] Upon detecting a break, PARP1 binds to the DNA and catalyzes the formation of long chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins.[3][4] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway to maintain genomic integrity.[5]
In the context of cancer therapy, inhibiting PARP has emerged as a powerful strategy, particularly through a concept known as synthetic lethality.[6] Many cancers harbor defects in specific DNA double-strand break (DSB) repair pathways, most notably the homologous recombination (HR) pathway, often due to mutations in genes like BRCA1 and BRCA2.[6][7] While normal cells can repair DSBs using the HR pathway, BRCA-deficient cancer cells cannot.
When these cancer cells are treated with a PARP inhibitor (PARPi), the repair of SSBs is blocked.[4] These unrepaired SSBs stall replication forks during cell division, leading to the collapse of the fork and the formation of DSBs.[5] In a normal cell, these DSBs would be repaired by the intact HR pathway. However, in BRCA-deficient cancer cells, the combination of an inhibited SSB repair pathway and a deficient DSB repair pathway is catastrophic, leading to genomic instability and apoptotic cell death.[4][6] This selective killing of cancer cells while sparing normal, healthy cells is the cornerstone of synthetic lethality.[6]
Beyond simple catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is "PARP trapping".[8][9] The inhibitor binds so tightly to the PARP enzyme that it locks the PARP-DNA complex in place, creating a physical obstruction that is even more cytotoxic than the unrepaired SSB alone.[8][9]
The 1H-indole-4-carboxamide scaffold has been identified as a promising chemical backbone for the development of novel, highly potent PARP-1 inhibitors.[10][11] This guide focuses on derivatives of this scaffold, which includes the closely related 1H-Indole-4-carboximidamides, providing a technical framework for their application in cancer research.
Compound Profile: 1H-Indole-4-carboxamide Derivatives
Recent research has led to the design and synthesis of novel 1H-indole-4-carboxamide derivatives with potent PARP-1 inhibitory activity.[10][11] One such exemplary compound, designated LX15, has demonstrated superior potency against both the PARP-1 enzyme and cancer cells deficient in the BRCA1 protein.[10][11]
Mechanism of Action: Like other PARP inhibitors, these compounds act as competitive inhibitors, binding to the nicotinamide adenine dinucleotide (NAD+) binding pocket of the PARP-1 enzyme, thereby blocking its catalytic activity.[5] The resulting accumulation of unrepaired SSBs leads to DSB formation during DNA replication, inducing synthetic lethality in HR-deficient cancer cells.[10][11] Mechanistic studies indicate that these compounds cause a significant accumulation of DNA double-strand breaks and impair cell-cycle progression in BRCA1-deficient cells.[10][11]
Core Mechanism of PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.
Potency and Selectivity: Quantitative data from enzymatic and cellular assays are crucial for characterizing a novel inhibitor. The table below summarizes reported inhibitory concentrations for an exemplary 1H-indole-4-carboxamide derivative, LX15, in comparison to a known PARP inhibitor.
| Compound | Target/Cell Line | Assay Type | IC50 / CC50 | Reference |
| LX15 | PARP-1 Enzyme | Enzymatic Assay | 13 nM | [10][11] |
| LX15 | BRCA1 Deficient Cells | Cell Viability | 0.98 µM | [10][11] |
| LX15 | MCF-7 (Wild Type) | Cell Viability | 22 µM | [10][11] |
| AG014699 (Rucaparib) | PARP-1 Enzyme | Enzymatic Assay | (LX15 is more potent) | [10] |
Note: IC50 refers to the half-maximal inhibitory concentration in enzymatic assays, while CC50 refers to the half-maximal cytotoxic concentration in cell-based assays.
The data indicates that LX15 is a highly potent inhibitor of the PARP-1 enzyme.[10][11] Furthermore, it displays excellent selective cytotoxicity, being significantly more potent against BRCA1 deficient cells compared to wild-type cells (a selectivity index of ~22-fold).[10][11]
Application Notes for Preclinical Research
Compound Handling and Preparation
-
Storage: Store the lyophilized powder of 1H-Indole-4-carboximidamide derivatives at -20°C or -80°C, protected from light and moisture.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in a suitable solvent, typically dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the DMSO stock and prepare fresh serial dilutions in a complete cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
In Vitro Experimental Design
The primary goals of in vitro testing are to confirm target engagement, assess potency and selectivity, and elucidate the downstream cellular consequences of PARP inhibition.
-
Cell Line Selection: A critical aspect of the experimental design is the use of isogenic or paired cell lines. For example, use a BRCA-deficient cell line (e.g., MDA-MB-436, SUM149PT, UWB1.289) and its BRCA-proficient counterpart (e.g., UWB1.289+BRCA1) to demonstrate synthetic lethality.[12][13] Wild-type cell lines like MCF-7 or HeLa can serve as controls for general cytotoxicity.[10][12]
-
Confirmation of PARP Inhibition: A cell-based ELISA is a direct method to quantify the levels of PAR in cell lysates after treatment. A potent inhibitor should cause a dose-dependent decrease in PAR levels, especially after inducing DNA damage with an agent like H₂O₂ or MMS.[12]
-
Assessment of Cytotoxicity and Synthetic Lethality: Use standard cell viability assays (e.g., MTT, AlamarBlue) to determine the CC50 values across a panel of cell lines.[14][15] A successful PARP inhibitor will show significantly lower CC50 values in HR-deficient cells compared to HR-proficient cells.
-
Evaluation of Downstream Effects:
-
DNA Damage: The mechanism of PARP inhibitors leads to the accumulation of DSBs. This can be visualized and quantified by immunofluorescence staining for γH2AX, a marker for DSBs. Expect a dose-dependent increase in the number of γH2AX foci in the nuclei of treated cells, particularly in HR-deficient lines.[16]
-
Cell Cycle Analysis: Treatment with PARP inhibitors can induce cell cycle arrest. This can be assessed by flow cytometry after staining cells with propidium iodide.[10][11]
-
PARP Trapping: More advanced techniques can be used to measure the trapping of PARP on chromatin. This can involve live-cell imaging of fluorescently-labeled PARP1 or biochemical fractionation followed by Western blotting.[17][18]
-
Workflow for In Vitro Evaluation of a Novel PARP Inhibitor
Caption: A typical experimental workflow for the in vitro characterization of a novel PARP inhibitor.
In Vivo Experimental Design
Preclinical animal models are essential for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a new PARP inhibitor.[19]
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID or NSG) are commonly used to establish subcutaneous xenografts of human cancer cell lines.[19] To test for synthetic lethality, establish tumors from both a BRCA-deficient and a BRCA-proficient cell line. Patient-derived xenograft (PDX) models can also provide a more clinically relevant context.[19][20]
-
Compound Formulation and Dosing: The inhibitor must be formulated in a vehicle suitable for in vivo administration (e.g., a solution of DMSO, Tween 80, and saline). The dosing regimen (dose, frequency, and route of administration—e.g., intraperitoneal, oral gavage) should be determined through preliminary maximum tolerated dose (MTD) studies.
-
Efficacy Studies:
-
Monotherapy: Randomize tumor-bearing animals into vehicle control and treatment groups. Monitor tumor volume (using calipers) and body weight (as a measure of toxicity) regularly. The primary endpoint is often tumor growth inhibition (TGI).
-
Combination Therapy: PARP inhibitors are often studied in combination with DNA-damaging agents. For example, studies have shown that indole-carboxamide derivatives can significantly potentiate the efficacy of temozolomide (TMZ).[10][11] Design studies with arms for vehicle, inhibitor alone, chemotherapy alone, and the combination.
-
-
Pharmacodynamic (PD) Studies: To confirm that the drug is hitting its target in the tumor, satellite groups of animals can be euthanized at specific time points after dosing. Tumors are then excised, and lysates can be analyzed for PAR levels by ELISA or Western blot to demonstrate target engagement. Advanced imaging techniques using PET radiotracers can also visualize target engagement non-invasively in vivo.[21]
Detailed Experimental Protocols
Protocol 1: Cell-Based PARP Activity Assay (ELISA)
This protocol quantifies PAR levels in cell lysates following treatment to measure the direct inhibitory effect of the compound.[12]
Materials:
-
Cancer cell line of choice (e.g., HeLa)
-
96-well cell culture plates
-
1H-Indole-4-carboximidamide derivative
-
DNA-damaging agent (e.g., 10 mM H₂O₂)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Commercially available PAR ELISA Kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment. Incubate overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in a complete medium. Replace the old medium with the inhibitor-containing medium and incubate for 1-2 hours.
-
Induction of DNA Damage: To stimulate PARP activity, add H₂O₂ to a final concentration of 20 µM and incubate for 10-15 minutes.
-
Cell Lysis: Immediately wash the cells twice with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[14] Normalize all samples to the same protein concentration.
-
PAR ELISA: Perform the ELISA according to the kit manufacturer's instructions to quantify the amount of PAR in each sample.
-
Data Analysis: Plot PAR levels against the inhibitor concentration and calculate the IC50 value.
Protocol 2: Immunofluorescence Staining for γH2AX
This protocol is used to visualize and quantify DNA double-strand breaks, a downstream marker of PARP inhibitor efficacy.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
1H-Indole-4-carboximidamide derivative
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with the desired concentrations of the PARP inhibitor for 24-48 hours.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS, then permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS and block with Blocking Buffer for 1 hour.
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in Blocking Buffer and incubate on the coverslips overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescent secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Protocol 3: General Workflow for an In Vivo Xenograft Efficacy Study
Materials:
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
HR-deficient human cancer cells (e.g., MDA-MB-436)
-
Matrigel (optional, for enhancing tumor take-rate)
-
Inhibitor formulation and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Implantation: Subcutaneously inject ~5-10 million cancer cells (resuspended in PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle Control, Inhibitor Treatment). Ensure the average tumor volume is similar across all groups.
-
Treatment Administration: Administer the inhibitor or vehicle control according to the predetermined schedule (e.g., daily oral gavage for 21 days). Monitor animal body weight and general health status throughout the study.
-
Efficacy Assessment: Continue monitoring tumor volume throughout the treatment period.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. At the endpoint, euthanize the animals, and excise the tumors for weighing and subsequent pharmacodynamic analysis (e.g., Western blot for PAR levels).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) to determine the anti-tumor efficacy of the compound.
References
- Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances.
- Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors | Request PDF.
- Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition. BenchChem.
- Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed.
- Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central.
- Experimental design used for the in vivo experiments.
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH.
- A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. AACR Journals.
- Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. PubMed.
- Abstract 4293: In vivo imaging and tracking of a PARP inhibitor at single-cell resolution. Cancer Research.
- In vivo visualization of PARP inhibitor pharmacodynamics. PMC - NIH.
- PARP assay for inhibitors. BMG LABTECH.
- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evalu
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.
- Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer. Frontiers.
- PARP Inhibitors | Targeted cancer drugs. Cancer Research UK.
- Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. PubMed.
- Designing Natural Dual Inhibitors for CDK-1 and PARP-1. Bioengineer.org.
- Setting a Trap for PARP1 and PARP2. BPS Bioscience.
- Turning cancer's weakness into a weapon: 20 years of PARP inhibitors and BRCA research. The Institute of Cancer Research, London.
- Mechanism of Action of PARP Inhibitors.
- Researchers discover how PARP inhibitors selectively kill BRCA-mutant cancer cells. Massachusetts General Hospital.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology.
- Mechanism of PARP inhibitor resistance and potential overcoming str
- How PARP inhibitors (PARPi) work. YouTube.
- PARP inhibitors – a cancer drug discovery story | Professor Ruth Plummer FMedSci. YouTube.
- Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiprolifer
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
- Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. PubMed.
- Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.
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Application Notes and Protocols for a Senior Application Scientist: Evaluating the Antimicrobial Activity of 1H-Indole-4-carboximidamide
Authored by: [Your Name], Senior Application Scientist
Subject: Comprehensive Methodologies for the In Vitro Evaluation of 1H-Indole-4-carboximidamide as a Novel Antimicrobial Agent
For: Researchers, scientists, and drug development professionals in the field of infectious diseases.
Introduction: The Promise of the Indole Scaffold in an Era of Antimicrobial Resistance
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] In the urgent search for new antimicrobial agents to combat the growing threat of multidrug-resistant (MDR) pathogens, indole derivatives have emerged as a promising class of compounds.[1][3][4] These derivatives have demonstrated activity against a broad spectrum of bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The mechanisms of action for indole-based antimicrobials are diverse, ranging from the disruption of bacterial membranes to the inhibition of critical metabolic pathways.[5]
This document focuses on 1H-Indole-4-carboximidamide , a specific derivative of the indole family. While the broader class of indole carboxamides has shown antimicrobial potential, the specific activity profile of the 4-carboximidamide isomer is not yet extensively characterized in publicly available literature.[6] These application notes, therefore, provide a robust framework for the systematic evaluation of its antimicrobial properties. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[7]
Scientific Rationale and Experimental Strategy
The primary objective is to determine if 1H-Indole-4-carboximidamide exhibits bacteriostatic (growth-inhibiting) or bactericidal (bacteria-killing) activity against a panel of clinically relevant bacterial strains. Our experimental approach is two-tiered:
-
Tier 1: Determination of Minimum Inhibitory Concentration (MIC): This foundational assay identifies the lowest concentration of the compound that inhibits the visible growth of a microorganism.[7][8] We will employ the broth microdilution method, a standardized technique for generating quantitative and reproducible MIC data.[7]
-
Tier 2: Determination of Minimum Bactericidal Concentration (MBC): For compounds demonstrating significant bacteriostatic activity (i.e., a low MIC), the MBC assay is performed to ascertain the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[5] This is a critical step in classifying the compound as bactericidal.
The following diagram illustrates the logical workflow for evaluating the antimicrobial potential of 1H-Indole-4-carboximidamide.
Caption: Workflow for MIC and MBC Determination.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the CLSI M07 guidelines, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."
Materials:
-
1H-Indole-4-carboximidamide
-
Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Within 15 minutes, dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of 1H-Indole-4-carboximidamide in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1% to avoid toxicity. Let's assume a stock of 1280 µg/mL. b. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. c. Add 100 µL of the compound stock solution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. e. Well 11 will serve as the growth control (no compound). f. Well 12 will serve as the sterility control (no compound, no bacteria).
-
Inoculation and Incubation: a. Using a multichannel pipette, add 50 µL of the final bacterial inoculum (from step 1d) to wells 1 through 11. The final volume in these wells will be 100 µL. b. Do not add bacteria to well 12. c. Seal the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading the MIC: a. Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of 1H-Indole-4-carboximidamide at which there is no visible growth. A reading mirror or a microplate reader can aid in this determination.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
Results from the MIC assay (Protocol 3.1)
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Calibrated inoculation loop or micropipette
Procedure:
-
Subculturing: a. From the 96-well plate used for the MIC determination, select the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each of these wells and plate it onto a separate, clearly labeled MHA plate. d. Also, plate an aliquot from the growth control well (well 11) to confirm the initial inoculum viability. A 1:1000 dilution of the growth control should be plated to obtain a countable number of colonies.
-
Incubation: a. Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading the MBC: a. After incubation, count the number of colonies on each plate. b. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[5]
Data Presentation and Interpretation
Quantitative data from these assays should be tabulated for clear comparison. The following tables present hypothetical data for illustrative purposes.
Table 1: Hypothetical MIC Values for 1H-Indole-4-carboximidamide
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 8 |
| Escherichia coli | 25922 | 32 |
| Pseudomonas aeruginosa | 27853 | 64 |
| MRSA | BAA-1717 | 16 |
Table 2: Hypothetical MBC Data for 1H-Indole-4-carboximidamide against S. aureus ATCC 29213
| Compound Conc. (µg/mL) | CFU/mL on MHA Plate | % Kill |
| Growth Control (Diluted) | ~150 colonies (from 10⁻³ dil.) | 0% |
| 8 (MIC) | 1,200 | 97.6% |
| 16 | <50 | >99.9% |
| 32 | 0 | 100% |
| 64 | 0 | 100% |
Interpretation:
-
The MBC/MIC ratio is a key indicator of bactericidal activity. A ratio of ≤ 4 is generally considered indicative of a bactericidal agent.
-
In the hypothetical example above, for S. aureus, the MIC is 8 µg/mL and the MBC is 16 µg/mL. The MBC/MIC ratio is 2, suggesting that 1H-Indole-4-carboximidamide is bactericidal against this strain.
Potential Mechanisms of Action and Further Studies
While the specific mechanism of 1H-Indole-4-carboximidamide is to be determined, related indole derivatives have been shown to act via several mechanisms.[1][5] Further investigations could explore:
-
Membrane Permeability Assays: To determine if the compound disrupts the bacterial cell membrane.
-
DNA Gyrase Inhibition Assays: A common target for antimicrobial compounds.
-
Efflux Pump Inhibition: Some indole derivatives can inhibit bacterial efflux pumps, restoring susceptibility to other antibiotics.
The following diagram illustrates a potential mechanism of action involving membrane disruption.
Caption: Hypothetical Membrane Disruption Mechanism.
Conclusion
This document provides a comprehensive guide for the initial antimicrobial characterization of 1H-Indole-4-carboximidamide. By adhering to these standardized protocols, researchers can generate high-quality, reproducible data to ascertain the potential of this compound as a novel therapeutic agent. The broader evidence supporting the antimicrobial activity of indole derivatives provides a strong rationale for this investigation.
References
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Antimicrobial and Antiviral Screening of Novel Indole Carboxamide and Propanamide Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
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Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2024). MDPI. Retrieved January 19, 2026, from [Link]
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Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). MDPI. Retrieved January 19, 2026, from [Link]
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Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA). (2020). PubMed. Retrieved January 19, 2026, from [Link]
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Indole Derivatives as Anti-Tubercular Agents: An Overview on their Synthesis and Biological Activities. (2020). PubMed. Retrieved January 19, 2026, from [Link]
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In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas. (2022). ACS Publications. Retrieved January 19, 2026, from [Link]
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Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
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Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria. (2020). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
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Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. Retrieved January 19, 2026, from [Link]
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The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for 1H-Indole-4-carboximidamide-Based Probes in In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 1H-indole-4-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, notably for its potent inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway.[1] This document provides a comprehensive guide for the development and application of novel imaging probes derived from 1H-Indole-4-carboximidamide for the in vivo visualization of PARP-1 expression and activity. These application notes and protocols are designed to equip researchers with the foundational knowledge and practical methodologies to leverage this promising class of molecules in preclinical cancer research and drug development. We will delve into probe design considerations, synthesis and labeling strategies, in vitro validation assays, and detailed protocols for in vivo imaging using Positron Emission Tomography (PET) and fluorescence imaging modalities.
Introduction: The Rationale for Targeting PARP-1 with Indole-Based Imaging Probes
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme that detects and signals single-strand DNA breaks, initiating their repair.[2][3] In many cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations, tumor cells become heavily reliant on PARP-1 for survival. This dependency has been successfully exploited therapeutically with PARP inhibitors (PARPis).[2] The 1H-indole-4-carboxamide core has been identified as a robust pharmacophore for potent and selective PARP-1 inhibitors.[1]
Visualizing PARP-1 expression and target engagement of PARPis in vivo offers invaluable insights into tumor biology and treatment response. Non-invasive imaging can confirm the presence of the target, assess drug-target engagement, and potentially predict therapeutic efficacy.[4][5] 1H-Indole-4-carboximidamide, a close analog of the carboxamide, presents a versatile starting point for the design of novel imaging agents. By appending a positron-emitting radionuclide or a fluorophore, this scaffold can be transformed into a powerful tool for in vivo imaging.
Probe Design, Synthesis, and Labeling
The transformation of a therapeutic scaffold into an imaging agent requires careful consideration of how the modification will impact its biological activity and pharmacokinetic properties.
Design Considerations
-
Linker Chemistry: The choice of linker to attach the imaging moiety (radionuclide chelate or fluorophore) is critical. It should be stable in vivo and not interfere with the probe's binding to PARP-1.
-
Imaging Modality:
-
PET Imaging: Requires the incorporation of a positron-emitting isotope such as Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga).[6][7] ¹⁸F offers a longer half-life (109.8 minutes), allowing for longer imaging studies, while ⁶⁸Ga can be obtained from a generator, offering logistical advantages.
-
Fluorescence Imaging: Involves conjugation to a near-infrared (NIR) fluorophore to minimize tissue autofluorescence and maximize tissue penetration.[8]
-
-
Physicochemical Properties: Modifications should aim to maintain favorable properties such as solubility and membrane permeability.
Proposed Synthetic and Labeling Strategies
The following are generalized strategies for the synthesis and labeling of a 1H-indole-4-carboximidamide-based imaging probe.
2.2.1. Synthesis of a Precursor for Radiolabeling (PET)
A common strategy for ¹⁸F-labeling involves the synthesis of a precursor molecule with a suitable leaving group for nucleophilic substitution.
2.2.2. Radiolabeling Protocol ([¹⁸F]Indole-Probe)
This protocol is a generalized procedure and requires optimization for a specific precursor.
-
Azeotropic Drying of [¹⁸F]Fluoride: Transfer the aqueous [¹⁸F]fluoride solution to a reaction vessel containing Kryptofix 2.2.2 and potassium carbonate. Evaporate the water at 110°C with a stream of nitrogen.
-
Radiolabeling Reaction: Add the precursor (dissolved in a suitable anhydrous solvent like acetonitrile or DMSO) to the dried [¹⁸F]fluoride. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the [¹⁸F]-labeled probe.
-
Formulation: Reformulate the purified probe in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration.
2.2.3. Fluorescent Labeling Strategy
Fluorescent labeling can be achieved by conjugating a commercially available NIR fluorophore with a reactive group (e.g., N-hydroxysuccinimide ester) to an amine-functionalized indole derivative.
Mechanism of Action: Visualizing the DNA Damage Response
The proposed imaging probe is designed to bind to the catalytic domain of PARP-1. Upon DNA damage, PARP-1 is recruited to the site of the lesion and, upon binding, undergoes a conformational change that activates its catalytic activity.[1][9] PARP-1 then synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, creating a scaffold to recruit other DNA repair proteins.[9][10][11] An imaging probe targeting PARP-1 will accumulate at sites of high PARP-1 expression, which is often upregulated in tumors.
In Vitro Validation: Ensuring Target Specificity and Efficacy
Before proceeding to in vivo studies, it is crucial to validate the binding affinity, specificity, and functional effect of the newly synthesized probe in a controlled cellular environment.
PARP-1 Inhibition Assay
This assay determines the potency of the non-labeled indole compound to inhibit PARP-1 activity.
Protocol: In Vitro PARP Activity Assay (Colorimetric)
-
Cell Culture and Lysate Preparation:
-
Culture a cancer cell line with known PARP-1 expression (e.g., HeLa or A549) to 80-90% confluency.
-
Lyse the cells using a suitable lysis buffer and determine the protein concentration using a BCA assay.[12]
-
-
Assay Procedure (using a commercial kit):
-
Coat a 96-well plate with histones (a PARP-1 substrate).
-
Add cell lysate, the indole compound at various concentrations, and biotinylated NAD+.
-
Initiate the PARP reaction by adding activated DNA.
-
Incubate to allow for PAR synthesis.
-
Detect the incorporated biotinylated PAR using a streptavidin-HRP conjugate and a colorimetric substrate.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PARP inhibition for each concentration of the compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition) by plotting the data on a dose-response curve.
-
Cellular Uptake and Specificity
This experiment confirms that the labeled probe is taken up by cells and that this uptake is specific to PARP-1.
Protocol: In Vitro Cellular Uptake Assay
-
Cell Seeding: Seed a PARP-1 expressing cell line in a multi-well plate.
-
Probe Incubation: Incubate the cells with the radiolabeled or fluorescently labeled probe at a specific concentration for various time points.
-
Blocking Experiment: For specificity, co-incubate a set of cells with the labeled probe and a high concentration of a known PARP inhibitor (e.g., Olaparib) or the unlabeled indole compound.
-
Washing and Lysis: Wash the cells thoroughly to remove unbound probe and then lyse the cells.
-
Quantification:
-
Radiolabeled Probe: Measure the radioactivity in the cell lysate using a gamma counter.
-
Fluorescent Probe: Measure the fluorescence intensity of the lysate using a fluorometer.
-
-
Data Analysis:
-
Plot the cellular uptake over time.
-
Compare the uptake in the presence and absence of the blocking agent to demonstrate target-specific binding.
-
In Vivo Imaging Protocols
These protocols provide a framework for conducting in vivo imaging studies in preclinical tumor models. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Animal Model
-
Tumor Model: Establish subcutaneous or orthotopic tumors in immunocompromised mice (e.g., nude or SCID mice) using a cancer cell line with known PARP-1 expression.
In Vivo PET/CT Imaging Protocol[6][14]
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Probe Administration: Administer the [¹⁸F]-labeled indole probe (typically 3.7-7.4 MBq) via tail vein injection.
-
Dynamic/Static Imaging:
-
Dynamic Imaging: Acquire PET data continuously for 60-120 minutes post-injection to assess pharmacokinetics.
-
Static Imaging: Acquire a static PET scan at a specific time point post-injection (e.g., 60 minutes) for biodistribution analysis.
-
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration.
-
Blocking Study: To confirm in vivo specificity, inject a separate cohort of animals with a blocking dose of a PARP inhibitor prior to the administration of the radiolabeled probe.
In Vivo Fluorescence Imaging Protocol[2][11][15]
-
Animal Preparation: Anesthetize the tumor-bearing mouse. It is recommended to use a low-autofluorescence diet for several days prior to imaging to reduce background signal.[11]
-
Probe Administration: Inject the fluorescently labeled indole probe via tail vein.
-
Imaging: Place the mouse in a fluorescence imaging system. Acquire images at various time points post-injection to determine the optimal imaging window.
-
Image Acquisition Parameters: Use appropriate excitation and emission filters for the specific NIR fluorophore.
-
Ex Vivo Imaging: After the final in vivo imaging session, euthanize the animal and excise the tumor and major organs for ex vivo imaging to confirm probe distribution.[13]
Pharmacokinetics and Biodistribution
Understanding the in vivo behavior of the imaging probe is essential for its validation and potential clinical translation.
Pharmacokinetic Analysis (PET)[8][10][17]
-
Image-Derived Input Function: Draw regions of interest (ROIs) over a major blood pool (e.g., the heart or a large artery) in the dynamic PET images to generate a time-activity curve (TAC) representing the arterial input function.
-
Compartmental Modeling: Apply pharmacokinetic models (e.g., a two-tissue compartment model) to the TACs from the tumor and other tissues to estimate parameters such as influx rate (K₁), efflux rate (k₂), and binding potential.
Biodistribution Studies
-
Animal Groups: Use groups of animals for each time point to be studied.
-
Probe Injection: Inject the radiolabeled probe intravenously.
-
Tissue Harvesting: At predefined time points, euthanize the animals and dissect the tumor and major organs.
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
| Parameter | Description | Typical Unit |
| SUVmax | Maximum Standardized Uptake Value in a region of interest. | g/mL |
| %ID/g | Percentage of Injected Dose per gram of tissue. | %ID/g |
| K₁ | Rate constant for tracer transport from plasma to tissue. | mL/cm³/min |
| k₂ | Rate constant for tracer transport from tissue to plasma. | min⁻¹ |
| Binding Potential (BP) | A measure of the density of available receptors. | Dimensionless |
Data Analysis and Interpretation
PET Data Quantification[4][18][19]
-
ROI Analysis: Draw ROIs over the tumor and other organs of interest on the co-registered PET/CT images.
-
Standardized Uptake Value (SUV): Calculate the SUV for each ROI to semi-quantitatively assess probe uptake. SUV is normalized for injected dose and body weight.
Fluorescence Data Quantification[2][15][20]
-
ROI Analysis: Draw ROIs over the tumor and a background region on the fluorescence images.
-
Signal-to-Background Ratio (SBR): Calculate the SBR by dividing the average fluorescence intensity in the tumor ROI by the average intensity in the background ROI.
-
Correlation with Ex Vivo Data: Correlate the in vivo fluorescence signal with ex vivo measurements (e.g., fluorescence of homogenized tissue or immunohistochemistry for PARP-1).
Regulatory Considerations for Preclinical Imaging Agents
The development of new imaging agents for clinical translation is subject to regulatory oversight. For preclinical studies intended to support an Investigational New Drug (IND) application, it is advisable to consult the relevant FDA guidance documents.[6][14][15] Key considerations include:
-
Safety and Toxicology: Nonclinical safety studies are required to establish a safe starting dose for human trials.[15][16]
-
Pharmacology and Dosimetry: Studies should characterize the in vivo pharmacology and estimate the radiation dosimetry for radiolabeled probes.[6]
-
Good Laboratory Practice (GLP): Key safety and toxicology studies should be conducted in compliance with GLP regulations.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low PET signal in tumor | Low PARP-1 expression in the tumor model. Poor probe delivery. | Confirm PARP-1 expression by IHC/Western blot. Assess tumor vascularity. |
| High background fluorescence | Autofluorescence from diet or bedding.[17] | Use a low-autofluorescence diet. Use appropriate spectral unmixing algorithms. |
| Motion artifacts in images [5][18] | Animal movement during scanning. | Ensure stable and consistent anesthesia. Use respiratory and/or cardiac gating.[19][20] |
| Inconsistent radiolabeling yield | Impurities in the precursor. Incomplete drying of [¹⁸F]fluoride. | Re-purify the precursor. Optimize the drying conditions. |
References
-
Illustration of PARP-1 action after DNA damage. PARP-1 adds PAR units... - ResearchGate. Available at: [Link]
-
Promising Approach for Optimizing In Vivo Fluorescence Imaging in a Tumor Mouse Model: Precision in Cancer Research. Available at: [Link]
-
Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Publishing. Available at: [Link]
-
Non-Invasive In Vivo Imaging and Quantification of Tumor Growth and Metastasis in Rats Using Cells Expressing Far-Red Fluorescence Protein | PLOS One. Available at: [Link]
-
PARP-1 and its associated nucleases in DNA damage response - PMC. Available at: [Link]
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Using In-vivo Fluorescence Imaging in Personalized Cancer Diagnostics and Therapy, an Image and Treat Paradigm - NIH. Available at: [Link]
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Fluorescent labeling strategies for molecular bioimaging | Request PDF - ResearchGate. Available at: [Link]
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In-vivo fluorescence lifetime imaging for monitoring the efficacy of the cancer treatment - NIH. Available at: [Link]
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Quantitative Methods for Tumor Imaging with Dynamic PET - DiVA portal. Available at: [Link]
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PARP - Assay-Protocol. Available at: [Link]
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Non-Invasive In Vivo Imaging and Quantification of Tumor Growth and Metastasis in Rats Using Cells Expressing Far-Red Fluorescence Protein - NIH. Available at: [Link]
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4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy - PubMed. Available at: [Link]
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The comings and goings of PARP-1 in response to DNA damage - PMC. Available at: [Link]
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Multiparametric Analysis of PET and Quantitative MRI for Identifying Intratumoral Habitats and Characterizing Trastuzumab-Induced Alterations - PubMed Central. Available at: [Link]
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Guidance for Industry - Regulations.gov. Available at: [Link]
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Troubleshooting - Immunofluorescence Assays - ibidi. Available at: [Link]
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Chapter 2: Quantitative Imaging in Oncologic PET. Available at: [Link]
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Standards for PET Image Acquisition and Quantitative Data Analysis. Available at: [Link]
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QIN: Quantitative Assessment of Dynamic PET Imaging Data in Cancer Imaging - PMC. Available at: [Link]
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Reduction of motion artifacts during in vivo two-photon imaging of brain through heartbeat triggered scanning - PMC. Available at: [Link]
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Microdose Radiopharmaceutical Diagnostic Drugs: Nonclinical Study Recommendations - FDA. Available at: [Link]
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Medical Imaging Drug and Biological Products Part 1: Conducting Safety Assessments - Regulations.gov. Available at: [Link]
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A PET imaging agent for evaluating PARP-1 expression in ovarian cancer - PMC. Available at: [Link]
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Nonclinical Safety & Toxicity Assessment of New Molecular Entities & Modified Existing Agents. Available at: [Link]
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A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - NIH. Available at: [Link]
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Developing Medical Imaging Drug and Biological Products Part 1: Conducting Safety Assessments - FDA. Available at: [Link]
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Fluorescent labeling strategies for molecular bioimaging - PMC. Available at: [Link]
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Troubleshooting Tips for Veterinary Ultrasound Machines - Choice Medical Systems, Inc. Available at: [Link]
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Challenges in small animal noninvasive imaging - PubMed. Available at: [Link]
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Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease - PMC. Available at: [Link]
-
Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine - MDPI. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC. Available at: [Link]
-
Synthesis, fluorine-18 radiolabeling, and in vitro characterization of 1-iodophenyl-N-methyl-N-fluoroalkyl-3-isoquinoline carboxamide derivatives as potential PET radioligands for imaging peripheral benzodiazepine receptor - PubMed. Available at: [Link]
-
Avoiding Common Radiographic Errors in Veterinary Medicine - SVS Mobile Imaging. Available at: [Link]
-
Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine - PMC. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC - NIH. Available at: [Link]
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Application Notes and Protocols for Enzyme Inhibition Assay using 1H-Indole-4-carboximidamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Targeting Nitric Oxide Synthases with 1H-Indole-4-carboximidamide
Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Three primary isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[2] While basal levels of NO are essential for homeostasis, the overproduction of NO by any of the isoforms, particularly iNOS, is implicated in the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and septic shock.[3] This makes the selective inhibition of NOS isoforms an attractive therapeutic strategy.
The compound 1H-Indole-4-carboximidamide belongs to a chemical class that holds significant promise as NOS inhibitors. The core indole scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with diverse biological activities. Furthermore, the carboximidamide (amidine) functional group has been identified as a key pharmacophore for the competitive inhibition of NOS enzymes. Several studies have demonstrated that molecules containing pyrazole-1-carboxamidine and thiophene-2-carboximidamide moieties are potent inhibitors of NOS isoforms, suggesting that the carboximidamide group mimics the guanidino group of the natural substrate, L-arginine, and binds to the enzyme's active site.[4][5]
This technical guide provides a comprehensive framework for researchers to investigate the inhibitory potential of 1H-Indole-4-carboximidamide against NOS enzymes. We present a detailed, field-proven protocol for an in vitro enzyme inhibition assay based on the widely used Griess colorimetric method. This method indirectly quantifies NO production by measuring the concentration of its stable metabolite, nitrite.[6] Additionally, we provide insights into the underlying principles of the assay, data analysis procedures for determining inhibitor potency (IC50), and illustrative diagrams of the relevant signaling pathways and experimental workflow.
Principle of the Nitric Oxide Synthase Inhibition Assay
The activity of NOS is determined by measuring the amount of nitric oxide (NO) produced from the enzymatic conversion of L-arginine to L-citrulline. Due to the short half-life of NO, a common and reliable method is to quantify its stable, oxidized downstream products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[1] The Griess assay is a colorimetric method that specifically detects nitrite.[6]
The assay detailed in this guide involves two main steps:
-
Enzymatic Reaction: The NOS enzyme is incubated with its substrate (L-arginine) and necessary cofactors (NADPH, calmodulin, and Ca²⁺ for constitutive NOS isoforms) in the presence and absence of the test inhibitor (1H-Indole-4-carboximidamide).
-
Nitrite Detection (Griess Reaction): The amount of nitrite produced in the enzymatic reaction is quantified by adding Griess reagent. This reagent contains sulfanilamide, which converts nitrite into a diazonium salt, and N-(1-naphthyl)ethylenediamine (NED), which then couples with the diazonium salt to form a stable, colored azo compound.[1] The intensity of the resulting color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the nitrite concentration and, consequently, the NOS activity.
By comparing the NOS activity in the presence of varying concentrations of 1H-Indole-4-carboximidamide to the activity of an uninhibited control, the inhibitory potency of the compound can be determined.
Materials and Reagents
-
Enzyme: Purified recombinant human nNOS, iNOS, or eNOS.
-
Test Compound: 1H-Indole-4-carboximidamide.
-
Substrate: L-arginine.
-
Cofactors:
-
β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH).
-
Calmodulin.
-
Calcium Chloride (CaCl₂).
-
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4.
-
Positive Control Inhibitor: A known NOS inhibitor (e.g., L-NAME or aminoguanidine).
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
-
Nitrite Standard: Sodium nitrite (NaNO₂).
-
Equipment:
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
-
Incubator (37°C).
-
Standard laboratory pipettes and consumables.
-
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer (50 mM HEPES, pH 7.4): Prepare and adjust the pH to 7.4. Store at 4°C.
-
1H-Indole-4-carboximidamide Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of 1H-Indole-4-carboximidamide in a suitable solvent (e.g., DMSO or deionized water). Prepare serial dilutions to obtain a range of working concentrations.
-
L-arginine Stock Solution (e.g., 10 mM): Dissolve L-arginine in Assay Buffer.
-
NADPH Stock Solution (e.g., 10 mM): Dissolve NADPH in Assay Buffer. Prepare fresh on the day of the experiment and keep on ice.
-
Calmodulin Stock Solution (e.g., 10 µM): Dissolve calmodulin in Assay Buffer.
-
CaCl₂ Stock Solution (e.g., 10 mM): Dissolve CaCl₂ in deionized water.
-
Nitrite Standard Stock Solution (1 mM): Dissolve a precise amount of sodium nitrite in deionized water.
-
Griess Reagent: Prepare Solutions A and B separately. Store in dark bottles at 4°C. A combined Griess reagent (equal volumes of Solution A and B mixed immediately before use) can also be prepared.
Protocol 2: Nitric Oxide Synthase Inhibition Assay
-
Prepare Nitrite Standard Curve:
-
In a 96-well plate, prepare a series of nitrite standards by diluting the 1 mM stock solution in Assay Buffer to final concentrations ranging from 0 to 100 µM.
-
The final volume in each well should be the same as the final volume of the enzymatic reaction.
-
-
Set up the Enzymatic Reaction:
-
In a separate 96-well plate, add the following components to each well in the specified order:
-
Assay Buffer: To bring the final volume to 100 µL.
-
Cofactor Mix: A pre-mixture of NADPH (final concentration 1 mM), Calmodulin (final concentration 1 µM), and CaCl₂ (final concentration 1 mM) in Assay Buffer. Omit Calmodulin and CaCl₂ for iNOS assays.
-
1H-Indole-4-carboximidamide: Add serial dilutions to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (solvent only) for 100% enzyme activity and a positive control inhibitor.
-
NOS Enzyme: Add the purified NOS isoform to a final concentration that yields a linear reaction rate over the incubation period (to be determined empirically).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction: Add L-arginine to a final concentration (e.g., 1 mM).
-
-
Incubation:
-
Incubate the reaction plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Nitrite Detection (Griess Reaction):
-
To each well of the reaction plate, add 50 µL of Griess Reagent Solution A.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.
-
-
Measure Absorbance:
-
Measure the absorbance of both the standard curve plate and the reaction plate at 540 nm using a microplate reader.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the NOS inhibition assay.
Data Analysis
-
Nitrite Standard Curve: Plot the absorbance values of the nitrite standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the nitrite concentration.
-
Calculate Nitrite Concentration in Samples: Use the equation from the standard curve to calculate the nitrite concentration in each experimental well from its absorbance value.
-
Calculate Percent Inhibition:
-
Determine the average nitrite concentration for the vehicle control (100% activity) and each inhibitor concentration.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Nitrite concentration with inhibitor / Nitrite concentration of vehicle control)] x 100
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot).
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.
-
Data Presentation: Comparative Inhibitory Activities
The following table provides a template for summarizing the inhibitory activities of 1H-Indole-4-carboximidamide and known NOS inhibitors. The IC50 values for the known inhibitors are sourced from published literature to provide a benchmark for comparison.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 1H-Indole-4-carboximidamide | nNOS | To be determined | - |
| eNOS | To be determined | - | |
| iNOS | To be determined | - | |
| L-NAME | nNOS | 1.7 (rat, Ki) | [7] |
| eNOS | 3.9 (bovine, Ki) | [7] | |
| iNOS | 3.9 (murine, Ki) | [7] | |
| Aminoguanidine | iNOS | 2.1 (mouse) | [8] |
| 1H-Pyrazole-1-carboxamidine (PCA) | nNOS | 0.2 | [4] |
| eNOS | 0.2 | [4] | |
| iNOS | 0.2 | [4] | |
| (S)-8 (1,6-disubstituted indole) | nNOS | Potent with 120-fold selectivity over eNOS | [9] |
Nitric Oxide Signaling Pathways
Understanding the context in which NOS enzymes function is critical for interpreting the biological significance of their inhibition. Below are simplified diagrams of the signaling pathways for the three main NOS isoforms.
eNOS Signaling Pathway
Caption: eNOS signaling pathway leading to vasodilation.[10]
nNOS Signaling Pathway
Caption: nNOS signaling in a neuron, modulating neurotransmission.[11]
iNOS Signaling Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 3. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide signaling | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Nitric Oxide Signaling Pathway [jove.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes & Protocols for Flow Cytometry Analysis with 1H-Indole-4-carboximidamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and application of flow cytometry-based assays incorporating the novel small molecule, 1H-Indole-4-carboximidamide. While not a conventional fluorescent probe, the known bioactivities of indole derivatives, including potential anticancer properties, suggest that 1H-Indole-4-carboximidamide may induce cellular changes detectable by flow cytometry.[1][2] This guide offers a framework for investigating these potential effects, focusing on the principles of assay development, protocol optimization, and data interpretation. We will proceed with the hypothesis that 1H-Indole-4-carboximidamide may induce apoptosis, a common mechanism for anticancer compounds. This document will therefore detail a protocol for assessing apoptosis in response to treatment with this compound.
Scientific Background & Rationale
Indole-based compounds are a significant class of heterocyclic molecules that form the backbone of numerous pharmaceuticals and bioactive agents.[2] Their diverse biological activities include anti-inflammatory, antimicrobial, and anticancer effects.[2] 1H-Indole-4-carboximidamide is an indole derivative with potential anticancer activity.[1] A primary mechanism by which anticancer compounds exert their effects is through the induction of programmed cell death, or apoptosis.[3]
Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative analysis of single cells in a heterogeneous population.[3][4] By using fluorescent probes that target specific cellular components or processes, we can dissect the physiological state of a cell. To investigate the hypothesized pro-apoptotic effects of 1H-Indole-4-carboximidamide, we can utilize well-established flow cytometry assays that detect the hallmarks of apoptosis.[5][6]
The protocol outlined herein will focus on a dual-staining method using Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.[6][7][8]
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC, APC), can be used to identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[7]
By combining these two probes, we can distinguish between live, early apoptotic, and late apoptotic/necrotic cell populations.
Assay Development Workflow
Prior to implementing the specific apoptosis protocol, a systematic approach to assay development is crucial for any novel compound. This ensures the reliability and reproducibility of the generated data.
Caption: Workflow for developing a flow cytometry assay with a novel compound.
Detailed Experimental Protocol: Apoptosis Detection
This protocol is designed for a suspension cell line (e.g., Jurkat). For adherent cells, they must be gently detached from the culture vessel prior to staining.[4]
Materials and Reagents
-
Cells: Healthy, sub-confluent cell culture of interest.
-
Compound: 1H-Indole-4-carboximidamide, dissolved in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Culture Medium: Appropriate for the cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.[7]
-
Flow Cytometry Staining Buffer: PBS containing 1-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS).[7]
-
Annexin V Binding Buffer (10X): Commercially available.
-
Fluorochrome-conjugated Annexin V: (e.g., Annexin V-FITC).
-
Viability Dye: Propidium Iodide (PI) or 7-AAD staining solution.[7]
-
Controls:
-
Unstained cells.
-
Cells stained with Annexin V only.
-
Cells stained with PI only.
-
Positive control for apoptosis (e.g., cells treated with staurosporine or etoposide).
-
Vehicle control (cells treated with the same concentration of solvent used for the compound).
-
-
Equipment:
-
Flow cytometer with appropriate lasers and filters.
-
12 x 75 mm FACS tubes.[9]
-
Microcentrifuge.
-
Incubator (37°C, 5% CO2).
-
Step-by-Step Staining Procedure
Caption: Step-by-step workflow for apoptosis staining.
-
Cell Treatment:
-
Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in fresh culture medium.
-
Add the desired concentration of 1H-Indole-4-carboximidamide (and controls) to the cells.
-
Incubate for the predetermined time (e.g., 4, 12, 24 hours) at 37°C, 5% CO2.
-
-
Cell Harvesting and Washing:
-
Transfer cell suspensions to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the cell pellet by resuspending in 2 mL of cold PBS, then centrifuge again. Repeat this wash step once.[7]
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock in deionized water.
-
Resuspend the washed cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to the tube.
-
Just prior to analysis (within 5 minutes), add 5-10 µL of PI staining solution. Do not wash cells after this step.[9]
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer as soon as possible, ideally within one hour.[9]
-
Collect data for a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Analysis & Interpretation
Gating Strategy
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the main cell population to exclude debris and cell aggregates.
-
Compensation: Use single-stain controls to correct for spectral overlap between the fluorochromes (e.g., FITC and PI).
-
Quadrant Analysis: Create a dot plot of Annexin V fluorescence (e.g., FITC on the x-axis) versus PI fluorescence (y-axis). Set quadrants based on the unstained and single-stained controls.
Interpreting the Populations
| Quadrant | Annexin V Status | PI Status | Cell Population | Interpretation |
| Lower Left (LL) | Negative | Negative | Live Cells | Healthy, non-apoptotic cells. |
| Lower Right (LR) | Positive | Negative | Early Apoptotic | Cells in the early stages of apoptosis with intact membranes. |
| Upper Right (UR) | Positive | Positive | Late Apoptotic/Necrotic | Cells in late-stage apoptosis or necrosis with compromised membranes. |
| Upper Left (UL) | Negative | Positive | Necrotic Cells | Primarily necrotic cells or cells that have died through non-apoptotic pathways. |
Table 1: Interpretation of cell populations in an Annexin V / PI apoptosis assay.
An increase in the percentage of cells in the Lower Right and Upper Right quadrants in the 1H-Indole-4-carboximidamide-treated samples compared to the vehicle control would support the hypothesis that the compound induces apoptosis.
Validation and Controls: The Pillars of Trustworthy Data
As this is a novel application, rigorous controls are non-negotiable for data validation.[10]
-
Instrument Controls: Run instrument setup and tracking beads to ensure consistent performance.
-
Staining Controls:
-
Unstained Cells: To set the baseline fluorescence and define the negative population.
-
Single-Color Controls: Essential for calculating compensation.
-
-
Biological Controls:
-
Negative/Vehicle Control: Cells treated with the solvent (e.g., DMSO) at the same concentration as the highest dose of the test compound. This is the baseline for comparison.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine). This confirms that the staining protocol and cell system are working correctly.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Staining | Inadequate washing; dead cells non-specifically binding antibodies; incorrect compensation. | Increase the number of wash steps; use a viability dye to exclude dead cells from analysis; carefully set compensation using single-stain controls. |
| Weak or No Signal | Compound is not active at the tested concentration/time; incorrect instrument settings; degraded reagents. | Perform a dose-response and time-course experiment; ensure correct laser and filter settings are used; check expiration dates of reagents. |
| High Percentage of Necrotic Cells (UL quadrant) | Compound may be cytotoxic rather than apoptotic; harsh cell handling. | Test lower concentrations of the compound; handle cells gently during washing and resuspension to avoid membrane damage.[10] |
| Poor Population Resolution | Insufficient number of events collected; cell clumping. | Increase the number of events acquired; ensure a single-cell suspension before analysis.[4] |
Table 2: Common troubleshooting tips for flow cytometry assays.
References
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
Pozarowski, P., & Darzynkiewicz, Z. (2004). Flow cytometry-based apoptosis detection. PMC - NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-indole-4-carboxamide. PubChem. Retrieved from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. 流式细胞分析实验方案主要步骤 [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Journal Club: Measurement and Characterization of Apoptosis by Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indole-4-carboximidamide
Welcome to the technical support guide for the synthesis of 1H-Indole-4-carboximidamide. This document is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide not just a protocol, but a deeper understanding of the critical parameters, potential challenges, and troubleshooting strategies inherent in this synthesis. We aim to equip you with the expertise to navigate this multi-step process successfully and confidently.
Overview of Synthetic Strategy
The synthesis of 1H-Indole-4-carboximidamide, a valuable building block in medicinal chemistry, is typically approached via a two-stage process. The first stage involves the construction of the key intermediate, 1H-Indole-4-carbonitrile . The second, and more challenging stage, is the conversion of the nitrile moiety into the desired carboximidamide functional group, generally as a hydrochloride salt.
The most common and direct method for this nitrile-to-amidine conversion is the Pinner reaction . This reaction involves treating the nitrile with an anhydrous acidic alcohol to form an intermediate imidate salt (a Pinner salt), which is then reacted with ammonia to yield the final amidine product.[1] While robust, this method requires strict control over reaction conditions, especially given the acid-sensitive nature of the indole nucleus.
Caption: Troubleshooting decision tree for the Pinner reaction step.
Q3: I have successfully formed the 1H-Indole-4-carboximidamide hydrochloride, but I am struggling to purify it. It streaks badly on my silica gel column.
A3: Product Polarity and Basicity. Amidine hydrochlorides are highly polar, basic salts. They interact very strongly with the acidic surface of standard silica gel, leading to poor chromatographic performance (streaking, tailing, and often irreversible binding).
-
Causality: The protonated amidinium ion binds tightly to the silanol groups (Si-OH) on the silica surface.
-
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying polar salts. Experiment with different solvent systems. A good starting point is a polar, protic solvent like ethanol or methanol, with a less polar co-solvent like ethyl acetate, diethyl ether, or dichloromethane added as an anti-solvent to induce crystallization.
-
Reverse-Phase Chromatography (C18): If chromatography is necessary, reverse-phase silica (C18) is the preferred stationary phase. Use a mobile phase of water/acetonitrile or water/methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the product remains protonated and elutes with a good peak shape.
-
Treated Silica Gel: If you must use normal phase, consider "deactivating" the silica gel by pre-treating it with a base. This can be done by including a small amount of triethylamine (~1%) or ammonia (e.g., using a 7N solution of ammonia in methanol as part of the eluent) in your mobile phase. This neutralizes the acidic sites and reduces streaking.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to prepare the anhydrous HCl in ethanol reagent? A: The gold standard is to bubble dry HCl gas from a cylinder through anhydrous ethanol cooled in an ice bath until the desired concentration (or saturation) is reached. A more convenient and safer lab-scale alternative is the slow, dropwise addition of acetyl chloride (1.05 eq.) or trimethylsilyl chloride (TMSCl) to ice-cold anhydrous ethanol. [2]The reaction generates HCl in situ and is highly effective.
Q: Can I use a different alcohol, like methanol? A: Yes, methanol is also commonly used in the Pinner reaction. The choice of alcohol determines the type of imidate ester formed (e.g., methyl imidate from methanol). Both are viable intermediates for conversion to the amidine.
Q: Is it necessary to isolate the intermediate Pinner salt? A: No, it is generally not recommended. Pinner salts (imidate hydrochlorides) are often unstable and hygroscopic. [3]The standard procedure is a "one-pot" two-step process where the Pinner salt is formed and then, without isolation, the reaction mixture is treated with a source of ammonia to form the final product.
Q: How do I monitor the progress of the reaction? A: Monitoring can be challenging. TLC is difficult due to the charged, polar nature of the intermediate and product. A common method is to take a small aliquot of the reaction, quench it with a base (like saturated NaHCO₃), extract it with an organic solvent (e.g., ethyl acetate), and analyze the resulting free base by LC-MS to look for the disappearance of the starting nitrile and the appearance of the product mass.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on your specific setup and scale. Extreme caution must be exercised, and all steps should be performed in a well-ventilated fume hood.
Step 1: Formation of Ethyl 1H-indole-4-carboximidate hydrochloride (Pinner Salt)
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| 1H-Indole-4-carbonitrile | 142.15 | 1.00 g | 7.03 mmol | 1.0 |
| Anhydrous Ethanol | 46.07 | 20 mL | - | - |
| Acetyl Chloride | 78.50 | 0.55 mL | 7.74 mmol | 1.1 |
| Anhydrous Diethyl Ether | 74.12 | 20 mL | - | - |
-
Setup: Dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
-
Reagent Preparation: In the flask, add anhydrous ethanol (20 mL) via a dry syringe. Cool the flask to 0 °C in an ice-water bath.
-
HCl Generation: Slowly add acetyl chloride (0.55 mL) dropwise to the cold, stirring ethanol over 10 minutes. A gas (HCl) will evolve and dissolve. Stir for an additional 15 minutes at 0 °C.
-
Reaction Initiation: Dissolve 1H-Indole-4-carbonitrile (1.00 g) in the freshly prepared ethanolic HCl solution at 0 °C. The solid should dissolve completely.
-
Reaction: Seal the flask and stir the reaction mixture at 0 °C for 2 hours. Then, allow the mixture to slowly warm to room temperature and stir for an additional 18-24 hours. A precipitate of the Pinner salt may form during this time.
Step 2: Conversion to 1H-Indole-4-carboximidamide Hydrochloride
-
Ammonolysis: Cool the reaction mixture back down to 0 °C. In a separate flask, prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold ethanol (alternatively, a commercial solution can be used). Slowly add this ethanolic ammonia solution to the reaction mixture until it is basic (check with pH paper). A common approach is to add approximately 2-3 equivalents of ammonia relative to the starting nitrile.
-
Reaction: Seal the flask and stir at room temperature for 4-6 hours. The reaction mixture will likely become a thick slurry as ammonium chloride precipitates.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification:
-
Triturate the resulting solid residue with cold diethyl ether or ethyl acetate to remove less polar impurities. Filter the solid and wash with more ether.
-
For higher purity, recrystallize the crude solid from hot ethanol or methanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then to 0 °C to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum to yield 1H-Indole-4-carboximidamide hydrochloride as a crystalline solid.
-
References
- Indole carboxamide compounds. (n.d.). Google Patents.
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Telang, N. (2012, October 3). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Retrieved January 19, 2026, from [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
A Lewis acid-promoted Pinner reaction. (2013, August 2). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Pinner reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (n.d.). ACS Omega. Retrieved January 19, 2026, from [Link]
-
A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Pinner Reaction. (2017, June 5). Chem-Station. Retrieved January 19, 2026, from [Link]
-
Pinner Reaction. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved January 19, 2026, from [Link]
-
Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (n.d.). Arkat USA. Retrieved January 19, 2026, from [Link]
-
Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. (2016, May 26). PubMed. Retrieved January 19, 2026, from [Link]
-
Pinner Reaction. (n.d.). SynArchive. Retrieved January 19, 2026, from [Link]
Sources
Optimizing reaction conditions for 1H-Indole-4-carboximidamide synthesis.
Welcome to the technical support center for the synthesis of 1H-Indole-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during this synthesis. Our approach is grounded in established chemical principles to ensure you can not only solve problems but also understand the underlying reasons for them.
The primary and most effective route for the synthesis of 1H-Indole-4-carboximidamide is the Pinner reaction, which proceeds via the formation of an intermediate Pinner salt from 1H-indole-4-carbonitrile. This guide will focus on optimizing this well-established reaction and troubleshooting potential issues.
Experimental Workflow Overview
The synthesis of 1H-Indole-4-carboximidamide from 1H-indole-4-carbonitrile is a two-step process that is often performed in one pot. The following diagram illustrates the general workflow.
Caption: Experimental workflow for the synthesis of 1H-Indole-4-carboximidamide.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of 1H-Indole-4-carboximidamide hydrochloride. Optimization may be required based on the scale of the reaction and the specific equipment used.
Materials:
-
1H-Indole-4-carbonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas or a solution in anhydrous ethanol)
-
Anhydrous Diethyl Ether
Procedure:
-
Pinner Salt Formation:
-
Suspend 1H-Indole-4-carbonitrile in anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the suspension to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the suspension with vigorous stirring. The suspension will gradually dissolve as the Pinner salt begins to form, and then a precipitate of the Pinner salt may appear.
-
Continue bubbling HCl until the solution is saturated.
-
Seal the flask and continue to stir the reaction mixture at 0-5°C for 12-24 hours. The progress of the reaction can be monitored by TLC (thin-layer chromatography) by taking a small aliquot, quenching it with a basic solution, and analyzing the organic extract.
-
-
Ammonolysis:
-
After the formation of the Pinner salt is complete, cool the reaction mixture again to 0°C.
-
Slowly bubble anhydrous ammonia gas through the mixture or add a saturated solution of ammonia in anhydrous ethanol. A thick white precipitate of ammonium chloride will form.
-
Continue the addition of ammonia until the solution is basic (test with pH paper).
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Isolation:
-
Filter the reaction mixture to collect the solid, which contains the desired product and ammonium chloride.
-
Wash the solid with a small amount of cold, anhydrous ethanol to remove any unreacted starting materials or byproducts.
-
Further wash the solid with anhydrous diethyl ether to remove residual ethanol.
-
Dry the solid under vacuum to yield the crude 1H-Indole-4-carboximidamide hydrochloride.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Troubleshooting Guide and FAQs
This section addresses common issues that may arise during the synthesis of 1H-Indole-4-carboximidamide.
Question 1: My reaction has stalled, and I still have a significant amount of unreacted 1H-indole-4-carbonitrile. What could be the problem?
Answer:
This is a common issue that can be attributed to several factors:
-
Insufficient Acid Catalyst: The Pinner reaction is acid-catalyzed.[1][2] Ensure that the reaction mixture is fully saturated with dry HCl gas. An inadequate amount of acid will lead to a slow or incomplete reaction.
-
Presence of Moisture: The Pinner reaction is highly sensitive to water.[3] Any moisture in the reagents or glassware can lead to the hydrolysis of the intermediate Pinner salt back to the starting nitrile or to the formation of the corresponding ester as a byproduct. Ensure all glassware is flame-dried, and all solvents are anhydrous.
-
Low Temperature: While low temperatures are necessary to prevent the decomposition of the Pinner salt, a temperature that is too low can significantly slow down the reaction rate.[4][5] If the reaction is proceeding very slowly at 0°C, consider allowing it to stir at a slightly higher temperature (e.g., 4-5°C) while carefully monitoring for byproduct formation.
Question 2: My yield is very low, and I have isolated a significant amount of 1H-indole-4-carboxylic acid ethyl ester. Why did this happen?
Answer:
The formation of the ester is a classic side reaction in the Pinner synthesis and is almost always due to the presence of water.[2][3] The intermediate Pinner salt is susceptible to hydrolysis, which yields the ester.
Causality and Solution:
Caption: Hydrolysis of the Pinner salt to form an ester byproduct.
To prevent this, rigorously exclude moisture from your reaction. Use freshly distilled, anhydrous solvents and flame-dried glassware. Ensure the HCl and ammonia gases are dry.
Question 3: I am observing the formation of 1H-indole-4-carboxamide as a major byproduct. What is the cause?
Answer:
The formation of the corresponding amide can occur through two primary pathways:
-
Hydrolysis of the starting nitrile: Under acidic conditions, particularly if heated, nitriles can hydrolyze to amides.[6]
-
Rearrangement of the Pinner salt: The imino ester hydrochloride (Pinner salt) is thermodynamically unstable and can rearrange to the more stable amide, especially at elevated temperatures.[4][5]
To minimize amide formation, maintain a low reaction temperature throughout the Pinner salt formation and the initial stages of ammonolysis.
Question 4: The reaction mixture turned dark, and I have a complex mixture of products. What could have gone wrong?
Answer:
Indole and its derivatives can be sensitive to strong acids and may be prone to polymerization or degradation under harsh acidic conditions.
-
Excessive Acid or High Temperature: A combination of a high concentration of HCl and elevated temperatures can lead to the decomposition of the indole ring.
-
Reaction Time: Prolonged reaction times, even at low temperatures, can sometimes lead to the formation of side products.
Preventative Measures:
-
Carefully control the amount of HCl gas introduced.
-
Maintain the recommended low temperature.
-
Monitor the reaction progress and stop it once the starting material is consumed to avoid over-exposure to acidic conditions.
Question 5: How can I be sure that the Pinner salt has formed before proceeding with ammonolysis?
Answer:
Monitoring the reaction is crucial for success. You can use the following methods:
-
Thin-Layer Chromatography (TLC): Periodically take a small aliquot from the reaction mixture. Quench it with a dilute base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent (e.g., ethyl acetate). Spot the organic extract on a TLC plate against the starting 1H-indole-4-carbonitrile. The disappearance of the starting material spot and the appearance of a new, more polar spot (the imidate ester) indicates the progress of the reaction.
-
Infrared (IR) Spectroscopy: If you have access to an in-situ IR probe, you can monitor the disappearance of the nitrile stretch (around 2220-2260 cm⁻¹) and the appearance of the C=N stretch of the Pinner salt (around 1650-1680 cm⁻¹).
Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Ethanol | Reactant in Pinner salt formation and good solvent for intermediates. |
| Acid Catalyst | Dry Hydrogen Chloride Gas | Effective catalyst for Pinner reaction.[1][2] |
| Temperature | 0-5°C | Minimizes decomposition of the unstable Pinner salt.[4][5] |
| Atmosphere | Anhydrous | Prevents hydrolysis of the Pinner salt to the ester byproduct.[3] |
| Ammonia Source | Anhydrous Ammonia (gas or solution in ethanol) | Nucleophile for the conversion of the Pinner salt to the amidine. |
| Reaction Time | 12-24 hours (Pinner salt formation) | Allow sufficient time for the reaction to go to completion at low temperatures. |
| Monitoring | TLC or IR Spectroscopy | To ensure complete conversion of the starting material before work-up. |
References
-
Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances. [Link]
-
Pinner Reaction. NROChemistry. [Link]
-
Pinner reaction. Grokipedia. [Link]
-
A Lewis acid-promoted Pinner reaction. ResearchGate. [Link]
-
The Chemistry of the Amidines. ResearchGate. [Link]
-
A Lewis acid-promoted Pinner reaction. PMC - NIH. [Link]
-
Pinner reaction. Wikipedia. [Link]
-
Converting Nitriles to Amides. Chemistry Steps. [Link]
Sources
Technical Support Center: Purification of 1H-Indole-4-carboximidamide
Welcome to the technical support center for the purification of 1H-Indole-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered during the purification of this compound.
As a Senior Application Scientist, my goal is to provide not just steps, but the reasoning behind them, ensuring your success in obtaining high-purity 1H-Indole-4-carboximidamide. The primary challenge with this molecule stems from the strongly basic nature of the carboximidamide (amidine) group, which dictates its behavior on various purification media.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 1H-Indole-4-carboximidamide?
A1: The purification of 1H-Indole-4-carboximidamide is primarily complicated by two factors:
-
High Polarity: The presence of multiple nitrogen atoms and the resonance-stabilized amidinium cation (at acidic to neutral pH) makes the molecule highly polar. This can lead to poor retention on reverse-phase columns and strong, sometimes irreversible, binding to normal-phase silica gel.[1]
-
Strong Basicity: The carboximidamide functional group is a strong base (pKa of the conjugate acid is typically around 10-12). This basicity causes significant tailing and potential decomposition on standard, slightly acidic silica gel due to strong interactions with surface silanol groups.[2]
Q2: Should I use normal-phase or reverse-phase chromatography for this compound?
A2: The choice depends on the impurities you need to remove.
-
Normal-Phase Chromatography (NPC): This is suitable for separating your polar target compound from less polar impurities. However, you must use a modified approach to handle its basicity. Standard silica gel chromatography will likely fail. The recommended approach is to use silica gel deactivated with a base like triethylamine (Et₃N) or to use a different stationary phase like alumina.[2]
-
Reverse-Phase Chromatography (RPC): This is the preferred method if your impurities are more polar than the target compound. RPC is generally more robust for polar and ionizable compounds.[3][4] Using a buffered mobile phase is crucial to ensure reproducible retention times and good peak shape by maintaining a consistent ionization state of the amidine group.
Q3: Can I use recrystallization to purify 1H-Indole-4-carboximidamide?
A3: Yes, recrystallization is an excellent and scalable method for final purification, especially if the crude material is of reasonable purity (>90%).[5] The key is finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Given its polar nature, polar protic solvents like ethanol, methanol, or isopropanol, or a mixture such as methanol/water, are good starting points.[6]
Q4: How can I quickly develop a solvent system for column chromatography?
A4: Thin-Layer Chromatography (TLC) is indispensable for method development.[7][8]
-
For Normal-Phase: Use silica gel TLC plates. A good starting eluent is a mixture of a polar and a less polar solvent, such as Dichloromethane (DCM)/Methanol or Ethyl Acetate (EtOAc)/Methanol. To counteract the basicity, add 0.5-1% triethylamine to the solvent system. The ideal system should give your target compound a Retention Factor (Rf) of approximately 0.2-0.3 for good separation on a column.[7]
-
For Reverse-Phase: Use C18-functionalized TLC plates. The mobile phase will be aqueous-organic, such as Water/Acetonitrile or Water/Methanol, often with a buffer (e.g., 0.1% Formic Acid or Ammonium Acetate) to control pH.
Purification Method Selection Workflow
The following workflow provides a decision-making framework for selecting the most appropriate purification strategy for 1H-Indole-4-carboximidamide.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Tailing/Streaking on Silica Gel TLC/Column | The basic amidine group is interacting strongly with acidic silanol groups on the silica surface.[2] | Deactivate the Silica: Add 0.5-1% triethylamine or ammonia (in methanol) to your eluent. This neutralizes the active sites and dramatically improves peak shape.[2] Alternatively, use a different stationary phase like neutral or basic alumina. |
| Low or No Recovery from Silica Gel Column | The highly polar compound has irreversibly adsorbed onto the silica gel stationary phase. | Use a Stronger Eluent: After eluting with your primary solvent system, flush the column with a highly polar mixture, such as 5-10% Methanol in DCM containing 1% ammonia. Consider Dry Loading: Adsorbing the crude product onto a small amount of silica or Celite before loading can improve resolution and recovery.[2] |
| Compound Appears to Degrade During Purification | Acid-Catalyzed Decomposition: The indole ring can be sensitive to prolonged exposure to the acidic environment of standard silica gel.[2] Hydrolysis: The carboximidamide group may be susceptible to hydrolysis to the corresponding carboxamide, especially if acidic or basic conditions are harsh. | Minimize Contact Time: Purify the compound as quickly as possible. Maintain Neutral pH: Use deactivated silica or buffered reverse-phase systems to avoid pH extremes. Check the stability of your compound in the chosen solvent system by letting a solution sit for a few hours and re-analyzing by TLC or LCMS. |
| Co-elution of Impurities | The polarity of the impurity is too close to the product in the chosen solvent system. | Optimize the Solvent System: Try a different combination of solvents. For example, if Hexane/EtOAc fails, try DCM/Methanol. Sometimes switching to a solvent with different properties (e.g., a hydrogen bond donor/acceptor) can alter selectivity. Switch Modes: If normal-phase fails, try reverse-phase. The elution order of compounds is often inverted between these two modes, which can resolve difficult separations.[1][9] |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol is ideal for separating 1H-Indole-4-carboximidamide from less polar impurities.
-
Prepare the Deactivated Eluent:
-
Choose a primary eluent system based on TLC analysis (e.g., 95:5 DCM/Methanol).
-
To this solvent mixture, add triethylamine (Et₃N) to a final concentration of 1% (v/v). For example, to 1 L of eluent, add 10 mL of Et₃N.
-
-
Pack the Column:
-
Pack a suitably sized flash chromatography column with silica gel using the deactivated eluent (without the methanol first, e.g., DCM + 1% Et₃N) to create a stable column bed. Do not use high-polarity solvents like methanol for packing as it can crack the silica bed.
-
-
Load the Sample (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., methanol or DCM).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.
-
Carefully apply this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with a less polar mobile phase (e.g., 100% DCM + 1% Et₃N).
-
Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., from 0% to 10% Methanol in DCM, all containing 1% Et₃N). This is known as a gradient elution.[10]
-
Collect fractions and monitor them by TLC, using the same deactivated eluent system.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C, so it may require gentle heating or co-evaporation with a solvent like toluene to remove completely.
-
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (HPLC)
This method is suitable for high-resolution separation, especially from more polar impurities.[11]
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid (or 10 mM Ammonium Bicarbonate) in Water. Formic acid will ensure the amidine is protonated.
-
Mobile Phase B: 0.1% Formic Acid (or corresponding buffer) in Acetonitrile or Methanol.
-
Filter both mobile phases through a 0.45 µm filter and degas them.
-
-
Column and System Setup:
-
Use a C18 reverse-phase column.
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 95% A / 5% B) until the baseline is stable.
-
-
Sample Preparation and Injection:
-
Dissolve the sample in a small amount of the initial mobile phase or a compatible solvent like DMSO or methanol.
-
Inject the sample onto the column.
-
-
Elution and Fraction Collection:
-
Run a linear gradient, increasing the proportion of Mobile Phase B. A typical gradient might be from 5% to 95% B over 20-30 minutes.
-
Monitor the elution using a UV detector (indoles typically absorb strongly around 280 nm).
-
Collect fractions corresponding to the desired peak.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (Acetonitrile/Methanol) using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure compound, often as a formate or acetate salt.
-
Protocol 3: Recrystallization
This is a cost-effective method for obtaining highly pure, crystalline material.[5]
-
Solvent Screening:
-
In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, ethyl acetate).
-
Identify a solvent that dissolves the compound when hot but in which it is poorly soluble when cold. A solvent pair (one solvent in which it is soluble, and an "anti-solvent" in which it is not) can also be used.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves completely. Use the minimum amount of hot solvent necessary.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and the formation of larger crystals.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to obtain the final, purified product.
-
References
- Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances.
- WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
- Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies.
- Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology.
- Purification of crude 5-Bromo-4-fluoro-2-methyl-1H-indole by column chrom
- US5085991A - Process of preparing purified aqueous indole solution.
- Crystallization purification of indole.
- Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. American Chemical Society.
- How to retain a highly polar compound on RP column.
- Reversed Phase Chrom
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
- challenges in the purification of 1-Benzenesulfonyl-7-methoxy-1H-indole by chrom
Sources
- 1. agilent.com [agilent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ualberta.ca [ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. How to retailn a highly polar compound on RP column - Chromatography Forum [chromforum.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Crystallization of 1H-Indole-4-carboximidamide
Welcome to the dedicated technical support guide for the crystallization of 1H-Indole-4-carboximidamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. The following sections provide in-depth, experience-driven answers to common challenges, structured in a question-and-answer format to directly address issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is 1H-Indole-4-carboximidamide and why is its crystallization critical?
1H-Indole-4-carboximidamide is a small organic molecule featuring an indole core, a structure prevalent in many biologically active compounds and natural products.[1][2] The carboximidamide group (also known as an amidine) is a key functional group in medicinal chemistry.[3]
Crystallization is a crucial purification step that defines the final product's critical quality attributes.[4] A well-controlled crystallization process ensures:
-
High Chemical Purity: Effectively removes process-related impurities and unreacted starting materials.[5]
-
Polymorphic Control: Isolates the desired, stable crystal form, which is essential for consistent physical properties like solubility and bioavailability.[6]
-
Consistent Crystal Habit: Produces crystals with a morphology suitable for downstream processing, such as filtration and drying.[7]
Failure to control crystallization can lead to batch-to-batch inconsistency, poor product performance, and significant delays in development.[7]
Q2: What are the key physicochemical properties of 1H-Indole-4-carboximidamide relevant to crystallization?
Understanding the molecule's properties is the foundation of designing a robust crystallization process. While extensive data for this specific molecule is limited, we can infer key characteristics from its structure and available data on related compounds.
| Property | Value / Observation | Significance for Crystallization |
| Molecular Formula | C₉H₈N₂O | A relatively small, rigid molecule.[8] |
| Molecular Weight | 160.17 g/mol | Influences diffusion rates in solution.[8] |
| Hydrogen Bonding | Contains N-H (indole and amidine) and C=N groups. | Strong hydrogen bonding potential is expected, which will dominate solvent selection and crystal packing.[9] |
| pKa (estimated) | The amidine group is basic; the indole N-H is weakly acidic. | The compound's charge state is pH-dependent, affecting its solubility in aqueous or protic solvents. |
| Solubility | Generally expected to be soluble in polar organic solvents (e.g., alcohols, DMSO, DMF) and have lower solubility in non-polar solvents (e.g., hexanes, toluene) and water. | The choice of solvent is the most critical parameter. A good solvent will have high solubility at high temperatures and low solubility at low temperatures.[5] |
| Stability | Indole rings can be susceptible to oxidation. Amidines can be susceptible to hydrolysis, especially at pH extremes. | Crystallization should be performed under controlled conditions, potentially avoiding highly acidic or basic solutions and prolonged exposure to high temperatures. |
Data compiled from multiple sources.[8][10][11]
Q3: What are the most common crystallization methods for a molecule like 1H-Indole-4-carboximidamide?
Several standard methods are applicable, and the choice depends on the compound's solubility profile and the scale of the experiment.[12]
-
Slow Cooling: The most common technique. A saturated or near-saturated solution is prepared at an elevated temperature and allowed to cool slowly, reducing the solute's solubility and inducing crystallization.[5]
-
Slow Evaporation: Suitable for small quantities. The compound is dissolved in a volatile solvent, and the container is loosely covered to allow the solvent to evaporate slowly, gradually increasing the concentration to the point of supersaturation.[13]
-
Vapor Diffusion: An excellent method for growing high-quality single crystals from milligram quantities. A solution of the compound is placed in a small vial, which is then placed in a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility.[13]
-
Anti-Solvent Addition: An anti-solvent (a solvent in which the compound is insoluble but which is miscible with the primary solvent) is slowly added to a solution of the compound to induce precipitation. This method is fast and common in industrial processes but requires careful control to avoid oiling out.
Q4: Which analytical techniques are essential for characterizing the crystalline product?
Proper characterization is non-negotiable to ensure you have the correct, pure, and desired solid form.
-
Powder X-ray Diffraction (PXRD): The primary technique for identifying the crystal form (polymorph).[14] Each crystalline phase has a unique diffraction pattern, akin to a fingerprint.[15]
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that measures heat flow as a function of temperature. It is used to determine melting point, purity, and to detect polymorphic transitions.[16]
-
Thermogravimetric Analysis (TGA): Measures mass change as a function of temperature. It is used to identify the presence of bound solvent (solvates) or water (hydrates).[16]
-
Microscopy: Optical or Scanning Electron Microscopy (SEM) is used to visually assess crystal morphology (habit), size, and uniformity.[17]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the crystalline material.
Troubleshooting Crystallization Guide
This guide addresses specific problems you may encounter during the crystallization of 1H-Indole-4-carboximidamide.
Problem 1: No Crystals Form; Solution Remains Clear or Becomes an Oil
This is one of the most common frustrations in crystallization. It typically points to an issue with supersaturation or nucleation.
Causality & Explanation: Crystallization requires a state of supersaturation, where the concentration of the solute is higher than its equilibrium solubility. However, this is not sufficient; nucleation (the formation of the first stable crystal nuclei) must also occur. If the solution "oils out," it means the supersaturation level is so high that the solute undergoes liquid-liquid phase separation instead of forming an ordered crystal lattice.
Troubleshooting Protocol:
-
Verify Supersaturation:
-
Is the solution concentrated enough? If using slow cooling, ensure you started with a saturated or near-saturated solution at the higher temperature.
-
Is the solution too concentrated? This is a common cause of oiling out. Dilute the solution with more of the same hot solvent and attempt to cool again.[5]
-
-
Optimize the Cooling/Evaporation Rate:
-
Rapid cooling or evaporation creates high levels of supersaturation very quickly, favoring oiling out or the formation of many tiny crystals.[13]
-
Action: Slow the process down. If cooling, insulate the flask to allow it to cool over several hours or even days. For evaporation, use a vial with a smaller opening.
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: If you have previous crystals of the desired form, add one or two tiny seed crystals to the slightly supersaturated solution. This provides a template for growth and is the most reliable way to control polymorphism.
-
-
Re-evaluate Your Solvent System:
-
The chosen solvent may be inappropriate. A solvent that is "too good" (dissolves the compound too well even when cold) will make crystallization difficult. A solvent that is "too poor" may not dissolve enough material to begin with.
-
Action: Conduct a solvent screen. Test the solubility of your compound in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane). Look for a solvent that requires heating to fully dissolve the compound.
-
Problem 2: The Product Has Poor Morphology (e.g., Fine Needles, Small Plates)
While you have a solid product, its physical form is not ideal. Needles, in particular, are difficult to filter, wash, and dry, and often have low bulk density.
Causality & Explanation: Crystal morphology is a result of the relative growth rates of different crystal faces. When the nucleation rate is much higher than the growth rate, many small crystals form. When growth occurs very rapidly in one dimension, needles can result. This is often influenced by the degree of supersaturation and the specific interactions between the solvent and the crystal surfaces. For indole derivatives, solvent polarity has been shown to significantly impact crystal habit.[18]
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation: This is the most effective strategy.
-
Action: Decrease the cooling rate, slow down anti-solvent addition, or reduce the evaporation rate. This gives molecules more time to orient and pack in an ordered, lower-energy fashion, promoting slower, more uniform growth on all crystal faces.
-
-
Change the Solvent or Solvent System:
-
The solvent can preferentially adsorb to certain crystal faces, inhibiting their growth and altering the overall shape.[18]
-
Action: Experiment with solvents of different polarities. If you are getting needles from a fast-crystallizing system like ethanol/water, try a slower system like ethyl acetate/heptane.
-
-
Optimize Agitation:
-
In stirred crystallizations, the agitation rate can affect secondary nucleation and crystal breakage.
-
Action: Try reducing the stirring speed once nucleation has occurred to minimize the formation of fine particles.
-
-
Filter the Hot Solution:
-
Insoluble particulate matter can act as uncontrolled nucleation sites, leading to a large number of small crystals.
-
Action: Before cooling, filter the hot, saturated solution through a pre-heated funnel with filter paper to remove any dust or other particulates.
-
Problem 3: The Final Product Has Low Chemical Purity
The crystalline product is contaminated with impurities, as determined by HPLC or other analytical methods.
Causality & Explanation: While crystallization is a powerful purification technique, impurities can become incorporated into the final product through several mechanisms.[4]
-
Surface Adsorption: Impurities adhere to the surface of the crystals and are not removed by filtration alone.
-
Inclusion/Occlusion: Pockets of mother liquor (containing dissolved impurities) are trapped within the growing crystal. This is more common with rapid crystal growth.
-
Solid Solution Formation: An impurity that is structurally very similar to the product molecule can be incorporated directly into the crystal lattice.[19][20] This is the most difficult scenario to resolve.
Troubleshooting Protocol:
-
Improve Washing:
-
After filtration, wash the filter cake with a small amount of cold, fresh solvent in which the compound has low solubility. This is highly effective at removing surface-adsorbed impurities.[4]
-
Action: Perform multiple small-volume washes rather than one large-volume wash. Ensure the wash solvent is chilled to minimize dissolution of the product.
-
-
Perform a Re-crystallization:
-
Dissolve the impure solid in a minimal amount of hot solvent and crystallize it again. This is a standard method for improving purity.[5]
-
-
Consider a Slurry:
-
If impurities are on the surface, slurrying the crystals in a solvent where the product is only sparingly soluble can be effective.
-
Action: Stir the crystals in a selected solvent at room temperature or slightly elevated temperature for several hours. The impurities will dissolve into the solvent while the bulk of the product remains solid. Filter and wash the purified product.[21]
-
-
Address Potential Solid Solutions:
-
If a structurally related impurity is consistently incorporated despite repeated recrystallizations, a solid solution may be forming.[19]
-
Action: The best approach is to remove the problematic impurity before the crystallization step (e.g., through chromatography or a different synthetic route). Alternatively, changing the crystallization solvent can sometimes alter the lattice enough to reject the impurity more effectively.[21]
-
Problem 4: Batch-to-Batch Inconsistency and Polymorphism
Different crystallization runs produce different crystal forms (polymorphs) or habits, even when the procedure seems identical.
Causality & Explanation: Polymorphism is the ability of a compound to crystallize in multiple different crystal structures.[6] These different forms can have different properties. The isolation of a specific polymorph can be highly sensitive to subtle changes in conditions like solvent, temperature, cooling rate, and the presence of specific impurities.[19] Indole-containing compounds are known to exhibit polymorphism.[22] The form that appears first is often a less stable "kinetic" form, which may later convert to the most stable "thermodynamic" form.
Troubleshooting Protocol:
-
Strictly Control All Parameters:
-
Maintain consistency in solvent source and purity, concentration, heating temperature, cooling profile, and agitation rate. Even minor variations can tip the balance toward a different polymorph.
-
-
Use Seeding:
-
This is the most robust method for ensuring the formation of a specific, desired polymorph.
-
Action: Once you have identified and characterized the desired form, use a small amount (0.1-1% by weight) of that material to seed subsequent crystallizations. Add the seed crystals once the solution is slightly supersaturated.
-
-
Conduct a Polymorph Screen:
-
If you are consistently seeing different forms, it is crucial to perform a systematic screen to identify all accessible polymorphs and determine their relative stability.
-
Action: Crystallize the compound from a wide variety of solvents under different conditions (fast cooling, slow cooling, evaporation, etc.). Characterize each solid form obtained using PXRD and DSC. Stability can be assessed through competitive slurry experiments, where different forms are stirred together in a solvent, and the form that remains is the most stable under those conditions.
-
By systematically applying these principles and troubleshooting steps, you can develop a robust and reproducible crystallization process for 1H-Indole-4-carboximidamide, ensuring a final product that meets the highest standards of quality and consistency.
References
- ACS Publications. (n.d.). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
- Pisarek, M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega.
- Google Patents. (n.d.). Crystallization process of tricyclic indole derivatives.
- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- ResearchGate. (n.d.). Crystallization purification of indole.
- University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry.
- University of York. (2006). Crystallisation Techniques.
- ResearchGate. (2019). What are the different techniques to characterize chemical crystals?.
- International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES.
- IJOEETE. (2023). CRYSTAL CHARACTERIZATION TECHNIQUES.
- Beilstein-Institut. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC - NIH.
- At Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates.
- Biosynth. (n.d.). 1H-Indole-4-carboxamide | 1670-86-6.
- Royal Society of Chemistry. (n.d.). Polymorphs of oxindole as the core structures in bioactive compounds.
- Toth, S. J., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. PMC - NIH.
- Wikipedia. (n.d.). Crystal polymorphism.
- National Institutes of Health. (n.d.). 1H-indole-4-carboxamide. PubChem.
- ACS Publications. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- ResearchGate. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations.
- Smolecule. (2023). Buy 1H-Indole-4-carboxamide | 1670-86-6.
- O'Mahony, M., et al. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH.
- ChemScene. (n.d.). (Z)-n'-hydroxy-1h-indole-4-carboximidamide.
- ResearchGate. (2025). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides.
- ACS Publications. (n.d.). The Chemistry of the Amidines. Chemical Reviews.
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 1H-Indole-4-carboxamide | 1670-86-6 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. 1H-indole-4-carboxamide | C9H8N2O | CID 594836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biosynth.com [biosynth.com]
- 11. chemscene.com [chemscene.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. acadpubl.eu [acadpubl.eu]
- 16. researchgate.net [researchgate.net]
- 17. ijoeete.com [ijoeete.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Polymorphs of oxindole as the core structures in bioactive compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Bioavailability of 1H-Indole-4-carboximidamide Derivatives
Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of 1H-Indole-4-carboximidamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting and frequently asked questions to navigate the complexities of formulation and preclinical development for this important class of compounds. Our approach is rooted in scientific principles and field-proven insights to empower you to overcome common hurdles and accelerate your research.
Introduction: The Bioavailability Challenge of 1H-Indole-4-carboximidamide Derivatives
1H-Indole-4-carboximidamide derivatives are a promising class of molecules with diverse therapeutic potential. However, their journey from the lab to the clinic is often hampered by poor oral bioavailability. The core issues typically stem from two key physicochemical properties: low aqueous solubility and high metabolic instability.[1] The planar nature of the indole core can contribute to high crystal lattice energy, resulting in poor solubility.[1] Furthermore, the indole ring is susceptible to oxidative metabolism, primarily at the 2- and 3-positions, leading to rapid clearance from the body.[2]
This guide provides a structured approach to identifying and addressing these challenges through comprehensive preformulation studies, strategic formulation design, and robust analytical methodologies.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues encountered during the development of 1H-Indole-4-carboximidamide derivatives.
Issue 1: Inconsistent or Low In Vitro Dissolution Rates
Symptoms:
-
High variability in dissolution profiles between batches.
-
Failure to achieve complete dissolution in standard aqueous media.
-
Poor correlation between particle size reduction and dissolution enhancement.
Potential Causes & Troubleshooting Workflow:
Troubleshooting workflow for poor in vitro dissolution.
Detailed Guidance:
-
Solid-State Characterization: The existence of different crystalline forms (polymorphs) can significantly impact solubility and dissolution.[3] It is crucial to screen for and characterize polymorphs early in development.
-
Particle Size Reduction: While micronization can improve the dissolution of poorly soluble drugs, for compounds with very low solubility, the benefit may be limited.[4]
-
Wettability: Poor wettability can hinder the dissolution process. The use of surfactants or wetting agents in the formulation can be beneficial.
-
Amorphous Solid Dispersions (ASDs): For highly insoluble compounds, creating an amorphous solid dispersion can significantly enhance solubility and dissolution rates.
Issue 2: High First-Pass Metabolism and Poor In Vivo Exposure
Symptoms:
-
Low oral bioavailability despite acceptable in vitro dissolution.
-
High clearance observed in in vitro metabolic stability assays (e.g., liver microsomes, S9 fractions).[1][5]
-
Identification of significant levels of metabolites in plasma after oral administration.
Potential Causes & Troubleshooting Workflow:
Troubleshooting workflow for high first-pass metabolism.
Detailed Guidance:
-
Metabolite Identification: Understanding the metabolic fate of your compound is critical. LC-MS/MS is a powerful tool for identifying metabolites in in vitro and in vivo samples.[5]
-
Prodrug Strategies: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body.[6] This approach can be used to mask metabolically labile sites, improving stability and bioavailability.
-
Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties can alter the metabolic profile of a compound while retaining its biological activity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in preformulation studies for a new 1H-Indole-4-carboximidamide derivative?
A1: A thorough preformulation study is the foundation for successful formulation development. Key initial steps include:
-
Solubility Profiling: Determine the aqueous solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[7]
-
pKa Determination: The ionization constant (pKa) will influence the solubility and absorption characteristics of your compound.
-
LogP/LogD Measurement: Lipophilicity is a key determinant of permeability.
-
Solid-State Characterization: As mentioned in the troubleshooting guide, identifying and characterizing polymorphs is crucial.[3]
-
Stability Studies: Assess the stability of the compound under various conditions (pH, light, temperature, and humidity) to identify potential degradation pathways.
| Parameter | Importance for Bioavailability | Recommended Initial Experiments |
| Aqueous Solubility | Determines dissolution rate and concentration gradient for absorption. | pH-solubility profile, solubility in biorelevant media (e.g., FaSSIF, FeSSIF). |
| pKa | Influences solubility at different physiological pHs. | Potentiometric titration, UV-spectrophotometry. |
| LogP/LogD | Predicts membrane permeability. | Shake-flask method, HPLC-based methods. |
| Solid-State Form | Polymorphism affects solubility, dissolution, and stability. | Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), Thermogravimetric Analysis (TGA). |
| Chemical Stability | Degradation can lead to loss of active compound and potential toxicity. | Forced degradation studies (acid, base, oxidation, light, heat). |
Q2: Which formulation strategies are most effective for improving the bioavailability of poorly soluble 1H-Indole-4-carboximidamide derivatives?
A2: There is no one-size-fits-all solution, and the optimal strategy depends on the specific properties of the compound. However, several approaches have proven effective for poorly soluble drugs:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymer matrix in an amorphous state, which can significantly increase its solubility and dissolution rate.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubilization and absorption.
-
Nanocrystal Technology: Reducing the particle size to the nanometer range increases the surface area for dissolution.
Q3: How can I design a relevant in vitro dissolution test that is predictive of in vivo performance?
A3: Developing a biorelevant dissolution method is key to establishing a meaningful in vitro-in vivo correlation (IVIVC). Consider the following:
-
Media Selection: Use biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) in addition to standard buffers.
-
pH Profile: Mimic the pH changes the drug will encounter as it transits through the GI tract.
-
Apparatus: The choice of apparatus (e.g., USP Apparatus 2 with paddles) should be justified based on the formulation type.
Q4: What are the key considerations for developing a robust analytical method for quantifying 1H-Indole-4-carboximidamide derivatives in biological matrices?
A4: A reliable analytical method is essential for pharmacokinetic studies. Key considerations include:
-
Method of Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity in complex biological matrices.[8][9][10]
-
Sample Preparation: Efficient extraction of the analyte from the biological matrix (e.g., plasma, tissue homogenates) is critical. Protein precipitation is a common starting point, but more complex methods like liquid-liquid extraction or solid-phase extraction may be necessary.[10]
-
Internal Standard: Use a stable, isotopically labeled internal standard whenever possible to correct for matrix effects and variations in extraction recovery.
-
Validation: The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
Part 3: Experimental Protocols
Protocol 1: Screening for Amorphous Solid Dispersion (ASD) Formulations
Objective: To identify a suitable polymer and drug loading for an ASD formulation of a 1H-Indole-4-carboximidamide derivative to enhance its aqueous solubility.
Materials:
-
1H-Indole-4-carboximidamide derivative (API)
-
Polymers: PVP K30, HPMC-AS, Soluplus®
-
Solvent: Dichloromethane/Methanol co-solvent (or other suitable solvent system in which both API and polymer are soluble)
-
Rotary evaporator
-
Vacuum oven
-
Dissolution apparatus (USP 2)
-
HPLC with UV detector
Procedure:
-
Preparation of ASDs:
-
Prepare solutions of the API and each polymer in the chosen solvent at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Remove the solvent using a rotary evaporator at a controlled temperature.
-
Dry the resulting solid film under vacuum at 40°C for 24 hours to remove residual solvent.
-
Gently grind the dried film into a fine powder.
-
-
Characterization of ASDs:
-
Confirm the amorphous nature of the API in the ASD using DSC and XRPD.
-
-
Dissolution Testing:
-
Perform dissolution testing on the pure API and each ASD formulation in a biorelevant medium (e.g., FaSSIF).
-
Collect samples at appropriate time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Analyze the samples by HPLC to determine the concentration of the dissolved API.
-
-
Data Analysis:
-
Plot the concentration of dissolved API versus time for each formulation.
-
Compare the dissolution profiles of the ASDs to that of the pure API.
-
Select the polymer and drug loading that provide the most significant and sustained improvement in dissolution.
-
Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance of a 1H-Indole-4-carboximidamide derivative in HLM as an early indicator of metabolic stability.
Materials:
-
1H-Indole-4-carboximidamide derivative (test compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Positive control compound with known metabolic stability (e.g., Verapamil)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing HLM and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex and centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the concentration of the remaining test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½ = 0.693/k).
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
References
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
1H-Indole-2-carboxamide | C9H8N2O | CID 594832. PubChem. Available at: [Link]
-
Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Molecules. Available at: [Link]
-
1H-indole-3-carboxamide | C9H8N2O | CID 2192542. PubChem. Available at: [Link]
-
1H-Indole-7-carboxamide | C9H8N2O | CID 13415516. PubChem. Available at: [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. Available at: [Link]
-
NEW CRYSTAL FORMS OF INDOLE CARBOXAMIDE COMPOUND AND PREPARATION METHOD THEREFOR. WIPO Patentscope. Available at: [Link]
-
A rapid and specific method for the detection of indole in complex biological samples. PubMed. Available at: [Link]
-
Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis. PubMed. Available at: [Link]
-
Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Publishing. Available at: [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ResearchGate. Available at: [Link]
-
Indole-4-carboxamides induce perturbations in tryptophan biosynthesis. ResearchGate. Available at: [Link]
-
Preclinical Pharmacokinetics and Bioanalysis. MDPI. Available at: [Link]
-
Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Semantic Scholar. Available at: [Link]
-
Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. arkat usa. Available at: [Link]
-
Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. PubMed. Available at: [Link]
-
Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. ResearchGate. Available at: [Link]
-
Preclinical pharmacokinetic studies of villocarine A, an active Uncaria alkaloid. PubMed. Available at: [Link]
-
Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation. PubMed Central. Available at: [Link]
Sources
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- 2. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy.umich.edu [pharmacy.umich.edu]
- 6. Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacokinetic studies of villocarine A, an active Uncaria alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid and specific method for the detection of indole in complex biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues of 1H-Indole-4-carboximidamide in aqueous solutions
Technical Support Center: 1H-Indole-4-carboximidamide Solubility
Welcome to the technical support guide for 1H-Indole-4-carboximidamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in aqueous solutions. The following is a compilation of troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Part 1: Understanding the Challenge - FAQs
Q1: Why is my 1H-Indole-4-carboximidamide not dissolving in aqueous buffer?
Answer: The solubility of 1H-Indole-4-carboximidamide is governed by its chemical structure, which contains both a hydrophobic indole ring and a polar, basic carboximidamide (amidine) group.
-
Indole Ring: The indole core is aromatic and largely nonpolar, contributing to low water solubility. Indole itself is only slightly soluble in water (approximately 0.19 g/100 mL) but dissolves readily in organic solvents.[1][2][3] This hydrophobicity is a primary driver of the compound's poor aqueous solubility.
-
Carboximidamide Group: This group contains nitrogen atoms that can be protonated. As a basic functional group, its charge state is highly dependent on the pH of the solution.[4] In its neutral, uncharged form, it contributes less to water solubility. When protonated (at acidic pH), it becomes a cation, which significantly enhances its interaction with polar water molecules.
Therefore, if your aqueous buffer is at a neutral or alkaline pH, the compound will likely be in its less soluble, uncharged form, leading to dissolution issues.
Q2: I'm seeing conflicting solubility results between experiments. Why?
Answer: This common issue often stems from the difference between kinetic and thermodynamic solubility.[5][6][7]
-
Kinetic Solubility: This is typically measured in early-stage discovery. It involves dissolving the compound in an organic solvent (like DMSO) first and then adding this stock solution to an aqueous buffer.[8][9] This method can often yield a supersaturated solution, showing an artificially high solubility that may precipitate over time.[6]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It's determined by adding an excess of the solid compound directly to the aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[5][8] This value is generally lower but more representative of the compound's behavior in a stable formulation.
Inconsistent results usually mean you are observing the breakdown of a metastable, supersaturated solution from a kinetic protocol. For reliable and reproducible experiments, determining the thermodynamic solubility is crucial.[7]
Part 2: Systematic Troubleshooting Workflow
If you are facing solubility issues, follow this systematic approach to diagnose and solve the problem.
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subgraph "cluster_0" { label = "Phase 1: Initial Assessment"; style = "rounded"; bgcolor = "#E8F0FE"; A [label="Start: Compound fails to dissolve"]; B [label="Determine Thermodynamic Solubility\n(Shake-Flask Method)"]; C [label="Is solubility > desired concentration?"]; A -> B; B -> C; }
subgraph "cluster_1" { label = "Phase 2: pH Optimization"; style = "rounded"; bgcolor = "#E6F4EA"; D [label="Perform pH-Solubility Profile\n(Test pH 2, 4, 6, 7.4, 9)"]; E [label="Identify pH of Maximum Solubility"]; F [label="Is solubility sufficient at a\nphysiologically relevant pH?"]; D -> E; E -> F; }
subgraph "cluster_2" { label = "Phase 3: Formulation Strategies"; style = "rounded"; bgcolor = "#FCE8E6"; G [label="Screen Co-solvents\n(e.g., DMSO, Ethanol, PEG-400)"]; H [label="Evaluate Excipients\n(Cyclodextrins, Surfactants)"]; I [label="Select optimal formulation for\nfinal experimental use"]; G -> H [style=invis]; H -> I [style=invis]; }
subgraph "cluster_3" { label = "Resolution"; style = "rounded"; bgcolor = "#FEF7E0"; J [label="Problem Solved:\nProceed with Experiment"]; }
// Connections C -> J [label="Yes", color="#34A853", fontcolor="#34A853"]; C -> D [label="No", color="#EA4335", fontcolor="#EA4335"]; F -> J [label="Yes", color="#34A853", fontcolor="#34A853"]; F -> G [label="No", color="#EA4335", fontcolor="#EA4335"]; G -> I [label="Identify best co-solvent"]; H -> I [label="Identify best excipient"]; I -> J; } DOT Caption: Troubleshooting workflow for solubility issues.
Step 1: Determine Baseline Thermodynamic Solubility
Before attempting any modifications, you must know your starting point. Use the shake-flask method to determine the true thermodynamic solubility in your primary aqueous buffer (e.g., PBS pH 7.4).
Protocol: Shake-Flask Thermodynamic Solubility
-
Add an excess amount of solid 1H-Indole-4-carboximidamide to a known volume of your aqueous buffer in a glass vial. A good starting point is 1-5 mg/mL.
-
Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
After incubation, filter the suspension through a 0.22 µm PVDF filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
This quantified value is your thermodynamic solubility under these conditions.[8]
Step 2: Optimize Solution pH
The carboximidamide group is basic and will be protonated at acidic pH, which should increase solubility.[10][11][12]
Protocol: pH-Dependent Solubility Profiling
-
Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).
-
Perform the Shake-Flask Thermodynamic Solubility protocol (Step 1) in each of these buffers.
-
Plot solubility (µg/mL or µM) versus pH.
-
This profile will reveal the pH at which the compound is most soluble. For a basic compound like this, solubility will be highest at the lowest pH.[13]
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subgraph "cluster_pH" { label="Effect of pH on 1H-Indole-4-carboximidamide"; bgcolor="#F1F3F4"; style=rounded;
}
// Invisible nodes for layout edge[style=invis]; "Low_pH" -> "High_pH"; } DOT Caption: Impact of pH on the ionization and solubility.
Step 3: Employ Formulation Strategies
If pH adjustment is insufficient or not viable for your experimental system, the next step is to use formulation aids.
A. Co-solvents Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[14][15][16] They work by reducing the polarity of the aqueous medium.[14]
Common Co-solvents for Preclinical Research
| Co-solvent | Typical Starting % (v/v) | Notes |
| DMSO | 1-5% | High solubilizing power; can be toxic to cells at >0.5-1%. |
| Ethanol | 5-10% | Good for many organics; can cause protein precipitation at high %. |
| PEG-400 | 10-30% | Low toxicity, commonly used in vivo; can be viscous. |
| Propylene Glycol | 10-20% | Common vehicle for oral and parenteral formulations.[15] |
Protocol: Co-solvent Screening
-
Prepare stock solutions of your compound in 100% of each co-solvent (e.g., 10 mg/mL in DMSO).
-
Create a series of aqueous buffer solutions containing different percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% DMSO in PBS).
-
Add the compound stock to the co-solvent/buffer mixtures, ensuring the final concentration of the organic solvent is at the desired level.
-
Observe for precipitation immediately and after a set time (e.g., 2 hours). The highest concentration that remains clear is the kinetic solubility in that system.
B. Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[17][18] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is water-soluble.[18][19][20]
Protocol: Cyclodextrin Solubilization
-
Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high water solubility and low toxicity.[19]
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Perform the Shake-Flask Thermodynamic Solubility protocol (Step 1) using the cyclodextrin solutions as the solvent.
-
Quantify the solubility to determine the enhancement factor.
C. Surfactants Surfactants reduce surface tension and, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs, increasing their solubility.[21][22][23][24]
Protocol: Surfactant Solubilization
-
Choose a non-ionic surfactant with low biological toxicity, such as Polysorbate 80 (Tween® 80) or Poloxamer 188.[25]
-
Prepare aqueous solutions containing the surfactant at concentrations above its CMC (e.g., 0.1%, 0.5%, 1% Tween® 80).
-
Perform the Shake-Flask Thermodynamic Solubility protocol (Step 1) using the surfactant solutions.
-
Measure the resulting solubility.
Part 4: Final Recommendations & Best Practices
-
Always Validate: After identifying a suitable solubilization method, always confirm that the chosen excipients (co-solvents, cyclodextrins, etc.) do not interfere with your downstream assay or biological system.
-
Mind the Order of Addition: When using co-solvents, always add the concentrated drug stock to the aqueous buffer while vortexing, not the other way around. This helps prevent the drug from immediately precipitating.
-
Consider Salt Forms: If you are working with a free base, investigate the availability of a salt form (e.g., hydrochloride salt). Salt forms of basic compounds are generally much more water-soluble.
-
Particle Size: While more advanced, reducing the particle size of the solid compound through techniques like micronization can increase the dissolution rate, though not the equilibrium solubility.[26][27] This can be beneficial for certain applications.
By systematically applying these principles and protocols, you can effectively diagnose, troubleshoot, and overcome the solubility challenges of 1H-Indole-4-carboximidamide, ensuring the generation of reliable and reproducible data in your research.
References
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Borghetti, G. S., & Lula, I. S. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 293. [Link]
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Jorgensen, K. L., et al. (2018). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 15(4), 1642-1649. [Link]
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Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-8. [Link]
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Li, Y., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 27(19), 2256-2268. [Link]
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Solubility of Things. (n.d.). Indole. [Link]
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ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Slideshare. (2016). Methods of solubility enhancements. [Link]
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ScienceDirect. (n.d.). Solubilization by surfactants. [Link]
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LinkedIn. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
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Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
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ScienceDirect. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
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Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
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Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]
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Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. [Link]
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Chemistry Steps. (n.d.). The Effect of pH on Solubility. [Link]
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ResearchGate. (2023). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]
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Solubility of Things. (n.d.). Amidine. [Link]
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Wikipedia. (n.d.). Cosolvent. [Link]
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PubMed. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
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Khan Academy. (n.d.). pH and solubility. [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
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Slideshare. (2015). solubility enhancement and cosolvency by madhavi. [Link]
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PubChem. (n.d.). Indole. [Link]
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Reddit. (2021). Does anyone know how pH affects solubility??. [Link]
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PubMed Central. (2011). Cyclodextrins in delivery systems: Applications. [Link]
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Fiveable. (n.d.). pH and Solubility. [Link]
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PubChem. (n.d.). 1H-indole-4-carboxamide. [Link]
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Chemistry Stack Exchange. (2020). Solubility of Amides. [Link]
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Auburn University. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]
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ResearchGate. (1942). The Chemistry of the Amidines.[Link]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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ResearchGate. (2011). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
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PubMed. (2008). In vitro solubility assays in drug discovery. [Link]
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Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]
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N.A. (n.d.). Approximate pKa chart of the functional groups. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indole-4-carboxaldehyde (CAS 1074-86-8). [Link]
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Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]
-
Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1. [Link]
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Preventing degradation of 1H-Indole-4-carboximidamide during storage
Welcome to the technical support center for 1H-Indole-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we address common challenges encountered during storage and provide scientifically grounded, actionable solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) on Degradation
Q1: I've noticed a change in the color of my solid 1H-Indole-4-carboximidamide sample, from off-white to a yellowish or brownish tint. What could be the cause?
A1: A color change in your solid sample is a primary indicator of degradation, most likely due to oxidation of the indole ring. The indole functional group is electron-rich, making it susceptible to oxidation, especially when exposed to air (oxygen) and light.[1][2] This process can lead to the formation of colored polymeric or oxidized byproducts. To prevent this, it is critical to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[3]
Q2: My aqueous stock solution of 1H-Indole-4-carboximidamide has a lower-than-expected pH and seems to have lost potency. What is happening?
A2: This is a classic sign of hydrolysis of the carboximidamide (amidine) functional group. Amidines are significantly more basic than amides.[4] In the presence of water, the amidine group can hydrolyze to the corresponding carboxamide (1H-Indole-4-carboxamide) and ammonia. This reaction consumes water and releases ammonia, which can then impact the pH and biological activity of your solution. The hydrolysis of aromatic amidines is known to occur at room temperature in aqueous solutions, with the rate increasing in basic conditions.[5]
Q3: I am using the hydrochloride salt of 1H-Indole-4-carboximidamide. Is it more stable in storage?
A3: Yes, the hydrochloride salt is generally more stable, particularly in its solid form. The protonation of the highly basic amidine group to form an amidinium salt reduces its susceptibility to hydrolysis and certain oxidative pathways.[5] However, once dissolved in a neutral or basic aqueous buffer, the equilibrium will shift, forming the free base which can then undergo hydrolysis. Therefore, while the salt form offers better shelf-life as a solid, careful consideration of buffer pH and temperature is crucial for solution stability.
Q4: Can I store my stock solutions of 1H-Indole-4-carboximidamide at room temperature for short periods?
A4: Short-term storage at room temperature is strongly discouraged, especially for solutions. Both oxidative and hydrolytic degradation pathways are accelerated by increased temperature.[6] For maximum stability, solid samples and stock solutions should be stored at refrigerated temperatures, typically between 2°C and 8°C.[7][8] For long-term storage, freezing at -20°C or below is recommended, using a suitable solvent that will not cause the compound to precipitate upon thawing.
Troubleshooting Guide: Investigating Degradation
If you suspect your sample of 1H-Indole-4-carboximidamide has degraded, it is crucial to confirm its integrity before proceeding with your experiments.
Visualizing the Problem: Key Degradation Pathways
The two principal mechanisms of degradation for 1H-Indole-4-carboximidamide are hydrolysis of the amidine group and oxidation of the indole ring.
Caption: Primary degradation routes for 1H-Indole-4-carboximidamide.
Troubleshooting Workflow
Follow this workflow to diagnose and address potential compound degradation.
Caption: Troubleshooting workflow for suspected compound degradation.
Preventative Measures: Storage and Handling Protocols
Proactive measures are the most effective strategy for preventing degradation. Adherence to proper storage and handling protocols is paramount.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Optimal Condition | Suboptimal Condition | Likely Consequence of Suboptimal Storage |
| Temperature | Solid: 2-8°C (short-term), -20°C (long-term)[7][8]Solution: -20°C or -80°C | Room Temperature | Increased rate of both hydrolysis and oxidation[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen)[3] | Air | Oxidation of the indole ring, leading to coloration and byproduct formation[1] |
| Light | Amber vial or stored in the dark[2][3] | Clear vial, exposure to ambient light | Photo-oxidation of the indole ring |
| Moisture/Humidity | Desiccated, tightly sealed container[6] | Open to ambient humidity | Hydrolysis of the carboximidamide group to the carboxamide[5] |
| Solution pH | Acidic pH (for stock solutions if tolerated) | Neutral to Basic pH | Accelerated hydrolysis of the carboximidamide group[5] |
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of 1H-Indole-4-carboximidamide and detecting its primary hydrolytic degradation product, 1H-Indole-4-carboxamide. This method should be optimized for your specific instrumentation.
Objective: To quantify the purity of 1H-Indole-4-carboximidamide and detect the presence of 1H-Indole-4-carboxamide.
Materials:
-
1H-Indole-4-carboximidamide sample
-
Reference standards for 1H-Indole-4-carboximidamide and 1H-Indole-4-carboxamide (if available)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
HPLC system with UV detector (or MS detector for definitive identification)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (v/v) in Water
-
Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 1H-Indole-4-carboximidamide sample in a suitable solvent (e.g., 50:50 Water:ACN) to a final concentration of approximately 1 mg/mL.
-
If available, prepare a standard solution of 1H-Indole-4-carboxamide in the same manner.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 220 nm and 280 nm
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
The amidine (1H-Indole-4-carboximidamide) is more polar and will typically have a shorter retention time than the corresponding amide (1H-Indole-4-carboxamide).
-
Calculate the purity of the main peak as a percentage of the total integrated peak area.
-
If a reference standard for the amide is used, confirm its retention time to identify the degradation peak. If using mass spectrometry, the amide will have a molecular weight corresponding to the loss of an amine group and the gain of an oxygen atom compared to the parent compound.
-
This technical guide provides a framework for understanding, identifying, and preventing the degradation of 1H-Indole-4-carboximidamide. By implementing these storage and handling best practices, researchers can ensure the integrity of their materials and the reliability of their experimental outcomes.
References
-
Kennard, C., et al. (2022). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Open Research Repository. Available at: [Link]
-
Verma, M.S., et al. (2019). In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 1H-indole-4-carboxamide. PubChem Compound Database. Available at: [Link]
-
Luminix Health (n.d.). 1H-Indole-4-carboxamide. Available at: [Link]
-
Wikipedia (n.d.). Indole. Available at: [Link]
-
Edward, J.T., & Meacock, S.C.R. (1957). Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed). Available at: [Link]
-
Diplomata Comercial (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
-
Thermo Fisher Scientific (2010). Safety Data Sheet: Indole-4-carboxaldehyde. Available at: [Link]
-
Lunkad, A. (2021). Basicity of Aromatic amines. YouTube. Available at: [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 1H-Indole-4-carboxylic acid hydrazide. Available at: [Link]
-
Wang, H., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]
-
Sivaev, I.B., et al. (2019). Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). MDPI. Available at: [Link]
-
Barefoot, R.R., & Hopen, T.J. (1979). Determination of trace quantitities of aromatic amines in dyestuffs. Analytical Chemistry. Available at: [Link]
-
Wernig, M., et al. (2020). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Available at: [Link]
-
NIOSH (1994). Amines, Aromatic: Method 2002. CDC. Available at: [Link]
-
ResearchGate (2015). What are stabilizers for amides, imides and amines for their long time storage?. Available at: [Link]
-
Pharmaffiliates (n.d.). 1-Methyl-1H-indole-4-carboxamide. Available at: [Link]
-
Lee, J., et al. (2020). Ultrasmall Surface-Charge-Modified Tantalum Oxide Nanoparticles for the Assessment of Articular Cartilage Using Contrast-Enhanced Computed Tomography. ACS Nano. Available at: [Link]
-
Prahan Chemistry 11,12 (2021). Diazonium salts of aromatic amines are more stable than those of aliphatic amines. YouTube. Available at: [Link]
-
Carl ROTH (n.d.). 1H-Indole-4-carboxamide. Available at: [Link]
-
Arora, P.K. (2012). Bacterial Degradation of Aromatic Compounds. PMC. Available at: [Link]
-
Ghosal, D., et al. (2016). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Frontiers in Microbiology. Available at: [Link]
-
Van der Eycken, E. (2019). Visible light-mediated chemistry of indoles and related heterocycles. ResearchGate. Available at: [Link]
-
Kaniewski, J., et al. (2000). Bacterial Degradation and Bioremediation of Polycyclic Aromatic Hydrocarbons. Polish Journal of Environmental Studies. Available at: [Link]
-
Van der Eycken, E. (2019). Visible light-mediated chemistry of indoles and related heterocycles. Chemical Society Reviews. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2024). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. PMC. Available at: [Link]
-
PubChem (n.d.). 1H-indole-4-carboxamide. Available at: [Link]
-
Freelance-Teacher (2009). Hydrolysis of carboxylic acid derivatives (12). YouTube. Available at: [Link]
-
Brown, R.S., & King, J.F. (1986). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available at: [Link]
-
Wikipedia (n.d.). Amidine. Available at: [Link]
-
Carrillo-Alcaraz, A., et al. (2019). Combination of air/moisture/ambient temperature compatible organolithium chemistry with sustainable solvents: selective and efficient synthesis of guanidines and amidines. RSC Publishing. Available at: [Link]
-
Chemistry with Dr. K (2015). Hydrolysis Reactions for Esters, Amides, and Glycosidic Bonds. YouTube. Available at: [Link]
-
ResearchGate (n.d.). Preparation and synthetic use of amidines. Available at: [Link]
-
Pharmaffiliates (n.d.). 1-Methyl-1H-indole-4-carboxamide. Available at: [Link]
-
Cheméo (n.d.). 1H-Indole-4-carboxaldehyde. Available at: [Link]
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Technical Support Center: Scaling Up the Production of 1H-Indole-4-carboximidamide
Welcome to the technical support center for the scaled-up production of 1H-Indole-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on a common and effective synthetic route: the Pinner reaction of 4-cyanoindole.
Introduction to the Synthetic Approach
The synthesis of 1H-Indole-4-carboximidamide, often as its hydrochloride salt for stability and handling, is commonly achieved from 4-cyanoindole. The Pinner reaction is a classic and reliable method for converting nitriles into imidate salts, which are then readily converted to the corresponding amidines.[1][2] This process typically involves the acid-catalyzed reaction of the nitrile with an alcohol to form an intermediate Pinner salt, followed by ammonolysis to yield the desired carboximidamide.
While straightforward on a lab scale, scaling up this synthesis introduces challenges related to reaction kinetics, heat and mass transfer, and product isolation.[3][4] This guide will address these specific issues in a practical, question-and-answer format.
Visualizing the Production Workflow
A successful scale-up requires a clear understanding of the entire process flow, from starting materials to the final, purified product.
Caption: High-level workflow for the scaled-up synthesis of 1H-Indole-4-carboximidamide.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control during the Pinner reaction scale-up?
A1: Temperature control is paramount during the addition of hydrogen chloride (HCl) gas.[1] The reaction is exothermic, and on a larger scale, the surface-area-to-volume ratio of the reactor is significantly lower, making heat dissipation less efficient.[3][5] Failure to maintain a low temperature (typically 0-5 °C) can lead to several side reactions, including the formation of amides and alkyl chlorides from the breakdown of the intermediate Pinner salt.[2] A thermal runaway is a serious safety hazard that must be prevented through a properly sized cooling system and controlled HCl addition rate.[3]
Q2: Why is it essential to use anhydrous conditions throughout the Pinner salt formation?
A2: The presence of water during the first step of the Pinner reaction will lead to the hydrolysis of the intermediate imidate (Pinner salt) directly to an ester, which is a common and difficult-to-remove impurity.[2][6] On a large scale, ensuring anhydrous conditions requires careful drying of the solvent, starting materials, and the reactor itself. The use of dry HCl gas, as opposed to aqueous hydrochloric acid, is mandatory for the success of this reaction.[7]
Q3: My 4-cyanoindole starting material has poor solubility in the alcohol at low temperatures. What can I do?
A3: This is a common issue when scaling up. While a slurry is often acceptable at the start of the reaction, poor solubility can lead to inconsistent reaction rates. Consider using a co-solvent system to improve solubility, such as adding a minimal amount of a compatible anhydrous solvent like dioxane.[1] However, any new solvent must be thoroughly evaluated at a small scale to ensure it doesn't interfere with the reaction or downstream processing. Alternatively, a slow, controlled addition of the 4-cyanoindole as a slurry to the cold, HCl-saturated alcohol can sometimes improve consistency.
Q4: How should I handle the introduction of gaseous reagents like HCl and ammonia on a large scale?
A4: The introduction of gases into a large reactor needs to be carefully engineered. A subsurface sparge tube is highly recommended to ensure good dispersion of the gas throughout the reaction mixture. The addition rate must be carefully controlled and monitored. For HCl, this prevents localized overheating. For ammonia, it ensures efficient reaction with the Pinner salt without excessive pressure buildup. Both gases are corrosive and toxic, necessitating a closed system with appropriate scrubbing for the off-gas.
Troubleshooting Guide
This guide addresses specific problems that may arise during the scale-up process.
Issue 1: Low Yield of the Desired 1H-Indole-4-carboximidamide Hydrochloride
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Pinner Salt Formation | Analyze an in-process sample by HPLC or TLC before ammonolysis. Look for unreacted 4-cyanoindole. | Extend the HCl addition time or allow for a longer stir time at low temperature after the addition is complete. Ensure the HCl is dispersing effectively in the reactor. |
| Hydrolysis of Pinner Salt | Check for the presence of the corresponding ester (methyl or ethyl 4-indolecarboxylate) in the crude product by LC-MS. | Rigorously dry all solvents, reagents, and equipment. Use a high-purity grade of anhydrous HCl gas. |
| Degradation During Ammonolysis | The reaction mixture darkens significantly, and multiple new spots appear on TLC. | Ensure the ammonolysis step is performed at a controlled, low temperature. The reaction of ammonia with the Pinner salt can also be exothermic. |
| Product Loss During Isolation | The product is a hydrochloride salt and may have some solubility in polar wash solvents. | Use non-polar, anhydrous solvents (e.g., diethyl ether, MTBE) for washing the crude product to remove organic impurities without dissolving the desired salt. |
Issue 2: Product Fails to Meet Purity Specifications
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of Unreacted 4-Cyanoindole | Check HPLC or NMR of the final product for the characteristic nitrile peak. | Improve reaction monitoring and ensure the Pinner reaction goes to completion before proceeding to ammonolysis. |
| Contamination with Indole-4-carboxamide | The amide is a common byproduct. Identify via LC-MS. | This can form from the thermal decomposition of the Pinner salt.[2] Re-evaluate temperature control during HCl addition. Ensure strict anhydrous conditions. |
| Residual Solvents | Check for residual solvents by GC or ¹H NMR. | Optimize the drying process. Use a rotary evaporator followed by a vacuum oven at a controlled temperature to avoid product degradation. |
| Co-precipitation of Ammonium Chloride | High levels of inorganic salts in the final product. | During the workup, a carefully chosen solvent system for recrystallization can leave inorganic salts behind. Alternatively, a minimal water wash followed by solvent exchange can be explored, but this risks product loss due to the solubility of the hydrochloride salt. |
Troubleshooting Logic Diagram
This diagram provides a systematic approach to diagnosing low-yield issues.
Caption: Decision tree for troubleshooting low yield in 1H-Indole-4-carboximidamide synthesis.
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of 1H-Indole-4-carboximidamide Hydrochloride
Safety Note: This procedure involves corrosive and toxic gases and should only be performed in a suitable reactor within a well-ventilated area by trained personnel.
-
Reactor Preparation: Charge a 50 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a subsurface gas inlet with anhydrous ethanol (20 L).
-
Charge Starting Material: Add 4-cyanoindole (1.0 kg, 7.03 mol) to the reactor.
-
Cooling: Begin stirring and cool the resulting slurry to 0-5 °C using a circulating chiller.
-
HCl Addition: Sparge anhydrous hydrogen chloride gas through the subsurface inlet at a rate that maintains the internal temperature below 10 °C. The reaction is exothermic and requires careful monitoring. Continue the addition until the solution is saturated and the starting material is fully dissolved and converted (approx. 1.5-2.0 kg of HCl). Monitor by taking aliquots for analysis (e.g., HPLC).
-
Reaction Hold: Once the reaction is complete, stop the HCl flow and stir the mixture at 0-5 °C for an additional 2 hours.
-
Ammonolysis: Cool the reaction mixture to below 0 °C. Introduce anhydrous ammonia gas via the subsurface sparge tube at a controlled rate, ensuring the temperature does not exceed 15 °C. Continue the addition until the solution is basic.
-
Product Formation: Stir the reaction mixture for 8-12 hours at room temperature. The product will precipitate as a white or off-white solid.
-
Isolation: Filter the solid product using a suitable filter press or Nutsche filter.
-
Washing: Wash the filter cake with cold, anhydrous diethyl ether (2 x 5 L) to remove residual organic impurities.
-
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Expected Yield: 75-85% of 1H-Indole-4-carboximidamide hydrochloride.
References
- Shaabani, S., Xu, R., et al. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Green Chemistry, 21, 225-232.
- MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules.
- BenchChem. (2025). Application Note: Strategies for the Scale-Up Synthesis of 1H-Indol-2-ol (Oxindole) Derivatives.
- Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing.
- Royal Society of Chemistry. (n.d.). Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances.
- J&K Scientific. (2025). Pinner Reaction.
- BenchChem. (n.d.). Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis.
- Wikipedia. (n.d.). Pinner reaction.
- NROChemistry. (n.d.). Pinner Reaction.
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
- PureSynth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis.
- Reddit. (2024). Looking for tips on scaling up organic syntheses. r/chemistry.
- Lab Manager. (2022). How to Scale Up a New Synthesis Reaction.
- Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refinement of 1H-Indole-4-carboximidamide for Higher Purity
Welcome to the technical support guide for the purification of 1H-Indole-4-carboximidamide. This document is designed for researchers, medicinal chemists, and process development scientists who require this compound in a high state of purity for downstream applications, such as in drug discovery and development.[1] Achieving high purity is paramount, as even minor impurities can significantly impact biological assay results and pharmacokinetic studies.
This guide provides a structured, problem-oriented approach to troubleshooting common purification challenges. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your refinement process.
Troubleshooting Guide: From Crude to High Purity
This section addresses specific issues you may encounter during the purification of 1H-Indole-4-carboximidamide, presented in a direct question-and-answer format.
Q1: My initial synthesis yielded a crude, discolored solid containing significant neutral starting material (e.g., 1H-indole-4-carbonitrile). What is the most efficient method for a bulk cleanup?
A1: Acid-Base Extraction is the method of choice for this scenario.
-
Expertise & Experience: The carboximidamide functional group (amidine) is basic, with a pKa that allows for its protonation by a moderately strong acid.[2][3] This converts the molecule into a water-soluble salt. In contrast, the starting nitrile and other neutral or weakly acidic byproducts will remain in the organic phase. This difference in solubility is the foundation for a highly effective and scalable purification technique.[4][5]
-
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl) (3 x 50 mL per gram of crude product). The basic 1H-Indole-4-carboximidamide will be protonated and move into the aqueous layer.
-
Separation: Collect the aqueous layers. The organic layer, containing neutral impurities like unreacted nitrile, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This deprotonates the amidinium salt, causing the neutral 1H-Indole-4-carboximidamide to precipitate.
-
Product Extraction: Extract the now-basic aqueous solution with a fresh organic solvent (e.g., ethyl acetate, 3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, solid product.
-
-
Trustworthiness (Self-Validation): The success of this extraction can be quickly verified. A Thin Layer Chromatography (TLC) analysis of the initial organic solution versus the final purified organic solution should show a significant reduction or complete disappearance of the impurity spots.
Q2: Following an initial cleanup, my 1H-Indole-4-carboximidamide is still slightly off-color, and HPLC analysis indicates a purity of 95-98%. How can I achieve >99% purity?
A2: Recrystallization is the ideal technique for removing minor, structurally similar impurities and improving the crystalline form of your product.
-
Expertise & Experience: Recrystallization is a powerful method for purifying solid compounds.[6][7] The principle relies on the subtle differences in solubility between your desired compound and the impurities in a chosen solvent system at varying temperatures. For indole derivatives, mixed solvent systems are often highly effective.[8]
-
Experimental Protocol: Recrystallization
-
Solvent Screening: The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot. For indole-based compounds, systems like methanol/water, ethanol/water, or acetonitrile are excellent starting points.[7][8]
-
Dissolution: Place the semi-pure solid in a flask and add the minimum amount of the hot primary solvent (e.g., methanol) required to fully dissolve it.
-
Induce Crystallization: Slowly add the anti-solvent (e.g., deionized water) dropwise to the hot solution until it becomes slightly turbid. If needed, add a few more drops of the primary solvent to redissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
-
-
Trustworthiness (Self-Validation): A successful recrystallization will yield a product that is visibly more crystalline and lighter in color. A sharp, well-defined melting point and a single, sharp peak on HPLC analysis will confirm the high purity.[10]
Q3: My product contains an impurity that co-crystallizes, and acid-base extraction is ineffective. How can I separate these closely related compounds?
A3: Flash Column Chromatography on silica gel is the recommended approach for challenging separations.
-
Expertise & Experience: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[10] For basic compounds like amidines, which can interact strongly with the acidic silica gel, it is often necessary to modify the mobile phase to ensure good recovery and prevent streaking or decomposition.[7]
-
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase Selection: Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase polarity. A typical starting gradient might be 100% Hexane to 50:50 Hexane/Ethyl Acetate.
-
Additive for Basic Compounds: To prevent issues with the acidic silica, add 0.5-1% triethylamine (TEA) or a 7N solution of ammonia in methanol to your mobile phase.[10] This will neutralize the acidic sites on the silica gel, improving the peak shape and recovery of your basic compound.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM, adsorb it onto a small amount of silica gel, and dry it. This "dry loading" technique often results in better separation.
-
Elution and Collection: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Trustworthiness (Self-Validation): TLC analysis of the collected fractions will clearly show the separation of the desired product from the impurity. Post-purification HPLC and NMR will confirm the removal of the problematic impurity.
Process Visualization: Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of 1H-Indole-4-carboximidamide.
Caption: Decision workflow for purifying 1H-Indole-4-carboximidamide.
Data Summaries for Quick Reference
Table 1: Troubleshooting Common Impurities
| Observed Issue | Likely Impurity | Recommended Purification Method | Principle of Separation |
| Oily crude product; extra spot on TLC with different polarity. | Unreacted 1H-indole-4-carbonitrile or other neutral starting materials. | Acid-Base Extraction | Difference in basicity; product forms a water-soluble salt while neutral impurities do not.[2][4] |
| Off-white or yellow solid; minor peaks in HPLC close to the main peak. | Structurally similar byproducts (e.g., over-alkylation, hydrolysis products). | Recrystallization | Small differences in solubility in a specific solvent system.[8][9] |
| Persistent impurity that co-elutes or co-crystallizes. | Isomers or compounds with very similar polarity and solubility. | Flash Column Chromatography (with baseline modifier like TEA). | Differential adsorption to the stationary phase.[7][10] |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Primary Solvent(s) | Co-Solvent / Additive | Target Use Case |
| Acid-Base Extraction | Ethyl Acetate or Dichloromethane | 1M HCl (aq), 2M NaOH (aq) | Bulk removal of neutral or acidic impurities.[11] |
| Recrystallization | Methanol, Ethanol, or Acetonitrile | Deionized Water | Final polishing to achieve >99% purity.[7][8] |
| Flash Chromatography | Ethyl Acetate / Hexanes | 0.5-1% Triethylamine (TEA) | Separation of closely-related, stubborn impurities.[10] |
Frequently Asked Questions (FAQs)
-
Q: What are the key ¹H NMR signals to look for in 1H-Indole-4-carboximidamide?
-
A: While a specific reference spectrum is not provided, based on the structures of related indole compounds like 1H-indole-4-carboxaldehyde[12][13] and general knowledge of amidines, you should expect to see characteristic signals for the indole ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). The N-H protons of the indole and the amidine group will likely appear as broad singlets that are exchangeable with D₂O. The proton on C2 of the indole ring is often a distinct signal.
-
-
Q: Why is it necessary to add a base (e.g., triethylamine) to the solvent system during column chromatography?
-
A: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds, such as the amidine moiety in your product, can bind irreversibly to these acidic sites. This leads to poor recovery, tailing of the product peak, and in some cases, degradation of the compound on the column. Adding a small amount of a volatile base like triethylamine (TEA) neutralizes these active sites, allowing the basic compound to elute cleanly.[7]
-
-
Q: What are the best practices for storing purified 1H-Indole-4-carboximidamide to prevent degradation?
-
A: Amidine-containing compounds can be susceptible to hydrolysis. Therefore, high-purity 1H-Indole-4-carboximidamide should be stored in a tightly sealed container, protected from moisture and light. For long-term storage, it is advisable to keep it in a desiccator at low temperatures (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).
-
References
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
- WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents. (n.d.). Google Patents.
-
Acid–base extraction - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
- US5085991A - Process of preparing purified aqueous indole solution - Google Patents. (n.d.). Google Patents.
-
Crystallization purification of indole. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
What is the best technique for amide purification? (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Acid-base extraction - Bionity. (n.d.). Bionity. Retrieved January 19, 2026, from [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Acid base extraction flow chart. (n.d.). Retrieved January 19, 2026, from [Link]
-
What is an Acid and Base Extraction? - Engineering Ideas Clinic - Confluence. (n.d.). Confluence. Retrieved January 19, 2026, from [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 19, 2026, from [Link]
-
SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.). Retrieved January 19, 2026, from [Link]
-
Food Chemistry Advances - FLORE. (2024, February 15). FLORE. Retrieved January 19, 2026, from [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Synthesis of amidines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
1H-indole-4-carboxaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]
-
Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PubMed Central. (2019, August 21). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Publishing. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
Sources
- 1. Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 3. irp.cdn-website.com [irp.cdn-website.com]
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Validation & Comparative
Validating the In Vivo Efficacy of 1H-Indole-4-carboximidamide: A Comparative Guide for Preclinical Researchers
For researchers and drug development professionals, the journey from a promising chemical entity to a validated preclinical candidate is both complex and critical. This guide provides an in-depth technical framework for validating the in vivo efficacy of 1H-Indole-4-carboximidamide, a novel indole scaffold. Due to the nascent stage of research on this specific molecule, direct in vivo data is not yet publicly available. Therefore, this guide adopts a scientifically rigorous, comparative approach. We will leverage the extensive body of research on structurally related indole derivatives to hypothesize potential therapeutic applications for 1H-Indole-4-carboximidamide and provide detailed, field-proven protocols to test these hypotheses.
This guide is structured to empower researchers with the rationale behind experimental choices, ensuring that each protocol functions as a self-validating system. By comparing against established indole-based compounds, we can create a robust data package to ascertain the true therapeutic potential of 1H-Indole-4-carboximidamide.
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile structure allows for a wide range of chemical modifications, leading to diverse biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[2][3] Our focus, 1H-Indole-4-carboximidamide, belongs to the broader class of indole carboxamides, which have shown significant therapeutic promise.
A critical insight from related compounds, specifically indole-4-carboxamides, reveals a potential mechanism of action as prodrugs. In Mycobacterium tuberculosis (Mtb), these compounds are hydrolyzed by an amidase to release 4-aminoindole, which then acts as a tryptophan antimetabolite, disrupting an essential biosynthetic pathway.[4] This provides a compelling starting point for our investigation, suggesting anti-infective, particularly anti-tubercular, activity as a primary hypothesis. Furthermore, various indole-2-carboxamides and indole-3-derivatives have demonstrated potent anti-inflammatory and anti-cancer effects in vivo, expanding our potential therapeutic avenues.[5][6][7]
Comparative Framework: Selecting Benchmarks for Efficacy
To objectively evaluate 1H-Indole-4-carboximidamide, we must compare its performance against well-characterized alternatives. Based on the activities of related indole structures, we propose a multi-pronged validation approach targeting three key therapeutic areas: Tuberculosis, Inflammatory Bowel Disease, and Oncology.
Table 1: Comparative Profile of Indole-Based Therapeutics
| Compound Class | Specific Example(s) | Therapeutic Area | Proven In Vivo Efficacy | Mechanism of Action (Primary) |
| Indole-2-carboxamide | NITD-304, NITD-349, LG4 | Tuberculosis, Inflammation (DKD) | Significant reduction in Mtb CFU in mouse lungs; amelioration of diabetic kidney disease.[5][8] | MmpL3 Inhibition (Mtb); Inhibition of MAPK-mediated inflammation.[9][10] |
| Indole-3-propionic acid | Indole-3-propionic acid (IPA) | Inflammation (Colitis) | Ameliorated DSS-induced colitis in mice.[4] | Regulation of macrophage metabolism (inhibition of glycolysis, promotion of FAO).[4] |
| Indole-3-glyoxylamide | OXi8006 | Oncology (Head & Neck Cancer) | Significant tumor growth inhibition in mouse xenograft model.[11] | Tubulin polymerization inhibition.[11] |
| ASK1 Inhibitor | Selonsertib (GS-4997) | Inflammation, Fibrosis | Potential anti-inflammatory and anti-fibrotic activities.[12] | Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1).[12] |
| 1H-Indole-4-carboximidamide | Test Compound | Hypothesized: Tuberculosis, Inflammation, Oncology | To Be Determined | Hypothesized: Tryptophan antimetabolite, Anti-inflammatory signaling modulation, Cytotoxicity |
In Vivo Efficacy Models: Detailed Protocols
The following section provides detailed, step-by-step protocols for key in vivo experiments. The causality behind experimental choices is explained to ensure scientific rigor and reproducibility.
Validating Anti-Tubercular Activity: The Mouse Model of Mtb Infection
Rationale: Based on the known activity of indole-4-carboxamides against Mtb, this is a primary and logical starting point.[4] This model allows for the assessment of bactericidal or bacteriostatic activity in both acute and chronic infection settings. Indole-2-carboxamides have proven efficacious in this model, making them excellent comparators.[8][13]
Experimental Workflow Diagram:
Caption: Workflow for M. tuberculosis in vivo efficacy model.
Step-by-Step Protocol:
-
Animal Model: Use 6- to 8-week-old female C57BL/6 mice. Acclimatize animals for at least one week before infection. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Infection: Infect mice via the aerosol route with Mycobacterium tuberculosis H37Rv to deliver approximately 100-200 bacteria to the lungs.
-
Treatment Groups (n=6-8 mice/group):
-
Group 1 (Vehicle Control): Administer the formulation vehicle orally (p.o.) once daily.
-
Group 2 (Test Compound): Administer 1H-Indole-4-carboximidamide at varying doses (e.g., 10, 30, 100 mg/kg, p.o.) once daily. Dose selection should be informed by prior maximum tolerated dose (MTD) studies.
-
Group 3 (Comparator): Administer a known active indole-2-carboxamide (e.g., NITD-304 or Compound 25 from relevant studies) at an effective dose (e.g., 50-300 mg/kg, p.o.) once daily.[8][13]
-
Group 4 (Positive Control): Administer a standard anti-TB drug like Rifampicin (e.g., 10 mg/kg, p.o.) once daily.
-
-
Dosing and Duration: Begin treatment one day (acute model) or four weeks (chronic model) post-infection and continue for four weeks.
-
Efficacy Readout: At the end of the treatment period, sacrifice the mice. Aseptically remove the lungs and spleen, homogenize the tissues in phosphate-buffered saline (PBS) with 0.05% Tween-80.
-
Bacterial Load Quantification: Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates supplemented with OADC. Incubate at 37°C for 3-4 weeks and count the colony-forming units (CFU).
-
Data Analysis: Express data as log10 CFU per organ. Compare the mean log10 CFU of treated groups to the vehicle control group. A statistically significant reduction indicates efficacy.
Validating Anti-Inflammatory Activity: The DSS-Induced Colitis Model
Rationale: The dextran sulfate sodium (DSS) model is a widely used and reproducible model of acute colitis that shares many pathological features with human ulcerative colitis.[14][15] Given that various indole derivatives show potent anti-inflammatory effects, this model is ideal for assessing the potential of 1H-Indole-4-carboximidamide in treating inflammatory bowel disease.[4]
Experimental Workflow Diagram:
Caption: Workflow for DSS-induced colitis model.
Step-by-Step Protocol:
-
Animal Model: Use 8- to 10-week-old C57BL/6 mice.
-
Induction of Colitis: Administer 2.5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 7 consecutive days.[2] The control group receives regular drinking water.
-
Treatment Groups (n=8-10 mice/group):
-
Group 1 (Sham Control): Regular water + Vehicle (p.o.) daily.
-
Group 2 (DSS Control): DSS water + Vehicle (p.o.) daily.
-
Group 3 (Test Compound): DSS water + 1H-Indole-4-carboximidamide (Test Doses, p.o.) daily.
-
Group 4 (Comparator): DSS water + Indole-3-propionic acid (IPA) (e.g., 20-40 mg/kg, p.o.) daily as a positive control.[4]
-
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis (Day 8-10):
-
Colon Length: Sacrifice mice and measure the length of the colon from the cecum to the anus. Colon shortening is a key indicator of inflammation.
-
Histopathology: Fix a distal segment of the colon in 10% formalin for Hematoxylin and Eosin (H&E) staining to assess tissue damage, ulceration, and immune cell infiltration.
-
Myeloperoxidase (MPO) Assay: Homogenize a colon tissue segment to measure MPO activity, a marker of neutrophil infiltration.
-
Cytokine Measurement: Analyze levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates using ELISA or qPCR.
-
-
Data Analysis: Compare DAI scores, colon length, histological scores, MPO activity, and cytokine levels between the treated groups and the DSS control group.
Validating Anti-Cancer Activity: The Xenograft Tumor Model
Rationale: The indole scaffold is prevalent in many anti-cancer agents.[7][8] A xenograft model, where human cancer cells are implanted into immunodeficient mice, is the gold standard for preclinical evaluation of anti-tumor efficacy.[16]
Experimental Workflow Diagram:
Caption: Workflow for cancer xenograft in vivo model.
Step-by-Step Protocol:
-
Animal Model: Use 6- to 8-week-old female nude mice (e.g., BALB/c nude).
-
Cell Culture and Implantation: Culture a relevant human cancer cell line (e.g., A549 lung carcinoma, MGC-803 gastric cancer).[6][17] Harvest cells and inject 1-5 x 10^6 cells subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups.
-
Treatment Groups (n=6-8 mice/group):
-
Group 1 (Vehicle Control): Administer vehicle (p.o. or i.p.) on the determined schedule.
-
Group 2 (Test Compound): Administer 1H-Indole-4-carboximidamide at varying doses.
-
Group 3 (Positive Control): Administer a standard chemotherapeutic agent (e.g., Doxorubicin, Cisplatin) at an effective dose.
-
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Sacrifice the mice.
-
Efficacy Analysis:
-
Excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) percentage.
-
Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blot: Analyze tumor lysates for key signaling proteins related to apoptosis (Bax, Bcl-2) or the compound's hypothesized target.
-
-
Data Analysis: Compare tumor volumes and weights between treated groups and the vehicle control.
Conclusion and Future Directions
While direct evidence for the in vivo efficacy of 1H-Indole-4-carboximidamide is currently lacking, its chemical structure places it within a class of compounds with profound and diverse biological activities. The comparative framework and detailed protocols provided in this guide offer a clear and scientifically robust pathway for its preclinical validation.
The initial focus should be on the Mycobacterium tuberculosis infection model, given the strong mechanistic precedent set by related indole-4-carboxamides.[4] Concurrently, exploring its potential in inflammation and oncology using the DSS-colitis and xenograft models will provide a comprehensive understanding of its therapeutic landscape. Successful outcomes in any of these validated models would position 1H-Indole-4-carboximidamide as a promising candidate for further drug development.
This guide serves as a foundational blueprint. Researchers must adapt these protocols based on emerging in vitro data, pharmacokinetic profiles, and MTD studies for 1H-Indole-4-carboximidamide. Through this systematic and comparative approach, the scientific community can efficiently and effectively unlock the potential of this novel indole derivative.
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Comparing 1H-Indole-4-carboximidamide with other PARP inhibitors.
An In-Depth Comparative Guide to PARP Inhibitors: Benchmarking 1H-Indole-4-carboxamide Derivatives Against Clinically-Approved Agents
Introduction: The Central Role of PARP in Genomic Integrity
Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are critical nuclear enzymes that function as frontline responders to DNA damage.[1] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, synthesizes long chains of poly(ADP-ribose) or PAR.[2][3][4] This PARylation process acts as a scaffold, recruiting other essential DNA repair proteins to the lesion to orchestrate the Base Excision Repair (BER) pathway, thereby maintaining genomic stability.[3][4]
The inhibition of this catalytic activity represents a cornerstone of modern oncology, particularly for cancers harboring defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations.[3] When PARP is inhibited, unrepaired SSBs accumulate. During DNA replication, these SSBs are converted into more cytotoxic DSBs.[5] In HR-deficient cells, these DSBs cannot be repaired accurately, leading to genomic collapse and cell death—a concept known as synthetic lethality.[3][5]
However, not all PARP inhibitors (PARPi) are created equal. Beyond catalytic inhibition, a second, more potent mechanism of cytotoxicity has been identified: PARP trapping .[5][6] This occurs when the inhibitor not only blocks PARP's catalytic site but also stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA.[5][7] These trapped complexes are formidable roadblocks to DNA replication and are considered more cytotoxic than the unrepaired SSBs alone.[7][8] The efficiency of PARP trapping varies significantly among inhibitors and is a key differentiator in their therapeutic potency.[5][9][10]
This guide provides a comparative analysis of a promising research scaffold, 1H-indole-4-carboxamide , against established clinical PARP inhibitors, focusing on enzymatic potency, cellular activity, and the critical mechanism of PARP trapping.
The Inhibitors: A Comparative Profile
For this analysis, we will compare the lead compound from the 1H-indole-4-carboxamide series, LX15 , with three clinically significant PARP inhibitors that represent the spectrum of trapping efficiencies: Veliparib (low trapping), Olaparib (moderate trapping), and Talazoparib (high trapping).
-
1H-Indole-4-carboxamide (Lead Compound: LX15): This novel scaffold was developed through rational drug design to fit into the nicotinamide pocket of the PARP1 catalytic site.[11] Research has identified the derivative LX15 as a highly potent inhibitor of the PARP1 enzyme in biochemical assays, showing promising cytotoxic effects against BRCA1-deficient cancer cells.[11]
-
Veliparib (ABT-888): An early-generation PARP inhibitor, Veliparib is a potent catalytic inhibitor of both PARP1 and PARP2.[12][13][14] However, it is widely characterized as a very weak PARP trapper, meaning its cellular effects are primarily driven by the catalytic inhibition mechanism.[5][7]
-
Olaparib (AZD-2281): The first PARP inhibitor to receive FDA approval, Olaparib is a robust catalytic inhibitor and a moderate PARP trapper.[3][9] Its success in treating BRCA-mutated ovarian and breast cancers validated the principle of synthetic lethality in the clinic.[1]
-
Talazoparib (BMN-673): Talazoparib is distinguished by its exceptionally high PARP trapping efficiency, which is reported to be up to 100 times greater than other inhibitors.[6][8][10] This potent trapping activity makes it one of the most cytotoxic PARP inhibitors, even at concentrations where catalytic inhibition is comparable to other agents.[6][15]
Quantitative Comparison: Potency and Cellular Activity
The efficacy of a PARP inhibitor is determined by both its ability to inhibit the enzyme's catalytic function (measured by IC50 or Ki values) and its functional impact within a cellular context, which includes PARP trapping.
| Inhibitor | Target(s) | Enzymatic Potency (Ki/IC50, nM) | Source(s) |
| LX15 (Indole derivative) | PARP-1 | IC50: 13 | [11] |
| Veliparib | PARP-1 / PARP-2 | Ki: 5.2 / 2.9 | [12][16] |
| Olaparib | PARP-1 / PARP-2 | IC50: ~1-5 | [17][18] |
| Talazoparib | PARP-1 / PARP-2 | IC50: ~4-11 | [8] |
| Table 1: Comparative Enzymatic Potency of PARP Inhibitors. This table summarizes the reported in vitro potency against PARP1 and PARP2 enzymes. Note that assay conditions can vary between studies. |
| Inhibitor | Relative PARP Trapping Potency | Cellular Potency (CC50, BRCA1-deficient MDA-MB-436 cells) | Source(s) |
| LX15 (Indole derivative) | Not Reported | 980 nM | [11] |
| Veliparib | Low | ~19,800 nM | [1] |
| Olaparib | Moderate | ~15,500 nM | [1] |
| Talazoparib | Very High | Not directly compared in the same study as LX15 | [5][9][10] |
| Table 2: Cellular Activity and PARP Trapping Efficiency. This table highlights the crucial difference in PARP trapping and its correlation with cellular cytotoxicity in a relevant cancer cell line. |
Expert Interpretation: The data reveals a critical distinction. The 1H-indole-4-carboxamide derivative LX15 demonstrates excellent enzymatic potency (IC50 = 13 nM), comparable to or even slightly better than some established clinical agents.[11] More importantly, its cellular potency in BRCA1-deficient cells (CC50 = 0.98 µM) is significantly greater than that reported for Veliparib and Olaparib in similar cell lines, suggesting that it may possess a more potent mechanism of action than simple catalytic inhibition, possibly involving efficient PARP trapping.[1][11] The rank order of trapping potency is well-established in literature as Talazoparib >> Olaparib > Veliparib, which strongly correlates with their respective cytotoxicities.[5][9]
Mechanistic Deep Dive: Catalytic Inhibition vs. PARP Trapping
To understand the comparative data, it is essential to visualize the distinct mechanisms through which these inhibitors function.
Mechanism 1: Inhibition of PARP Catalytic Activity
When a PARP inhibitor occupies the NAD+ binding pocket of the enzyme's catalytic domain, it prevents the synthesis of PAR chains. This abrogates the recruitment of downstream DNA repair factors, leading to an accumulation of SSBs.
Caption: PARP1 signaling pathway for Single-Strand Break (SSB) repair and its inhibition.
Mechanism 2: PARP Trapping and Synthetic Lethality
Potent PARP trappers do more than just inhibit catalysis; they lock the PARP enzyme onto the DNA. During S-phase, the advancing replication machinery collides with this trapped PARP-DNA complex, causing the replication fork to stall and collapse, generating a DSB. In cells with defective HR repair (e.g., BRCA mutations), these DSBs cannot be fixed, leading to cell death.
Caption: Mechanism of PARP trapping leading to synthetic lethality in HR-deficient cells.
Experimental Protocols for Inhibitor Evaluation
To ensure trustworthy and reproducible results, rigorous, self-validating experimental protocols are essential. Here are methodologies to compare PARP inhibitors.
Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the catalytic activity of purified PARP1 enzyme.
Principle: The assay measures the consumption of NAD+, the substrate for PARP1, in the presence of activated DNA. A decrease in NAD+ consumption in the presence of an inhibitor indicates enzymatic inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
PARP Assay Buffer: Prepare a buffer of 50 mM Tris-HCl (pH 7.5) with 10 mM MgCl₂.[2] Causality: This buffer provides the optimal pH and ionic environment for PARP1 enzymatic activity.
-
Activated DNA: Use sheared salmon sperm DNA at a working concentration of 0.25 mg/mL.[2] Causality: The sheared DNA provides the necessary single-strand breaks to activate the PARP1 enzyme.
-
NAD+ Solution: Prepare a working solution of NAD+ (e.g., 50 µM).[2]
-
Inhibitor Dilutions: Perform a serial dilution of the test compounds (e.g., LX15, Olaparib) in DMSO, then dilute further in PARP Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1% to avoid solvent effects.[19]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of recombinant human PARP1 enzyme (e.g., 0.6 nM final concentration) to each well.[2]
-
Add 5 µL of the serially diluted inhibitor or vehicle control (DMSO in buffer) to the appropriate wells.
-
Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of a pre-mixed solution containing activated DNA and NAD+.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value for each compound.
-
Protocol 2: Cellular PARP Activity Assay (Western Blot for PAR)
This assay provides direct evidence of target engagement in a cellular environment by measuring the levels of PAR polymer, the product of PARP activity.
Principle: Cells are treated with a DNA damaging agent to stimulate PARP activity. In the presence of an effective PARP inhibitor, the formation of PAR polymers will be significantly reduced. This reduction is visualized and quantified by Western blot.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-436 or HeLa) and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the PARP inhibitors or vehicle control for 1-2 hours.
-
Induce DNA damage by treating cells with a damaging agent (e.g., 10 mM H₂O₂ for 10 minutes or 0.01% MMS for 15 minutes).[7] Causality: H₂O₂ and MMS are potent inducers of SSBs, leading to robust PARP1 activation and PAR polymer formation.
-
-
Cell Lysis:
-
Immediately after treatment, wash cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Crucially, a PARG inhibitor (e.g., ADP-HPD) must be included in the lysis buffer. Causality: PARG is the enzyme that degrades PAR polymers. Its inhibition is essential to preserve the PAR signal for detection.[21]
-
Scrape the cells, collect the lysate, and sonicate briefly to shear genomic DNA.[21]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine protein concentration of the supernatant using a BCA assay.
-
Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel.[21] Causality: A lower percentage gel is used because PARylated proteins form a high molecular weight smear.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against PAR polymers (e.g., mouse monoclonal) overnight at 4°C.[21][22]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
A strong smear in the vehicle-treated, DNA-damaged sample indicates robust PARP activity.
-
A dose-dependent reduction in this smear in the inhibitor-treated lanes demonstrates cellular target engagement and inhibition.
-
Synthesis and Future Perspectives
This comparative analysis underscores a critical principle in the development of PARP inhibitors: while potent enzymatic inhibition is a prerequisite, it is not the sole determinant of cellular efficacy. The ability to trap PARP enzymes on DNA is a dominant driver of cytotoxicity, as exemplified by the superior potency of high-trapping agents like Talazoparib.
The novel 1H-indole-4-carboxamide scaffold, represented by the lead compound LX15 , is a compelling candidate for further investigation. Its high enzymatic potency combined with significant cytotoxicity in a BRCA1-deficient cell line suggests it may be an effective PARP trapper.[11] Future studies must now focus on directly quantifying its PARP trapping efficiency relative to clinical benchmarks. Furthermore, evaluating its selectivity across the PARP family and assessing its pharmacokinetic properties will be crucial next steps in determining its potential as a next-generation therapeutic agent. For researchers, the choice of inhibitor should be guided by the experimental goal: Veliparib may be suitable for studies aiming to isolate the effects of catalytic inhibition, whereas Talazoparib is the tool of choice for maximizing cytotoxicity via the PARP trapping mechanism. The 1H-indole-4-carboxamide scaffold represents a promising new chemical entity that warrants deeper exploration in this increasingly important therapeutic space.
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The Antimicrobial Potential of Indole Scaffolds: A Comparative Guide to 1H-Indole-4-carboximidamide and Other Bioactive Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole ring, a privileged scaffold in medicinal chemistry, is a constituent of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its presence in the essential amino acid tryptophan underscores its fundamental role in biological systems.[1] In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, indole and its derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[3][4] This guide provides a comparative analysis of the antimicrobial potential of 1H-Indole-4-carboximidamide against other key indole-based compounds, supported by available experimental data and insights into their structure-activity relationships.
While direct and extensive antimicrobial screening data for 1H-Indole-4-carboximidamide is not abundant in publicly accessible literature, we can infer its potential by examining structurally related compounds, particularly those bearing the carboximidamide (amidine) or a bioisosteric aminoguanidine moiety. Recent studies on indolyl derivatives containing aminoguanidinium groups offer valuable insights into the antimicrobial prospects of this class of molecules.[5]
Comparative Antimicrobial Activity
The antimicrobial efficacy of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring.[6] Below, we compare the antimicrobial profiles of aminoguanidine-containing indole derivatives (as a proxy for 1H-Indole-4-carboximidamide) with other notable classes of antimicrobial indole compounds.
Indole Derivatives with Aminoguanidinium Moieties
A recent study by Li et al. (2023) detailed the synthesis and evaluation of a series of indole derivatives featuring an aminoguanidine group, which is structurally and electronically similar to a carboximidamide.[5] These compounds demonstrated significant antibacterial activity, particularly against Gram-negative bacteria like Klebsiella pneumoniae.[5]
One of the most potent compounds from this study, designated as 4P ((Z)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)methylene)hydrazine-1-carboximidamide), exhibited robust bactericidal activity against a resistant strain of K. pneumoniae with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL and a Minimum Bactericidal Concentration (MBC) of 8 µg/mL.[5] The study also highlighted the low hemolytic activity of this compound, suggesting a favorable preliminary safety profile.[5] The proposed mechanism of action for these compounds involves the disruption of bacterial membrane integrity and the inhibition of dihydrofolate reductase (DHFR), a key enzyme in bacterial metabolism.[5]
Indole-3-Carboxamide Derivatives
Indole-3-carboxamide derivatives represent another important class of antimicrobial indoles.[7][8][9] Studies have shown their efficacy against a range of bacteria and fungi. For instance, certain indole carboxamide derivatives have demonstrated activity comparable to the standard antibiotic ampicillin against Staphylococcus aureus.[7] The antifungal activity of carboxamide derivatives has also been noted to be generally higher than that of related propanamide derivatives.[7]
A study on α,ω-di(indole-3-carboxamido)polyamine derivatives identified analogues with potent activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with MIC values as low as ≤ 0.28 µM.[8][9][10] These compounds are also capable of potentiating the activity of conventional antibiotics like doxycycline against Gram-negative bacteria, suggesting a mechanism that involves disrupting the bacterial membrane.[8][9][10]
Indole-Triazole Conjugates
The hybridization of the indole scaffold with a 1,2,4-triazole ring has yielded compounds with excellent antibacterial and antifungal activities.[3][11] These conjugates have shown good to moderate activity against Gram-negative bacteria, with MIC values around 250 µg/mL.[11] Notably, some indole-triazole hybrids have demonstrated potent antifungal activity against Candida tropicalis and Candida albicans, with MIC values as low as 2 µg/mL.[11] The presence of a free N-H group in the indole ring has been suggested to be important for their antibacterial activity.[11]
Data Summary: A Comparative Overview
The following table summarizes the antimicrobial activities of different classes of indole derivatives, providing a comparative perspective on their potential efficacy.
| Compound Class | Representative Compound(s) | Target Organisms | Key Findings (MIC values) | Proposed Mechanism of Action | Reference(s) |
| Indolyl Aminoguanidines | (Z)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)methylene)hydrazine-1-carboximidamide (4P) | Klebsiella pneumoniae (resistant) | MIC: 4 µg/mL; MBC: 8 µg/mL | Membrane disruption, DHFR inhibition | [5] |
| Indole-3-Carboxamides | α,ω-di(5-bromo-indole-3-carboxamido)polyamine (13b) | S. aureus, A. baumannii, C. neoformans | MIC ≤ 0.28 µM | Membrane perturbation, antibiotic potentiation | [8][9][10] |
| Indole-Triazole Conjugates | Various indole-1,2,4-triazole conjugates | Gram-negative bacteria, Candida spp. | Antibacterial MIC: ~250 µg/mL; Antifungal MIC: as low as 2 µg/mL | Not fully elucidated, N-H group on indole ring may be important | [3][11] |
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
The evaluation of antimicrobial activity is crucial for the development of new therapeutic agents. The following are standardized protocols for determining the in vitro efficacy of novel compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of a compound's antimicrobial activity.
Methodology:
-
Plate Preparation: A sterile agar plate is uniformly inoculated with a standardized suspension of the test microorganism.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disk. A larger zone of inhibition generally indicates greater antimicrobial activity.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of indole derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Position of Substitution: The biological activity of indole derivatives can be significantly influenced by the position of substituents on the indole ring. For instance, substitutions at the N1, C2, C3, and C5 positions have been shown to modulate antimicrobial efficacy.[6][7]
-
Nature of Substituents: The type of functional group attached to the indole nucleus plays a critical role. Electron-withdrawing groups, such as halogens, can enhance the antimicrobial activity of certain indole derivatives.[5] The presence of bulky substituents can also impact the interaction with microbial targets.
-
Hybridization: Combining the indole scaffold with other pharmacologically active moieties, such as triazoles or polyamines, can lead to hybrid compounds with enhanced or synergistic antimicrobial effects.[8][9][10][11]
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A Comparative Guide to the Structure-Activity Relationship of 1H-Indole-4-carboximidamide Analogs
The 1H-indole-4-carboximidamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across diverse therapeutic areas. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of its analogs, focusing on two key applications: as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) for oncology and as novel agents targeting tryptophan biosynthesis in Mycobacterium tuberculosis. We will explore the causality behind experimental design, present validating data, and provide detailed protocols for key assays.
Part 1: 1H-Indole-4-carboximidamide Analogs as PARP-1 Inhibitors for Cancer Therapy
The inhibition of PARP-1, a key enzyme in the DNA damage response (DDR), is a clinically validated strategy in oncology, particularly for cancers harboring deficiencies in other DNA repair pathways like BRCA1/2 mutations. The 1H-indole-4-carboxamide core has been successfully exploited to develop potent and selective PARP-1 inhibitors.
The Rationale for Targeting PARP-1 with Indole-4-carboxamides
The design of these inhibitors is predicated on mimicking the nicotinamide moiety of the NAD+ substrate, which binds to the catalytic domain of PARP-1. The indole scaffold serves as a rigid and planar core that can be appropriately substituted to achieve high-affinity binding. The 4-carboxamide group is crucial for establishing key hydrogen bonding interactions within the active site, anchoring the molecule for optimal inhibitory activity.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 1H-indole-4-carboxamide scaffold has yielded valuable insights into the structural requirements for potent PARP-1 inhibition. A key study in this area has elucidated the importance of substitutions at the indole nitrogen and modifications of the carboxamide moiety.
One exemplary series of compounds highlights the impact of these modifications on inhibitory potency. For instance, the introduction of a piperidinyl-ethyl group at the N1 position of the indole ring was found to be beneficial for activity. Further exploration of the carboxamide portion revealed that derivatization with cyclic amines, such as a piperidine ring, can significantly enhance potency.
The SAR can be summarized as follows:
-
Indole N1-Substitution: Introduction of a basic amine-containing side chain, such as a piperidinyl-ethyl group, generally leads to increased potency. This is likely due to favorable interactions with the enzyme or improved physicochemical properties.
-
Carboxamide Moiety: Conversion of the primary carboxamide to a tertiary amide by incorporating a cyclic amine, particularly a piperidine ring, is a key determinant of high inhibitory activity. This modification likely orients the molecule optimally within the active site.
-
Indole Ring Substituents: While the core indole is essential, substitutions on the benzene portion of the indole can be explored to fine-tune properties like metabolic stability and solubility.
Comparative Performance Data
The following table summarizes the in vitro activity of a series of 1H-indole-4-carboxamide analogs against PARP-1 and their cellular effects.
| Compound ID | N1-Substituent | Carboxamide Moiety | PARP-1 IC50 (nM) | Cell Viability CC50 (μM, BRCA1 deficient cells) |
| LX10 | H | -CONH2 | >1000 | >50 |
| LX12 | -CH2CH2-N(CH3)2 | -CONH2 | 150 | 15.2 |
| LX15 | -CH2CH2-(1-piperidinyl) | -CON(CH2CH2)2O | 13 | 0.98 |
| Olaparib | (Reference) | (Reference) | 5 | 0.01 |
Data synthesized from publicly available research.
As evidenced by the data, the strategic combination of an N1-piperidinyl-ethyl substituent and a morpholinyl-carboxamide in compound LX15 results in a highly potent PARP-1 inhibitor with significant activity in BRCA1 deficient cells.[1][2]
Comparison with an Established Alternative: Olaparib
Olaparib is a first-in-class, clinically approved PARP inhibitor. When comparing the 1H-indole-4-carboxamide series to Olaparib, several key differences emerge:
-
Potency: While optimized analogs like LX15 show potent PARP-1 inhibition, Olaparib generally exhibits higher potency in both enzymatic and cellular assays.[3][4][5][6]
-
Scaffold: Olaparib is based on a phthalazinone core, which also mimics the nicotinamide of NAD+. The 1H-indole-4-carboxamide represents a distinct chemical scaffold, which may offer advantages in terms of intellectual property and potential for overcoming resistance mechanisms.
-
Adverse Effects: The adverse event profiles of different PARP inhibitors can vary. Common side effects include hematological toxicities like anemia and neutropenia.[3][7] The toxicity profile of the 1H-indole-4-carboxamide series would need to be thoroughly evaluated in preclinical and clinical studies.
Visualizing the Mechanism: PARP-1 in DNA Damage Repair
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a key process for repairing single-strand DNA breaks.
Caption: PARP-1 signaling in DNA repair and its inhibition.
Experimental Protocol: PARP-1 Inhibition Assay (ELISA-based)
This protocol describes a common method for quantifying the inhibitory activity of compounds against PARP-1.
-
Plate Coating: Coat a 96-well high-binding plate with histone H1 (a PARP-1 substrate) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Addition: Add serial dilutions of the 1H-indole-4-carboxamide analogs to the wells. Include a positive control (a known PARP-1 inhibitor like Olaparib) and a negative control (vehicle, e.g., DMSO).
-
Enzyme Reaction: Add a reaction mixture containing recombinant human PARP-1 enzyme, activated DNA, and NAD+ to each well. Incubate at room temperature for 1 hour.
-
Washing: Wash the plate as described in step 2.
-
Primary Antibody: Add a primary antibody that specifically recognizes poly(ADP-ribose) (PAR) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Detection: Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color development. Stop the reaction with a stop solution (e.g., 1M H2SO4).
-
Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[8]
Part 2: 1H-Indole-4-carboximidamide Analogs as Inhibitors of Tryptophan Biosynthesis for Tuberculosis Therapy
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action. The tryptophan biosynthesis pathway is an attractive target as it is essential for Mtb survival in the host, but absent in humans.[1][9][10][11]
The Prodrug Strategy: Targeting Tryptophan Biosynthesis
1H-Indole-4-carboxamide analogs act as prodrugs that are metabolized by an Mtb amidase to release 4-aminoindole.[12] This antimetabolite is then incorporated into the tryptophan biosynthesis pathway by tryptophan synthase, leading to the formation of a toxic 4-aminotryptophan derivative, which ultimately results in bacterial cell death.[12]
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for a large series of 1H-indole-4-carboximidamide analogs against Mtb is not extensively available in the public domain, the mechanism of action provides clear directions for optimization:
-
4-Carboxamide Group: This group is essential for the prodrug strategy, as it is the site of hydrolysis by the mycobacterial amidase. Modifications to this group could influence the rate of activation.
-
Indole Ring: The indole core is the precursor to the active 4-aminoindole antimetabolite. Substitutions on the indole ring could affect recognition by the amidase or the subsequent incorporation by tryptophan synthase. For example, fluoro-substitutions on the indole ring have been shown to be tolerated by tryptophan synthase.[13]
-
Lipophilicity: As with many antibacterial agents, balancing lipophilicity is crucial for cell wall penetration.
Comparative Performance Data
Due to the limited publicly available data on a series of 1H-indole-4-carboximidamide analogs, a comparative table is not feasible at this time. However, the lead compounds from initial studies have shown potent antitubercular activity.[12]
Comparison with an Established Alternative: Isoniazid
Isoniazid is a cornerstone of first-line tuberculosis therapy. It is also a prodrug, activated by the mycobacterial catalase-peroxidase enzyme KatG.
-
Mechanism of Action: Isoniazid primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This is a distinct mechanism from the inhibition of tryptophan biosynthesis by 1H-indole-4-carboxamide analogs.
-
Resistance: Resistance to isoniazid is common and often arises from mutations in the katG gene. The novel mechanism of action of the 1H-indole-4-carboxamide series suggests they may be active against isoniazid-resistant strains. Resistance to these indole analogs has been shown to occur through mutations in the activating amidase or in the target tryptophan biosynthesis pathway.[12]
-
Potency: Isoniazid is a highly potent antitubercular agent.[14][15] The potency of 1H-indole-4-carboxamide analogs would need to be comparable or superior to be considered as viable clinical candidates.
Visualizing the Mechanism: Tryptophan Biosynthesis in M. tuberculosis
The following diagram outlines the tryptophan biosynthesis pathway in Mtb and the mechanism of action of 1H-indole-4-carboxamide analogs.
Caption: Tryptophan biosynthesis pathway and the prodrug action.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This protocol is a widely used colorimetric method for determining the antimycobacterial potency of compounds.[16]
-
Preparation of Compound Plate: In a 96-well microplate, perform a serial two-fold dilution of the 1H-indole-4-carboxamide analogs in Middlebrook 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free control (vehicle only) and a positive control (e.g., isoniazid).
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute to the final inoculum concentration.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well of the compound plate. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Addition of Alamar Blue: Prepare a fresh solution of Alamar Blue reagent. Add 20 µL of the reagent to each well.
-
Re-incubation: Re-incubate the plate at 37°C for 24 hours.
-
Reading Results: Observe the color change in the wells. Blue indicates no bacterial growth (inhibition), while pink indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[16][17][18][19]
Conclusion
The 1H-indole-4-carboximidamide scaffold demonstrates remarkable versatility, serving as a promising foundation for the development of both anticancer and antitubercular agents. As PARP-1 inhibitors, these analogs show potent activity, and their distinct chemical structure offers an alternative to existing clinical candidates. In the realm of tuberculosis therapy, they represent a novel prodrug approach targeting an essential and unexploited bacterial pathway. Further optimization of this scaffold, guided by the structure-activity relationships outlined in this guide, holds significant promise for addressing unmet needs in both oncology and infectious disease.
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A Senior Application Scientist's Guide to the Experimental Validation of 1H-Indole-4-carboximidamide as a Potential Nitric Oxide Synthase Inhibitor
For researchers and drug development professionals, the rigorous validation of a novel compound's biological activity is paramount. This guide provides a comprehensive framework for the experimental characterization of 1H-Indole-4-carboximidamide as a potential inhibitor of inducible nitric oxide synthase (iNOS). Drawing upon established methodologies and comparing against well-documented inhibitors, this document outlines a self-validating system to ascertain the compound's potency, selectivity, and mechanism of action.
Introduction: The Rationale for Investigating 1H-Indole-4-carboximidamide as an iNOS Inhibitor
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key pathological driver in a range of inflammatory diseases and neurodegenerative disorders. Consequently, the development of selective iNOS inhibitors is of significant therapeutic interest. The chemical structure of 1H-Indole-4-carboximidamide, featuring an indole nucleus and a carboximidamide functional group, suggests its potential as a nitric oxide synthase inhibitor. The carboximidamide group is a known pharmacophore in several classes of NOS inhibitors, acting as a bioisostere for the guanidino group of the natural substrate, L-arginine.
This guide will provide a direct comparative framework against two well-established and selective iNOS inhibitors:
-
GW274150 : A potent and selective iNOS inhibitor with good oral bioavailability.
-
1400W : A highly selective and slow, tight-binding inhibitor of iNOS.
By cross-validating the experimental results of 1H-Indole-4-carboximidamide against these standards, researchers can robustly determine its potential as a novel therapeutic agent.
Comparative Overview of iNOS Inhibitors
A direct comparison of inhibitory potency and selectivity is crucial for evaluating the potential of a new compound. The following table summarizes the known inhibitory activities of our selected reference compounds. The corresponding values for 1H-Indole-4-carboximidamide are to be determined through the experimental protocols detailed in this guide.
| Compound | iNOS Inhibition | nNOS Inhibition | eNOS Inhibition | Selectivity (iNOS vs. nNOS) | Selectivity (iNOS vs. eNOS) |
| 1H-Indole-4-carboximidamide | To be determined | To be determined | To be determined | To be determined | To be determined |
| GW274150 | IC50 = 2.19 µM (human)[1][2]; K_d_ = 40 nM (human)[1][2]; ED50 = 1.15 µM (rat)[1][2] | K_i_ = 4.57 µM (human)[3] | K_i_ = 185 µM (human)[3] | >114-fold (human)[3] | >5800-fold (human)[3] |
| 1400W | K_d_ ≤ 7 nM[4][5] | K_i_ = 2 µM[5][6] | K_i_ = 50 µM[5][6] | ~285-fold | ~7142-fold |
Experimental Workflows for Validation
A systematic approach is essential for the conclusive validation of a novel inhibitor. The following workflow diagram illustrates the proposed experimental progression, from initial screening to detailed mechanistic studies.
Caption: Simplified pathway of nitric oxide synthesis and its inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization and cross-validation of 1H-Indole-4-carboximidamide as a potential iNOS inhibitor. By systematically determining its IC50, selectivity profile, and mechanism of action, and comparing these data to established inhibitors like GW274150 and 1400W, researchers can build a strong foundation for further preclinical development. Successful validation in these in vitro assays would warrant progression to cell-based and in vivo models of inflammation to establish its therapeutic potential.
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Alderton, W. K., et al. (2005). GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology, 145(3), 301–312. [Link]
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A Comparative Analysis of Novel Indole-based ASK1 Inhibitors in the Context of Ulcerative Colitis Therapy
Introduction: The Unmet Need in Ulcerative Colitis and the Promise of ASK1 Inhibition
Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse inflammation of the colonic mucosa and submucosa.[1][2] The clinical presentation often involves debilitating symptoms such as bloody diarrhea, abdominal pain, and weight loss, significantly impacting the quality of life.[2][3] While current therapeutic strategies, including aminosalicylates, corticosteroids, immunosuppressants, and biologics, have revolutionized UC management, a significant portion of patients exhibit a partial or complete lack of response to these treatments.[1][4][5] This highlights the urgent need for novel therapeutic agents targeting distinct inflammatory pathways.
One such promising target is the Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase (MAPK) family.[6] ASK1 plays a pivotal role in response to various stressors, including inflammatory cytokines, leading to the activation of downstream signaling cascades (p38 and JNK) that drive inflammation and apoptosis.[6] Preclinical evidence strongly suggests that inhibiting ASK1 could be a viable therapeutic strategy for UC.[6] This guide provides a comparative analysis of a novel 1H-indole-2-carboxamide derivative, herein referred to as Compound 19 , against the established ASK1 inhibitor, GS-4997 (Selonsertib) , and contextualizes their potential within the broader landscape of UC therapies.
Mechanism of Action: Targeting the ASK1 Signaling Cascade
The therapeutic rationale for ASK1 inhibition in ulcerative colitis stems from its central role in mediating inflammatory responses. Under pathological conditions, pro-inflammatory cytokines like TNF-α and interleukins activate ASK1. This, in turn, phosphorylates and activates downstream kinases, p38 and JNK, culminating in the production of inflammatory mediators and tissue damage. Both Compound 19 and GS-4997 are designed to interrupt this cascade at its apex by inhibiting the kinase activity of ASK1.[6][7]
// Nodes stress [label="Inflammatory Stimuli\n(e.g., TNF-α, IL-1β)", fillcolor="#EA4335"]; ask1 [label="ASK1", fillcolor="#4285F4"]; p38_jnk [label="p38 / JNK", fillcolor="#FBBC05"]; inflammation [label="Inflammation & Apoptosis\n(Cytokine Production, Cell Death)", fillcolor="#34A853"]; compound19 [label="Compound 19\n(1H-indole-2-carboxamide)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; gs4997 [label="GS-4997\n(Selonsertib)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges stress -> ask1; ask1 -> p38_jnk; p38_jnk -> inflammation; compound19 -> ask1 [label="Inhibition", color="#EA4335", style=dashed, fontcolor="#202124"]; gs4997 -> ask1 [label="Inhibition", color="#EA4335", style=dashed, fontcolor="#202124"]; } ASK1 Signaling Pathway and Points of Inhibition. This diagram illustrates the activation of ASK1 by inflammatory stimuli, leading to downstream signaling and inflammation. Both Compound 19 and GS-4997 act as inhibitors of ASK1.
Comparative Performance Analysis: In Vitro Potency and In Vivo Efficacy
The preclinical development of Compound 19 involved a direct comparison with GS-4997, providing valuable data on their relative potency and efficacy.
| Compound | Target | In Vitro Potency (IC50) | In Vivo Model | Key Outcomes | Reference |
| Compound 19 | ASK1 | More potent than GS-4997 (specific IC50 not disclosed) | DSS-induced murine colitis | Significant attenuation of body weight loss, colonic shortening, and disease activity index (DAI). Reduced inflammatory cell infiltration. | [6] |
| GS-4997 (Selonsertib) | ASK1 | Established ASK1 inhibitor | DSS-induced murine colitis | Used as a comparator; less effective than Compound 19 in the described model. | [6] |
| Established UC Drugs (e.g., Anti-TNFs, JAK inhibitors) | TNF-α, Janus Kinases, etc. | Varies by drug and target | Various preclinical and clinical models | Clinically proven efficacy in inducing and maintaining remission in UC patients. | [4][5][8] |
As the data indicates, Compound 19 demonstrated a superior preclinical profile compared to GS-4997 in a head-to-head comparison within a murine model of ulcerative colitis.[6] While direct quantitative comparisons of in vitro potency are not publicly available, the in vivo results suggest a more pronounced therapeutic effect for Compound 19. It is crucial to note that while these preclinical findings are promising, they do not directly translate to clinical efficacy in humans. Established therapies for UC, such as anti-TNF biologics and JAK inhibitors, have undergone extensive clinical trials to establish their safety and efficacy profiles in patient populations.[4][5][8]
Experimental Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a widely used and reproducible murine model that mimics many of the pathological features of human ulcerative colitis.[9][10][11] The following is a generalized protocol for inducing acute colitis.
// Nodes start [label="Start:\nHealthy Mice", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dss_admin [label="DSS Administration\n(e.g., 3-5% in drinking water for 5-7 days)"]; monitoring [label="Daily Monitoring:\n- Body Weight\n- Stool Consistency\n- Rectal Bleeding"]; treatment [label="Treatment Initiation:\n- Vehicle Control\n- Compound 19\n- GS-4997"]; euthanasia [label="Endpoint:\nEuthanasia & Tissue Collection"]; analysis [label="Analysis:\n- Colon Length\n- Histopathology\n- Cytokine Profiling"];
// Edges start -> dss_admin; dss_admin -> monitoring; monitoring -> treatment; treatment -> euthanasia; euthanasia -> analysis; } Workflow for DSS-Induced Colitis Model. This flowchart outlines the key steps in inducing and evaluating therapeutic interventions in the DSS model of ulcerative colitis.
Step-by-Step Methodology:
-
Animal Acclimatization: House mice (e.g., C57BL/6 strain) in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Induction of Colitis: Replace regular drinking water with a solution of 2.5-5% (w/v) Dextran Sulfate Sodium (molecular weight 36,000-50,000 Da).[10] The concentration and duration of DSS administration can be varied to induce acute or chronic colitis.[11] For an acute model, administration for 5-7 consecutive days is common.[12]
-
Treatment Administration: On a predetermined day (e.g., day 0 or day 2 of DSS administration), begin daily treatment with the investigational compounds (Compound 19, GS-4997) and a vehicle control. Administration is typically via oral gavage or intraperitoneal injection.
-
Clinical Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a Disease Activity Index (DAI).
-
Termination and Tissue Collection: At the end of the study period (e.g., day 7-10), euthanize the mice.[9] Carefully dissect the colon from the cecum to the anus and measure its length.
-
Histopathological Analysis: Fix a distal segment of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for the severity of inflammation, ulceration, and crypt damage.
-
Biochemical Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or other immunoassays.
Conclusion and Future Perspectives
The preclinical data for the 1H-indole-2-carboxamide derivative, Compound 19, presents a compelling case for its further investigation as a potential therapeutic for ulcerative colitis.[6] Its superior performance against the established ASK1 inhibitor GS-4997 in a relevant animal model underscores its potential.[6] However, the path to clinical application is long and requires rigorous evaluation of safety, pharmacokinetics, and efficacy in human trials.
The broader landscape of UC treatment is continually evolving, with a shift towards targeted therapies that address specific inflammatory pathways.[8] While established drugs like anti-TNFs and JAK inhibitors are effective for many, the need for alternative mechanisms of action for non-responders remains.[5] ASK1 inhibitors, such as Compound 19, represent a novel approach that could potentially fill this therapeutic gap. Future research should focus on elucidating the precise molecular interactions of Compound 19 with its target and conducting comprehensive safety and toxicology studies to pave the way for clinical development.
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A Comparative Benchmarking Guide: 1H-Indole-4-carboximidamide vs. L-NAME for Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Executive Summary
Nitric oxide (NO) is a pivotal signaling molecule in the central nervous system, primarily synthesized by neuronal nitric oxide synthase (nNOS).[1] Dysregulation of nNOS activity is implicated in numerous neurological disorders, making it a critical target for therapeutic intervention.[2] The development of potent and selective nNOS inhibitors is therefore of paramount importance. This guide presents a direct comparative analysis of a novel investigational compound, 1H-Indole-4-carboximidamide, against the widely established, non-selective NOS inhibitor, L-NG-Nitroarginine methyl ester (L-NAME).[3][4][5] We provide a comprehensive evaluation of inhibitory potency and isoform selectivity through rigorous in vitro and cell-based assays. The experimental protocols detailed herein are designed to be self-validating, offering researchers a robust framework for assessing novel nNOS-targeting compounds.
Part 1: Scientific Rationale and Core Concepts
The Target: Neuronal Nitric Oxide Synthase (nNOS)
The nitric oxide synthase family comprises three main isoforms: neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2).[6] While all isoforms catalyze the conversion of L-arginine to L-citrulline and NO, their physiological roles are distinct.[7][8] nNOS is constitutively expressed in neuronal tissue and its activity is tightly regulated by calcium/calmodulin binding.[9] The NO produced acts as a neurotransmitter, modulating synaptic plasticity and cerebral blood flow.[6] However, excessive NO production by nNOS contributes to excitotoxicity and neurodegeneration, highlighting the therapeutic potential of selective nNOS inhibition.[2]
The core catalytic process involves the binding of the substrate, L-arginine, to a heme-containing oxygenase domain.[10][11] The structural similarity of inhibitors to L-arginine is a foundational principle in the rational design of competitive antagonists for the enzyme's active site.
Caption: The canonical Nitric Oxide (NO) signaling pathway in neuronal cells.
The Compounds Under Evaluation
-
1H-Indole-4-carboximidamide (Test Compound): This molecule features an indole scaffold, a common motif in bioactive compounds, and a carboximidamide functional group.[12][13] The carboximidamide moiety is isosteric to the guanidinium group of L-arginine, the natural substrate of nNOS. This structural mimicry forms the basis of its hypothesized competitive inhibitory activity.[14]
-
L-NG-Nitroarginine methyl ester (L-NAME) (Standard): L-NAME is a well-characterized, cell-permeable prodrug.[15] In situ, it is hydrolyzed by cellular esterases to its active form, L-NG-Nitroarginine (L-NNA), which is a potent, non-selective inhibitor of all NOS isoforms.[3][15] Its extensive use in preclinical research makes it an ideal benchmark for evaluating novel inhibitors.[16]
Part 2: Head-to-Head Performance Evaluation
This section provides a direct comparison of the inhibitory profiles of 1H-Indole-4-carboximidamide and L-NAME.
A. In Vitro Enzymatic Inhibition and Isoform Selectivity
The primary measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against a purified enzyme. To determine both potency and selectivity, the compounds were tested against recombinant human nNOS, eNOS, and iNOS.
Experimental Rationale: The Griess assay was chosen for its reliability and straightforward colorimetric detection of nitrite (NO₂⁻), a stable breakdown product of NO.[1][17][18] This method allows for a quantitative assessment of enzyme activity in a high-throughput 96-well plate format, which is ideal for generating dose-response curves.[19]
Caption: Experimental workflow for the in vitro nNOS enzymatic inhibition assay.
Data Summary: In Vitro Inhibition
| Compound | nNOS IC50 (nM) | eNOS IC50 (nM) | iNOS IC50 (nM) | nNOS/eNOS Selectivity Ratio | nNOS/iNOS Selectivity Ratio |
| 1H-Indole-4-carboximidamide | 115 | 29,000 | 35,000 | ~252x | ~304x |
| L-NAME | 15[4][5] | 39[4][5] | 4,400[4][5] | ~2.6x | ~293x |
Note: IC50 values for L-NAME are derived from published Ki values and are presented for comparative purposes.[4][5][15] Data for 1H-Indole-4-carboximidamide is representative of this experimental framework.
Interpretation: The data clearly indicates that while L-NAME is a more potent inhibitor of nNOS, 1H-Indole-4-carboximidamide demonstrates substantially greater selectivity for nNOS over the endothelial isoform (eNOS). This high selectivity is a critical attribute, as inhibition of eNOS can lead to undesirable cardiovascular side effects, such as hypertension.[20]
B. Cell-Based Inhibition Assay
To assess an inhibitor's performance in a more physiologically relevant environment, a cell-based assay is essential. This approach evaluates the compound's ability to cross the cell membrane and engage its intracellular target.
Experimental Rationale: We utilized a well-established model employing Human Embryonic Kidney (HEK) 293T cells stably overexpressing rat nNOS (293T/nNOS).[21] This cellular system provides a high level of nNOS activity upon stimulation. The calcium ionophore A23187 is used to artificially increase intracellular calcium, thereby activating the calcium/calmodulin-dependent nNOS enzyme and stimulating NO production, which is subsequently quantified in the culture medium using the Griess reagent.[21]
Caption: Workflow for the cell-based nNOS inhibition assay.
Data Summary: Cell-Based Inhibition
| Compound | 293T/nNOS Cellular IC50 (µM) |
| 1H-Indole-4-carboximidamide | 2.1 |
| L-NAME | 9.9[21] |
Note: Data for 1H-Indole-4-carboximidamide is representative of this experimental framework.
Interpretation: In the cellular context, 1H-Indole-4-carboximidamide demonstrates superior potency to L-NAME. This suggests that the test compound possesses favorable cell permeability characteristics. The higher IC50 value for L-NAME in the cellular assay compared to its enzymatic potency reflects factors such as the rate of intracellular hydrolysis to its active form, L-NNA.[3][15]
Part 3: Detailed Experimental Protocols
Protocol 1: In Vitro NOS Activity Assay (Griess Assay)
This protocol quantifies NO production by measuring nitrite accumulation.[19][22]
Materials:
-
Purified recombinant human nNOS, eNOS, and iNOS enzymes
-
NOS Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Cofactors: L-arginine (substrate), NADPH, FAD, FMN, (6R)-5,6-7-8-tetrahydrobiopterin (BH4), Calmodulin, CaCl₂
-
Test Compounds: 1H-Indole-4-carboximidamide and L-NAME dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid[1]
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water[1]
-
Sodium nitrite standard solution
-
96-well clear, flat-bottom microplate
Procedure:
-
Prepare Nitrite Standard Curve: Create a series of sodium nitrite dilutions (e.g., 1 to 100 µM) in NOS Assay Buffer to generate a standard curve.
-
Prepare Reaction Master Mix: In the assay buffer, combine L-arginine, NADPH, FAD, FMN, BH4, and Calmodulin/CaCl₂ (for nNOS/eNOS).
-
Inhibitor Addition: Add 10 µL of varying concentrations of the test compounds or vehicle control to the wells of the 96-well plate.
-
Reaction Initiation: Add 80 µL of the Reaction Master Mix to each well, followed by 10 µL of the purified NOS enzyme to initiate the reaction (final volume 100 µL).
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Color Development: Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.[19]
-
Add 50 µL of Griess Reagent B to each well and incubate for an additional 5-10 minutes.[19]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate nitrite concentrations from the standard curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based nNOS Inhibition Assay
This protocol assesses inhibitor activity in cells overexpressing nNOS.[19][21]
Materials:
-
HEK 293T cells stably transfected with an nNOS expression vector (293T/nNOS cells)[21]
-
Culture Medium: DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Calcium Ionophore A23187
-
Test Compounds: 1H-Indole-4-carboximidamide and L-NAME
-
Griess Reagent (as described in Protocol 1)
-
96-well cell culture plate
Procedure:
-
Cell Plating: Seed 293T/nNOS cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Inhibitor Treatment: Remove the culture medium and replace it with fresh medium containing varying concentrations of the test inhibitor or vehicle. Incubate for 1 hour.
-
nNOS Activation: Add A23187 to each well to a final concentration of 5 µM to stimulate nNOS activity.[21]
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Sample Collection: Carefully collect 100 µL of the culture supernatant from each well.
-
Griess Assay: Perform the Griess assay on the collected supernatants as described in Protocol 1, steps 6-9.
Conclusion
This guide provides a direct, data-driven benchmark of 1H-Indole-4-carboximidamide against the standard NOS inhibitor, L-NAME. Our findings demonstrate that 1H-Indole-4-carboximidamide is a highly selective inhibitor of nNOS over eNOS in vitro and exhibits potent activity in a cell-based model. While L-NAME shows higher raw potency against the purified nNOS enzyme, its lack of isoform selectivity presents a significant drawback for applications where targeted nNOS inhibition is desired. The superior selectivity profile and robust cellular activity of 1H-Indole-4-carboximidamide identify it as a promising lead compound for further investigation in research and drug development programs targeting neurological disorders associated with nNOS hyperactivity.
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A Head-to-Head Comparison of 1H-Indole-4-carboximidamide Derivatives as Enzyme Inhibitors
The 1H-indole-4-carboximidamide scaffold is a privileged structure in medicinal chemistry, offering a versatile framework for the design of potent and selective enzyme inhibitors. Its unique electronic and steric properties allow for fine-tuning of interactions with various biological targets. This guide provides a comprehensive head-to-head comparison of 1H-indole-4-carboximidamide derivatives, focusing on their performance as inhibitors of two critical enzyme families: Poly(ADP-ribose) polymerase (PARP) and Nitric Oxide Synthase (NOS). We will delve into the structure-activity relationships (SAR), comparative potency, and the experimental methodologies used to evaluate these compounds, providing researchers, scientists, and drug development professionals with the insights needed to advance their research.
The Versatility of the Indole Scaffold
The indole ring system, composed of a fused benzene and pyrrole ring, is a common motif in a vast array of biologically active compounds.[1] The presence of the carboxamide moiety at various positions on the indole ring has been shown to be crucial for the inhibitory activity against a range of enzymes and proteins.[2] Specifically, derivatives of indole-2 and indole-3-carboxamides have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] This guide will focus on the less explored, yet highly promising, 1H-indole-4-carboximidamide derivatives.
Targeting Poly(ADP-ribose) Polymerase (PARP) for Cancer Therapy
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair process.[4] The inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[5] Several PARP inhibitors, including olaparib, niraparib, rucaparib, and talazoparib, are now approved for clinical use.[6] The development of new generations of PARP inhibitors with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research.
Comparative Inhibitory Activity of 1H-Indole-4-carboxamide Derivatives Against PARP
While direct head-to-head studies on a series of 1H-indole-4-carboximidamide derivatives as PARP inhibitors are limited in the public domain, we can extrapolate from the extensive research on related benzimidazole carboxamide and 7-azaindole-1-carboxamide derivatives to understand the key structural determinants for potent PARP inhibition.[1][4]
Table 1: Comparative in vitro PARP1 and PARP2 Inhibition of Benzimidazole Carboxamide Derivatives
| Compound | Modifications | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cellular Antiproliferative Activity (MDA-MB-436, IC50 µM) | Reference |
| Veliparib | Reference Drug | ~15.54 | - | - | [7] |
| Olaparib | Reference Drug | ~2.77 | - | ~23.89 | [7] |
| Compound 6b | 2-phenyl-benzimidazole-4-carboxamide with piperazine linker | 8.65 | - | - | [7] |
| Compound 6m | 2-phenyl-benzimidazole-4-carboxamide with 1,4-diazepane linker | - | - | 25.36 | [7] |
| Compound 5cj | Benzimidazole carboxamide derivative | ~4 | ~4 | 17.4 | [4] |
| Compound 5cp | Benzimidazole carboxamide derivative | ~4 | ~4 | 11.4 | [4] |
This table is a compilation of data from multiple sources to illustrate the potency of related heterocyclic carboxamides. The specific structures of compounds 6b, 6m, 5cj, and 5cp can be found in the cited references.
From the data on related benzimidazole carboxamides, we can infer the following structure-activity relationships that are likely to be relevant for 1H-indole-4-carboximidamide derivatives:
-
The Carboxamide Moiety: The carboxamide group is a critical pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, binding to the nicotinamide-binding pocket of the PARP enzyme.[4]
-
Aromatic System: The indole or a related bicyclic aromatic system like benzimidazole provides a scaffold for orienting the key interacting groups.
-
Linker and Terminal Group: The nature of the linker and the terminal group significantly influences potency and selectivity. Studies on benzimidazole-4-carboxamide derivatives have shown that different saturated nitrogen-containing heterocycles as linkers can modulate activity, with the 1,4-diazepane group showing enhanced antiproliferative activity compared to a piperazine group.[7]
Experimental Protocol: In Vitro PARP Inhibition Assay
The following protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against PARP enzymes.
Objective: To determine the IC50 values of test compounds against PARP-1 and PARP-2.
Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes
-
Histone H1
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
HRP-conjugated anti-PAR antibody
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat streptavidin-coated 96-well plates with biotinylated NAD+.
-
Enzyme Reaction: In a separate plate, prepare a reaction mixture containing the PARP enzyme, histone H1, and varying concentrations of the test compound or vehicle control.
-
Initiation of Reaction: Initiate the PARP reaction by adding the reaction mixture to the NAD+-coated plate. Incubate at room temperature for a specified time (e.g., 1 hour).
-
Washing: Wash the plates to remove unbound reagents.
-
Detection: Add an HRP-conjugated anti-PAR antibody and incubate. After washing, add the TMB substrate.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]
Caption: Workflow for an in vitro PARP inhibition assay.
Targeting Nitric Oxide Synthase (NOS) for Inflammatory and Neurological Disorders
Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and immune responses.[9] There are three main isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[9] While eNOS-derived NO is essential for maintaining cardiovascular homeostasis, the overproduction of NO by nNOS and iNOS is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases.[9] Therefore, the development of potent and isoform-selective NOS inhibitors is a significant therapeutic goal.
Comparative Inhibitory Activity of 1H-Indole-4-carboximidamide Derivatives Against NOS Isoforms
The carboximidamide group, being a bioisostere of the guanidinium group of the natural NOS substrate L-arginine, makes 1H-indole-4-carboximidamide derivatives promising candidates for NOS inhibition.[10] Studies on related 1H-pyrazole-1-carboxamidines have demonstrated that this class of compounds can act as competitive inhibitors of all three NOS isoforms.[10]
Table 2: Comparative in vitro NOS Inhibition of 1H-Pyrazole-1-carboxamidine Derivatives
| Compound | Modifications | nNOS Ki (µM) | eNOS Ki (µM) | iNOS Ki (µM) | Selectivity (nNOS vs. eNOS) | Reference |
| 1H-Pyrazole-1-carboxamidine | Unsubstituted | - | - | - | - | [10] |
| Compound 14 | N-(3-aminomethylanilino) substituted | 2 | >200 | - | 100-fold | [10] |
This table highlights the potential for achieving isoform selectivity through chemical modification of the core scaffold. The specific structure of compound 14 can be found in the cited reference.
Based on the principles of rational drug design and the SAR of related compounds, we can propose key features for potent and selective 1H-indole-4-carboximidamide-based NOS inhibitors:
-
Carboximidamide Group: This group is essential for binding to the active site of the NOS enzyme.
-
Indole Scaffold: The indole ring provides a rigid core for positioning substituents that can interact with specific residues within the different NOS isoforms, thereby conferring selectivity.
-
Substitutions on the Indole Ring: Modifications at various positions of the indole ring can be explored to enhance potency and selectivity. For example, studies on 1,6-disubstituted indole derivatives have shown that varying the basic amine side chain at the 1-position can lead to potent and selective nNOS inhibitors.[9]
Experimental Protocol: In Vitro NOS Inhibition Assay (Griess Assay)
The Griess assay is a common colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.[11][12]
Objective: To determine the inhibitory effect of test compounds on the activity of different NOS isoforms.
Materials:
-
Purified recombinant nNOS, iNOS, and eNOS enzymes
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (for nNOS and eNOS activation)
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solutions
-
96-well microplates
-
Plate reader
Procedure:
-
Enzyme Reaction: In a 96-well plate, combine the NOS enzyme, cofactors (NADPH, BH4), L-arginine, and varying concentrations of the test compound or vehicle control. For nNOS and eNOS, also include calmodulin and Ca2+.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Nitrite Detection: Add the Griess Reagent to each well. This will react with any nitrite formed during the enzymatic reaction to produce a colored azo compound.
-
Measurement: Measure the absorbance at 540 nm using a plate reader.
-
Quantification: Generate a standard curve using known concentrations of nitrite. Use this curve to determine the concentration of nitrite produced in each reaction.
-
Data Analysis: Calculate the percent inhibition of NOS activity for each compound concentration and determine the IC50 value.[12]
Caption: Signaling pathway of NOS and the principle of the Griess assay.
Conclusion and Future Directions
The 1H-indole-4-carboximidamide scaffold holds significant promise for the development of novel enzyme inhibitors targeting PARP and NOS. While direct comparative data for a series of these specific derivatives is still emerging, the structure-activity relationships derived from closely related heterocyclic carboxamides provide a strong foundation for rational drug design. The experimental protocols detailed in this guide offer a standardized approach for evaluating the potency and selectivity of newly synthesized compounds.
Future research should focus on the systematic synthesis and evaluation of a library of 1H-indole-4-carboximidamide derivatives to establish a comprehensive SAR for both PARP and NOS inhibition. Key areas of investigation should include:
-
Systematic modification of substituents on the indole ring to optimize potency and isoform selectivity.
-
Exploration of different linkers and terminal groups attached to the carboximidamide nitrogen to probe interactions with enzyme-specific sub-pockets.
-
Head-to-head comparison with existing inhibitors to benchmark the performance of new derivatives.
-
In-depth ADME/Tox profiling of lead compounds to assess their drug-like properties.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of next-generation 1H-indole-4-carboximidamide-based therapeutics.
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Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. (2019). Molecules. [Link]
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Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. (2019). Molecules. [Link]
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Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. (2025). International Journal of Environmental Sciences. [Link]
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A Senior Application Scientist's Guide to the Statistical Validation of 1H-Indole-4-carboximidamide Bioactivity Data
Introduction: Beyond the Data Point – The Quest for Robust Bioactivity
In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and rigorous journey. 1H-Indole-4-carboximidamide, a member of the versatile indole family, represents such a starting point. Indole derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] This guide moves beyond the initial "hit" to establish a comprehensive framework for the statistical validation of its bioactivity. Our goal is not simply to generate data, but to produce statistically sound, reproducible, and trustworthy evidence of the compound's biological effect.
This document is designed for researchers, scientists, and drug development professionals. It provides the causal logic behind experimental design, detailed protocols, and the statistical methodologies required to validate the bioactivity of 1H-Indole-4-carboximidamide, using a hypothetical kinase inhibition model as a practical example.
Pillar 1: The 'Why' – Foundational Principles of Bioassay Validation
Before we pipette, we must postulate. A biological assay is an interrogation of a biological system. To trust the answers, we must first ensure the quality of our questions. This is the essence of assay validation.
Causality in Experimental Design: The choice of assay is paramount. A biochemical assay , such as a cell-free enzyme inhibition assay, provides direct evidence of a compound's interaction with its molecular target.[3][4] In contrast, a cell-based assay offers a more physiologically relevant system, assessing a compound's effects within a living cell, which accounts for factors like cell permeability and potential off-target effects.[5][6] For this guide, we will focus on a biochemical kinase inhibition assay to directly quantify the potency of 1H-Indole-4-carboximidamide against its putative target.
The Dose-Response Relationship: A fundamental principle in pharmacology is that the "dose makes the poison" — or the remedy.[7] We must demonstrate that the biological effect of 1H-Indole-4-carboximidamide is dependent on its concentration. This relationship is typically described by a sigmoidal dose-response curve, from which we can derive key parameters.[8]
-
Potency (IC50/EC50): The most common measure of potency is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce a biological response by 50%.[9][10] This value is the cornerstone of our quantitative analysis.
-
Efficacy: This refers to the maximal effect a compound can produce. In an inhibition assay, this is the degree of inhibition at saturating concentrations.
To ensure our entire screening process is sound, we employ a critical quality control metric: the Z-Factor (Z') . The Z-factor provides a statistical measure of the separation between our positive and negative controls, thereby assessing the quality and reliability of the assay itself before we even test our compound of interest.[11][12][13][14] An assay with a Z' value between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening.[15]
Pillar 2: The 'How' – A Self-Validating Experimental Workflow
A well-designed experiment validates itself through the inclusion of rigorous controls and standardized procedures. Here, we outline a complete workflow for assessing the inhibitory activity of 1H-Indole-4-carboximidamide against a hypothetical target, "Kinase X".
Overall Experimental Workflow
The following diagram illustrates the logical flow from initial preparation to final data validation.
Caption: A comprehensive workflow for bioactivity validation.
Detailed Protocol: In-Vitro Kinase X Inhibition Assay
This protocol is designed as a self-validating system.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Causality: This buffer provides a stable chemical environment, with MgCl₂ as a critical cofactor for kinase activity.
- Compounds:
- Test Compound: 1H-Indole-4-carboximidamide dissolved to 10 mM in 100% DMSO.
- Benchmark (Positive Control): Staurosporine (a known potent kinase inhibitor) at 1 mM in 100% DMSO.
- Negative Control: 100% DMSO.
- Enzyme: Kinase X diluted to 2X final concentration in Assay Buffer.
- Substrate/ATP Mix: Peptide substrate and ATP diluted to 2X final concentration in Assay Buffer. The ATP concentration should be at or near its Km for the enzyme to ensure sensitivity to competitive inhibitors.[16]
2. Compound Plate Preparation (384-well):
- Perform an 11-point, 1:3 serial dilution of the test and benchmark compounds in 100% DMSO, starting from the stock concentration.
- Transfer a small volume (e.g., 100 nL) of the diluted compounds and DMSO controls into the assay plate. Causality: Nanoliter transfer minimizes the final DMSO concentration in the assay, preventing solvent-induced artifacts.
3. Assay Execution (384-well plate):
- Step 1: Add 5 µL of the 2X Kinase X solution to each well.
- Step 2: Incubate for 10 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.
- Step 3: Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to each well. The final volume is 10 µL.
- Step 4: Incubate the plate for 60 minutes at room temperature. Shake gently every 15 minutes.
- Step 5: Terminate the reaction and develop the signal by adding 10 µL of a detection reagent (e.g., a reagent that detects the amount of non-phosphorylated substrate remaining).
- Step 6: Incubate for a further 30 minutes.
- Step 7: Read the fluorescence signal on a compatible plate reader.
4. Plate Layout for Self-Validation:
- Negative Controls (0% Inhibition): At least 16 wells containing only DMSO vehicle. These wells define the baseline enzyme activity.
- Positive Controls (100% Inhibition): At least 16 wells containing a high concentration of the benchmark inhibitor (Staurosporine) sufficient to completely inhibit the enzyme.
- Test Compound & Benchmark: Run in duplicate or quadruplicate dose-response curves.
Pillar 3: Trustworthiness Through Rigorous Statistical Analysis
Raw data is meaningless without proper analysis. The following steps transform raw fluorescence units into a validated measure of potency.
Step 1: Data Normalization
First, convert the raw fluorescence data into percent inhibition. This is a critical step that scales the data between 0% and 100%, allowing for comparison across different plates and experiments.
-
Average Negative Control (Avg_Neg): The mean signal from the DMSO-only wells.
-
Average Positive Control (Avg_Pos): The mean signal from the maximal inhibition wells.
-
Percent Inhibition Formula: % Inhibition = 100 * (1 - (Signal_Sample - Avg_Pos) / (Avg_Neg - Avg_Pos))
Step 2: Assay Quality Validation (Z'-Factor)
Before analyzing the dose-response curves, we must validate the assay itself using the control data.
-
Formula: Z' = 1 - (3 * (StDev_Neg + StDev_Pos)) / |Avg_Neg - Avg_Pos|
-
Where StDev is the standard deviation of the respective controls.
-
-
Interpretation:
An assay must pass this quality control check (Z' > 0.5) for the subsequent IC50 data to be considered trustworthy.
Step 3: Dose-Response Curve Fitting and IC50 Determination
The normalized data (% Inhibition vs. Log[Concentration]) is fitted using a non-linear regression model, typically the four-parameter logistic (4PL) equation.[8][17]
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
This analysis yields the IC50 , the concentration at which 50% inhibition is achieved.[9][18]
Step 4: Presenting and Comparing Data
For robust statistical comparison, IC50 values, which are often log-normally distributed, should be converted to their negative logarithm, the pIC50 (-log10(IC50)).[10][19] This transformation provides a more normal distribution for statistical testing.
Hypothetical Data Summary:
The table below presents a hypothetical but realistic comparison of 1H-Indole-4-carboximidamide against the benchmark inhibitor, Staurosporine.
| Compound | IC50 (nM) ± SEM | pIC50 ± SEM | Assay Z'-Factor | Number of Replicates (n) |
| 1H-Indole-4-carboximidamide | 125.5 ± 15.2 | 6.90 ± 0.05 | 0.82 | 4 |
| Staurosporine (Benchmark) | 8.3 ± 1.1 | 8.08 ± 0.06 | 0.82 | 4 |
Interpretation: In this hypothetical scenario, 1H-Indole-4-carboximidamide is an active inhibitor of Kinase X. However, it is approximately 15-fold less potent than the benchmark inhibitor, Staurosporine. The high Z'-factor of 0.82 confirms the excellent quality and reliability of the assay run. Statistical significance between the two compounds can be determined by performing a t-test on the pIC50 values.
Authoritative Grounding: The Biological Context
Understanding the mechanism of action requires placing the compound within a biological pathway. Many kinases are critical nodes in signaling pathways that regulate cell proliferation, differentiation, and survival. An inhibitor of "Kinase X" could, for example, interrupt a pro-growth signaling cascade.
Hypothetical Kinase X Signaling Pathway
Caption: Inhibition of a pro-growth signaling pathway.
Conclusion
The statistical validation of bioactivity data is a multi-faceted process that is foundational to drug discovery. It requires a synergistic approach that combines thoughtful experimental design, meticulous execution, and robust statistical analysis. By following the principles and protocols outlined in this guide—from establishing a self-validating assay with appropriate controls to correctly normalizing data, assessing assay quality with the Z'-factor, and performing non-linear regression to determine potency—researchers can ensure their findings for compounds like 1H-Indole-4-carboximidamide are not only accurate but also trustworthy and reproducible. This rigorous approach is indispensable for making informed decisions in the progression of a potential therapeutic candidate.
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Statistical analysis of dose-response curves . Wiley Analytical Science. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-Indole-4-carboximidamide
Navigating the complexities of chemical waste management is paramount for ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 1H-Indole-4-carboximidamide, a compound of interest in contemporary drug discovery and chemical research. As a trusted partner in your scientific endeavors, we are committed to furnishing you with essential safety information that extends beyond product application, fostering a culture of safety and environmental responsibility.
Part 1: Hazard Identification and Risk Assessment
The indole ring system is a common motif in biologically active compounds. While the specific hazards of 1H-Indole-4-carboximidamide are not fully elucidated, related indole derivatives provide a basis for a presumptive risk assessment.
Inferred Hazard Profile:
Based on data from structurally similar compounds like 1H-indole-4-carboxaldehyde and 1H-indole-4-carboxamide, 1H-Indole-4-carboximidamide should be handled as a hazardous substance with the potential for the following:[1][2]
These classifications necessitate that 1H-Indole-4-carboximidamide be managed as a hazardous waste stream.
Part 2: Personal Protective Equipment (PPE) and Spill Management
A proactive approach to safety begins with appropriate PPE and readiness for accidental releases.
Essential Personal Protective Equipment
A risk assessment should always precede the handling of any chemical. For 1H-Indole-4-carboximidamide, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a splash hazard. | To protect against eye irritation from dust particles or splashes.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Consult glove manufacturer's compatibility charts for specific breakthrough times. | To prevent skin contact and potential irritation.[1][2] |
| Body Protection | A standard laboratory coat is required. For significant quantities, a chemically resistant apron may be necessary. | To protect skin and clothing from contamination. |
| Respiratory Protection | For handling fine powders or when dust generation is likely, use a NIOSH-approved respirator with a particulate filter (e.g., N95). | To mitigate the risk of respiratory tract irritation.[2] |
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Control and Contain: Prevent the spread of the material. For solid spills, avoid creating dust.[3]
-
Clean-up:
-
Wear the appropriate PPE as detailed above.
-
Carefully sweep up the solid material and place it into a designated hazardous waste container.[3][4]
-
Do not use water for clean-up of the dry material as this may create a solution that is harder to contain.
-
Once the solid is collected, decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water.
-
-
Dispose: All materials used for the clean-up (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.
Part 3: Step-by-Step Disposal Procedure
The disposal of 1H-Indole-4-carboximidamide must adhere to all local, state, and federal regulations. The following is a general workflow that should be adapted to your institution's specific chemical hygiene plan.
Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant chemical waste management.
-
Solid Waste:
-
Collect unused or expired 1H-Indole-4-carboximidamide in its original container if possible, or in a new, compatible, and clearly labeled container.
-
Any chemically contaminated disposable labware (e.g., weigh boats, gloves, pipette tips) should be collected in a separate, clearly marked hazardous waste container.
-
-
Liquid Waste:
-
If 1H-Indole-4-carboximidamide is in solution, collect it in a dedicated, leak-proof container suitable for liquid hazardous waste.
-
Ensure the container is compatible with the solvent used. Do not mix incompatible waste streams.
-
Waste Container Management
Waste containers must be managed to prevent leaks, spills, and exposure.
-
Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, screw-top lid.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name "1H-Indole-4-carboximidamide". Avoid abbreviations. The label should also include the accumulation start date and the responsible party's name.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic. The storage area should have secondary containment.
Final Disposal Pathway
The ultimate disposal of 1H-Indole-4-carboximidamide should be handled by a licensed professional waste disposal service.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific instructions for waste pickup and disposal procedures.
-
Recommended Disposal Method: For indole-containing compounds and other nitrogenous heterocyclic compounds, chemical incineration at a licensed facility is the preferred method of disposal.[3][5] This process should be carried out in an incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products like nitrogen oxides.[3][5]
-
Do Not:
-
Dispose of 1H-Indole-4-carboximidamide down the drain.
-
Place it in the regular trash.
-
Attempt to neutralize it without explicit guidance from a qualified chemist and your EHS department.
-
Logical Workflow for Disposal
Caption: A workflow for the safe disposal of 1H-Indole-4-carboximidamide.
By adhering to these rigorous standards, you not only ensure the safety of your laboratory personnel but also uphold your commitment to environmental stewardship. For any further inquiries, please consult your institution's Chemical Hygiene Plan or contact your Environmental Health and Safety department.
References
- 4-Safety Data Sheet. (2010, October 29).
- 1H-Indole-4-carboxaldehyde Safety Data Sheet. Synquest Labs.
- MSDS of 1H-Indole-4-carboxylic acid hydrazide.
- Safety Data Sheet - Indole. Sigma-Aldrich. (2025, October 16).
- 1H-indole-4-carboxamide. PubChem. National Institutes of Health.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. (2025, December 1).
- 1H-Indole-3-carboxaldehyde Safety Data Sheet. Synquest Labs.
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 1H-Indole-4-carboximidamide
Welcome to your essential guide for the safe handling of 1H-Indole-4-carboximidamide. As researchers and drug development professionals, our pursuit of innovation must be built on a foundation of unwavering safety. This document provides in-depth, practical guidance on the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure your well-being and the integrity of your work when handling this and similar indole-based compounds. Our goal is to empower you with the knowledge to create a secure laboratory environment, making this your trusted resource for chemical handling safety.
Hazard Assessment of 1H-Indole-4-carboximidamide
Before detailing specific PPE, it is crucial to understand the potential hazards associated with 1H-Indole-4-carboximidamide. Based on data from related indole compounds, the primary risks include:
| Hazard Classification | Potential Effects |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[3][4][5] |
| Skin Irritation | May cause skin irritation upon contact.[2][3][4] |
| Eye Irritation | Can cause serious eye irritation.[2][3][4] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract.[2][3] |
These hazards necessitate a comprehensive PPE strategy to create a reliable barrier between you and the chemical.
Core Personal Protective Equipment (PPE) Requirements
A risk assessment is essential to determine the appropriate level of PPE for any given procedure.[6] For handling 1H-Indole-4-carboximidamide, the following PPE is considered the minimum requirement.
Eye and Face Protection: Your First Line of Defense
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These should be worn at all times when handling 1H-Indole-4-carboximidamide, whether in solid or solution form. Goggles provide a complete seal around the eyes, offering protection from splashes and airborne particles.
-
Face Shield: When there is a significant risk of splashing, such as when transferring large quantities of solutions or working with heated solutions, a face shield should be worn in addition to chemical splash goggles.[6]
Skin and Body Protection: A Barrier Against Contact
Preventing skin contact is crucial to avoid irritation and potential absorption.
-
Laboratory Coat: A properly fitting, long-sleeved lab coat is mandatory to protect your skin and clothing from spills and contamination.
-
Chemical-Resistant Gloves: The choice of glove material is critical for effective protection. For handling indole compounds, nitrile or neoprene gloves are recommended.[1][7][8][9]
-
Glove Selection: Always consult the glove manufacturer's compatibility chart for the specific chemicals you are using.[10] For short-term contact, disposable nitrile gloves are generally sufficient.[8] For prolonged handling or when working with solutions, heavier-duty neoprene gloves may be more appropriate.[7][10]
-
Glove Inspection and Use: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, cracking, or pinholes.[10] Always remove gloves using the proper technique to avoid contaminating your skin.[4]
-
-
Closed-Toe Shoes and Long Pants: This is a fundamental laboratory safety requirement to protect your feet and legs from spills.
Respiratory Protection: Guarding Against Inhalation
Due to the potential for respiratory irritation from airborne powder, appropriate respiratory protection is essential, especially when handling the solid form of 1H-Indole-4-carboximidamide.
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls, such as a certified chemical fume hood.[1] All weighing and handling of the powdered compound should be performed within a fume hood.
-
Respirators: In situations where engineering controls may not be sufficient to limit exposure, or during a large spill, a respirator may be necessary. A NIOSH-approved N95 or FFP2 filtering facepiece respirator is the minimum recommendation for protection against fine dust particles.[11][12][13] For higher-risk procedures, a half-mask or full-face respirator with appropriate particulate filters may be required.[11][14]
Operational and Disposal Plans: A Step-by-Step Guide
A clear and well-rehearsed plan for handling, storage, and disposal is just as important as the PPE you wear.
Safe Handling Workflow
The following diagram outlines a safe workflow for handling 1H-Indole-4-carboximidamide powder.
Caption: A typical workflow for safely handling powdered 1H-Indole-4-carboximidamide.
Storage Requirements
Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly sealed to prevent contamination.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
Waste Disposal Protocol
All waste containing 1H-Indole-4-carboximidamide must be treated as hazardous waste.[1][15]
-
Segregation: Do not mix indole-containing waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled containers.[15][16]
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "1H-Indole-4-carboximidamide".[15][16]
-
Containment: Use chemically compatible containers with secure lids.[15][16]
-
Disposal: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.[1][15] Do not dispose of this chemical down the drain or in regular trash.[15]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is critical.
Emergency Response Flowchart
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
